Carbidopa Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
65132-60-7 |
|---|---|
Molekularformel |
C10H15ClN2O4 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChI-Schlüssel |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Carbidopa Hydrochloride: Unveiling Mechanisms Beyond DOPA Decarboxylase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Carbidopa (B1219), an established peripheral DOPA decarboxylase (DDC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily functioning to increase the central bioavailability of levodopa (B1675098).[1][2][3] However, a growing body of evidence reveals that the therapeutic potential of carbidopa extends beyond its canonical role. Emerging research has illuminated a multifaceted pharmacological profile, implicating carbidopa in anticancer, immunomodulatory, and antioxidant activities, as well as significant interactions with the gut microbiome. This in-depth technical guide synthesizes the current understanding of these non-canonical mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of the latest findings, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic innovation.
Anticancer Mechanisms: Aryl Hydrocarbon Receptor (AhR) Agonism and Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Recent studies have identified carbidopa as a potent agent against certain cancers, particularly pancreatic cancer.[4][5] This anticancer effect is not a consequence of DDC inhibition but is primarily attributed to its function as an agonist of the Aryl Hydrocarbon Receptor (AhR) and a direct inhibitor of indoleamine 2,3-dioxygenase (IDO1).[6][7]
Aryl Hydrocarbon Receptor (AhR) Activation
Carbidopa has been identified as an agonist of the AhR, a ligand-activated transcription factor.[6][8] Upon binding to carbidopa, the AhR translocates to the nucleus and modulates the expression of target genes, including those involved in cell growth and apoptosis.[7][9] In pancreatic ductal adenocarcinoma (PDAC) cells, carbidopa-mediated AhR activation leads to the suppression of critical cancer-promoting pathways.[7]
Indoleamine 2,3-Dioxygenase (IDO1) Suppression
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in tumor immune evasion. Carbidopa has been shown to suppress IDO1 through a dual mechanism:
-
Direct Enzymatic Inhibition: Carbidopa can directly bind to and inhibit the enzymatic activity of IDO1.[7]
-
Transcriptional Repression via AhR: As an AhR agonist, carbidopa promotes the binding of AhR to the promoter region of the IDO1 gene, leading to the suppression of its transcription. This results in decreased IDO1 mRNA and protein levels in cancer cells.[7]
The downregulation of IDO1 by carbidopa has been shown to attenuate tumor growth in preclinical models of pancreatic cancer.[7]
Quantitative Data: Anticancer Effects of Carbidopa
| Cell Line | Carbidopa Concentration | Effect | Reference |
| BxPC-3 (Pancreatic) | Dose-dependent | Significant reduction in IDO1 mRNA | [7] |
| HPAF-II (Pancreatic) | Dose-dependent | Significant reduction in IDO1 mRNA | [7] |
| MCF7 (Breast Cancer) | 15 μM | Increased CYP1A1 protein levels (AhR activation marker) | [9] |
| LNCaP (Prostate Cancer) | 100 μM | Decreased Androgen Receptor (AR) protein levels via AhR | [10] |
Experimental Protocols
1.4.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, HPAF-II) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of carbidopa for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[11][12]
1.4.2. Western Blot for IDO1 and AhR Target Gene Expression
-
Cell Lysis: Treat cells with carbidopa at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against IDO1, CYP1A1 (an AhR target gene), or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7]
1.4.3. Chromatin Immunoprecipitation (ChIP) Assay for AhR Binding to IDO1 Promoter
-
Cross-linking: Treat pancreatic cancer cells with carbidopa. Cross-link protein-DNA complexes with 1% formaldehyde.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the xenobiotic responsive element (XRE) in the IDO1 promoter.[7]
Signaling Pathway Diagram
Caption: Carbidopa's anticancer mechanism via AhR agonism and IDO1 inhibition.
Immunomodulatory Effects: Inhibition of T-Cell Activation
Beyond its role in cancer, carbidopa exhibits significant immunomodulatory properties, primarily through the inhibition of T-cell activation and proliferation.[13] This suggests its potential therapeutic application in T-cell-mediated autoimmune diseases.
Suppression of T-Cell Proliferation
In vitro studies have demonstrated that carbidopa can directly inhibit the proliferation of CD4+ T-cells in a dose-dependent manner. This effect is independent of its DDC inhibitory activity.
Amelioration of Autoimmune Disease Models
The immunomodulatory effects of carbidopa have been validated in preclinical animal models of autoimmune diseases:
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, carbidopa treatment has been shown to mitigate the severity of the disease.[13]
-
Collagen-Induced Arthritis (CIA): Similarly, in a rat model of rheumatoid arthritis, carbidopa administration has demonstrated therapeutic effects.[13]
Quantitative Data: Immunomodulatory Effects of Carbidopa
| Assay/Model | Carbidopa Concentration/Dose | Effect | Reference |
| CD4+ T-cell Proliferation (in vitro) | 5 µg/ml | Significant inhibition of proliferation | [9] |
| MOG-induced EAE (in vivo) | Not specified in abstract | Mitigation of disease severity | [13] |
| Collagen-Induced Arthritis (in vivo) | Not specified in abstract | Mitigation of disease severity | [13] |
Experimental Protocols
2.4.1. T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
T-Cell Isolation: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Plating: Plate the isolated T-cells in 96-well round-bottom plates at a density of 1 x 10⁵ cells/well.
-
Stimulation and Treatment: Stimulate the cells with anti-CD3/CD28 antibodies in the presence or absence of varying concentrations of carbidopa.
-
[³H]-Thymidine Pulse: After 48-72 hours of incubation, pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the stimulated, untreated control.[14][15][16]
2.4.2. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Carbidopa Treatment: Begin treatment with carbidopa (at a predetermined dose) on a specified day post-immunization, administered via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a scale of 0-5.
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect spinal cords for histological analysis of inflammation and demyelination.[1][2][17][18][19]
2.4.3. Induction of Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Use female Wistar or Dark Agouti rats, 6-8 weeks old.
-
Primary Immunization: Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 7, administer a booster injection of 0.1 mL of the collagen-IFA emulsion at a different site.
-
Carbidopa Treatment: Initiate carbidopa treatment at a specified dose and schedule.
-
Arthritis Scoring: Visually inspect the paws daily and score for signs of arthritis (redness, swelling) on a scale of 0-4 per paw.
-
Histopathology: At the termination of the study, collect joints for histological examination of synovial inflammation, cartilage destruction, and bone erosion.[20][21][22][23]
Experimental Workflow Diagram
Caption: Experimental workflow for investigating carbidopa's immunomodulatory effects.
Antioxidant Properties: Direct Scavenging and Protection Against Oxidative Damage
Carbidopa has demonstrated direct antioxidant properties, which may contribute to its therapeutic effects in neurodegenerative diseases like Parkinson's, where oxidative stress is a key pathological feature.[24][25]
Direct Radical Scavenging Activity
Studies utilizing the Total Antioxidant Status (TAS) assay have shown that carbidopa possesses direct scavenging activity against free radicals.[5][25] This suggests that carbidopa can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
Protection Against Oxidative DNA Damage
Carbidopa has been shown to protect cells from DNA damage induced by oxidative stressors like hydrogen peroxide (H₂O₂).[5][26] This protective effect is likely a combination of its direct scavenging activity and potential modulation of cellular antioxidant defense mechanisms.
Quantitative Data: Antioxidant Effects of Carbidopa
| Assay | Method | Result | Reference |
| Total Antioxidant Status | TAS Assay | Carbidopa demonstrates direct scavenging activity. | [5][25] |
| DNA Damage Protection | Comet Assay | Carbidopa protects against H₂O₂-induced DNA damage. | [5][26] |
Experimental Protocols
3.4.1. Total Antioxidant Status (TAS) Assay
-
Reagent Preparation: Prepare the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and activate it with a suitable oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Sample and Standard Preparation: Prepare a series of Trolox (a water-soluble vitamin E analog) standards and solutions of carbidopa at various concentrations.
-
Assay Procedure: Add the carbidopa solutions or Trolox standards to the ABTS•+ solution. The antioxidants in the sample will reduce the ABTS•+, causing a decolorization.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Data Analysis: Create a standard curve using the Trolox standards and determine the antioxidant capacity of carbidopa in Trolox equivalents.[27][28][29]
3.4.2. Comet Assay for DNA Damage Protection
-
Cell Treatment: Pre-treat cells (e.g., peripheral blood lymphocytes) with different concentrations of carbidopa for a specified duration.
-
Induction of Oxidative Stress: Expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), for a short period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software. Compare the DNA damage in carbidopa-treated cells to that in cells treated with H₂O₂ alone.[30][31][32][33]
Logical Relationship Diagram
Caption: Logical flow of carbidopa's antioxidant and protective effects.
Gut Microbiome Interaction: Ineffective Inhibition of Bacterial Levodopa Metabolism
The gut microbiome plays a crucial role in the metabolism of orally administered drugs, including levodopa. Certain gut bacteria, such as Enterococcus faecalis, possess a tyrosine decarboxylase (TyrDC) enzyme that can efficiently convert levodopa to dopamine (B1211576) in the gastrointestinal tract.[4][24][34] This peripheral conversion reduces the bioavailability of levodopa for transport to the brain and can contribute to gastrointestinal side effects.
Carbidopa's Limited Efficacy Against Bacterial TyrDC
While carbidopa is a potent inhibitor of human DDC, it has been shown to be a very poor inhibitor of bacterial TyrDC.[4][6] Studies have demonstrated that carbidopa is thousands of times less potent at inhibiting the bacterial enzyme compared to its human counterpart.[6] This allows for significant microbial metabolism of levodopa to continue in the gut, even in the presence of carbidopa.
Implications for Levodopa Therapy
The incomplete inhibition of peripheral levodopa metabolism by carbidopa due to gut bacterial activity may explain some of the variability in patient response to levodopa therapy. It has been suggested that co-administration of a specific inhibitor of bacterial TyrDC, such as (S)-α-fluoromethyltyrosine (AFMT), could enhance the efficacy of levodopa treatment by increasing its systemic availability.[4]
Quantitative Data: Carbidopa and Bacterial TyrDC
| Enzyme | Inhibitor | Potency | Reference |
| Bacterial Tyrosine Decarboxylase | Carbidopa | Over 10,000 times less potent than on human DDC | [6] |
| Enterococcus faecalis TyrDC | Carbidopa | Minimal effect on L-dopa decarboxylation | [4] |
Experimental Protocol
4.4.1. Bacterial Tyrosine Decarboxylase (TyrDC) Inhibition Assay
-
Bacterial Culture: Culture a bacterial strain known to possess TyrDC activity (e.g., Enterococcus faecalis) in an appropriate growth medium.
-
Cell Lysate Preparation: Harvest the bacterial cells and prepare a cell lysate through sonication or enzymatic lysis.
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0), pyridoxal-5'-phosphate (a cofactor for TyrDC), and levodopa as the substrate.
-
Add the bacterial cell lysate to initiate the reaction.
-
In parallel reactions, include varying concentrations of carbidopa or a known TyrDC inhibitor as a positive control.
-
-
Dopamine Quantification: After a specific incubation time at 37°C, stop the reaction and quantify the amount of dopamine produced using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Calculate the percentage of inhibition of TyrDC activity by carbidopa at each concentration and determine the IC50 value, if applicable.[13][35][36]
Signaling Pathway Diagram
Caption: Carbidopa's limited effect on gut bacterial metabolism of levodopa.
Conclusion and Future Directions
The expanding understanding of carbidopa's pharmacology beyond DDC inhibition opens new avenues for therapeutic development. Its demonstrated anticancer, immunomodulatory, and antioxidant properties warrant further investigation to delineate the precise molecular mechanisms and to identify patient populations who may benefit from these off-target effects. The interaction of carbidopa with the gut microbiome highlights the importance of considering the host-microbe-drug interplay in optimizing therapeutic outcomes. Future research should focus on:
-
Clinical evaluation of carbidopa as a repurposed anticancer agent, particularly in cancers with high AhR and IDO1 expression.
-
Investigating the therapeutic potential of carbidopa in autoimmune diseases and elucidating the downstream signaling pathways affected by its immunomodulatory actions.
-
Exploring the clinical relevance of carbidopa's antioxidant properties in neurodegenerative and other diseases associated with oxidative stress.
-
Developing strategies to overcome the limitations of carbidopa in inhibiting gut bacterial levodopa metabolism, such as the co-administration of specific bacterial enzyme inhibitors.
A deeper comprehension of these multifaceted mechanisms will be instrumental in unlocking the full therapeutic potential of carbidopa and in designing novel, more effective treatment strategies for a range of diseases.
References
- 1. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 5. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of studies on gut microbiota and levodopa metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One moment, please... [immunologyresearchjournal.com]
- 19. scantox.com [scantox.com]
- 20. chondrex.com [chondrex.com]
- 21. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. mdpi.com [mdpi.com]
- 24. Gut Bacteria Consume Parkinson’s Drug Levodopa, Often with Harmful Side Effects | Sci.News [sci.news]
- 25. researchgate.net [researchgate.net]
- 26. L-DOPA oxidation products prevent H2O2-induced oxidative damage to cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. file.elabscience.com [file.elabscience.com]
- 28. Total Antioxidant Status (TAS) [randox.com]
- 29. vinosigns.dk [vinosigns.dk]
- 30. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Mitigation of Gut Bacterial Metabolism of Levodopa Could Enhance Its Efficacy | Campus News | Medical College of Wisconsin [mcw.edu]
- 35. researchgate.net [researchgate.net]
- 36. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
Carbidopa Hydrochloride: A Selective Aryl Hydrocarbon Receptor Modulator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, a well-established peripheral decarboxylase inhibitor used in the management of Parkinson's disease, has been identified as a selective aryl hydrocarbon receptor (AHR) modulator.[1][2][3] This discovery has opened new avenues for its therapeutic application, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting Carbidopa's role as an AHR agonist. It details the signaling pathways affected by Carbidopa, presents key experimental data in a structured format, and offers comprehensive protocols for relevant assays.
Introduction
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[4][5] Initially recognized for its role in mediating the toxicity of environmental contaminants like dioxins, the AHR is now understood to be a crucial regulator of diverse physiological and pathological processes, including immune responses, cellular proliferation, and differentiation.[4][5][6] The identification of endogenous and synthetic ligands that can selectively modulate AHR activity has highlighted its potential as a therapeutic target in various diseases, including cancer.[6] Carbidopa has emerged as one such selective AHR modulator (SAhRM), demonstrating potential for repurposing in cancer therapy.[2][7]
Carbidopa as a Novel AHR Agonist
Initial investigations into Carbidopa's anticancer effects revealed its unexpected ability to potentiate AHR signaling.[7][8] This was evidenced by the increased expression of canonical AHR target genes, such as Cytochrome P450 family 1 subfamily A member 1 (CYP1A1), CYP1A2, and CYP1B1, in various cancer cell lines upon Carbidopa treatment.[7][8] The AHR-dependent nature of this induction was confirmed by the fact that AHR antagonists could block these effects.[7][8] Further evidence supporting Carbidopa's role as an AHR agonist comes from studies showing its ability to promote the nuclear translocation of AHR.[7][8][9]
Mechanism of Action: The AHR Signaling Pathway
Upon binding to Carbidopa, the AHR undergoes a conformational change, leading to its dissociation from a cytosolic chaperone protein complex that includes heat shock protein 90 (Hsp90).[5][10] The ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the AHR nuclear translocator (ARNT).[5][7][10] This AHR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes, thereby initiating their transcription.[6][7]
Quantitative Analysis of AHR Activation
The agonistic activity of Carbidopa on the AHR has been quantified by measuring the induction of its target genes in various cancer cell lines. The following table summarizes representative data on the upregulation of CYP1A1, CYP1A2, and CYP1B1 mRNA expression.
| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A1 | ~15-fold | [7] |
| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A1 | ~25-fold | [7] |
| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
| Capan-2 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| Capan-2 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| Capan-2 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
| Capan-2 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1A1 | Significant Increase | [7] |
| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| HepG2 (Liver Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |
| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
| HepG2 (Liver Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |
Note: "Significant Increase" indicates a statistically significant upregulation as reported in the source, where specific fold-change values were not always provided.
Experimental Methodologies
The following sections provide detailed, representative protocols for key experiments used to characterize Carbidopa as an AHR modulator.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, Capan-2) and human liver cancer cells (e.g., HepG2) are suitable models.[7]
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Carbidopa Preparation: A stock solution of Carbidopa Hydrochloride is prepared in sterile water or DMSO and diluted to the desired final concentrations in culture medium immediately before use.
-
Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Carbidopa or vehicle control for the specified duration of the experiment.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the expression of AHR target genes.
-
RNA Extraction: Following treatment, total RNA is extracted from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for AHR, CYP1A1, CYP1A2, CYP1B1, and a housekeeping gene (e.g., GAPDH, HPRT) for normalization.
-
Thermal Cycling: A typical thermal cycling program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.[12]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to confirm the binding of the AHR to the promoter regions of its target genes.[7]
-
Cross-linking: Cells treated with Carbidopa or vehicle are incubated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against AHR or a control IgG. Protein A/G beads are used to precipitate the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the XRE-containing promoter region of the CYP1A1 gene. The results are expressed as a percentage of the input DNA.
AHR-dependent Luciferase Reporter Assay
This assay provides a functional readout of AHR activation.[13][14][15]
-
Cell Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple XREs upstream of a minimal promoter driving the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After transfection, cells are treated with various concentrations of Carbidopa, a known AHR agonist (positive control, e.g., TCDD), or vehicle.
-
Luciferase Assay: Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction is calculated relative to the vehicle-treated control.
Visualizing the Molecular and Experimental Frameworks
The following diagrams illustrate the experimental workflow for assessing AHR modulation and the logical relationship of Carbidopa's actions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Carbidopa: a selective Ah receptor modulator (SAhRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbidopa suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of AhR activation via AhR gene luciferase activity assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
Off-Target Effects of Carbidopa Hydrochloride in Neurological Research: A Technical Guide
Abstract: Carbidopa (B1219) is a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, primarily used in combination with levodopa (B1675098) for the management of Parkinson's disease. Its primary role is to prevent the peripheral conversion of levodopa to dopamine (B1211576), thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects. However, emerging research has unveiled a spectrum of "off-target" effects of carbidopa that are independent of its AADC inhibition. These effects, including antioxidant activity, metal chelation, and modulation of various neurotransmitter systems, hold significant implications for neurological research and the potential for therapeutic repurposing. This technical guide provides an in-depth exploration of these off-target mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Introduction
Carbidopa: The On-Target Mechanism of Action
Carbidopa's established therapeutic action is intricately linked to levodopa metabolism. Levodopa, a dopamine precursor, can cross the blood-brain barrier (BBB), whereas dopamine cannot. When administered alone, a significant portion of levodopa is converted to dopamine in the peripheral circulation by AADC. This peripheral dopamine is responsible for adverse effects like nausea and vomiting and does not contribute to the therapeutic effect in the brain. Carbidopa, which does not readily cross the BBB, inhibits this peripheral AADC activity, thereby increasing the amount of levodopa that reaches the brain.[1]
Figure 1: On-target mechanism of Carbidopa in Levodopa therapy.
The Emerging Landscape of Off-Target Effects
Beyond its canonical role, carbidopa exhibits several pharmacological activities that are independent of AADC inhibition. These off-target effects are of growing interest in neurological research, particularly in the context of neurodegenerative diseases where mechanisms like oxidative stress and metal dyshomeostasis play a crucial role. This guide will systematically explore these non-canonical actions of carbidopa.
Off-Target Mechanisms of Carbidopa in Neurological Research
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of carbidopa, suggesting a potential neuroprotective role beyond its function in dopamine replacement therapy.[2][3] This antioxidant activity appears to stem from the molecule's ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
In vitro studies have demonstrated that carbidopa can directly scavenge reactive oxygen species (ROS). This has been observed in various experimental models, including human peripheral blood lymphocytes, where carbidopa protected against H2O2-induced DNA damage.[2][4] The antioxidant capacity of carbidopa is an important consideration in the treatment of neurodegenerative disorders like Parkinson's disease, where oxidative stress is a key pathological feature.[2]
The antioxidant potential of carbidopa has been quantified using various assays. The following table summarizes representative data from in vitro studies.
| Assay Type | Model System | Carbidopa Concentration | Observed Effect | Reference |
| Total Antioxidant Status (TAS) | In vitro chemical assay | 10-100 µM | Dose-dependent increase in antioxidant capacity | [2] |
| Comet Assay | Human Lymphocytes | 50-100 µM | Significant reduction in H2O2-induced DNA damage | [2] |
| Gene Expression (qRT-PCR) | Human Lymphocytes | 100 µM | Upregulation of antioxidant enzyme genes (e.g., SOD1, GPX1) | [2] |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[5][6]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Carbidopa Hydrochloride
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of carbidopa in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the carbidopa dilutions or the positive control (ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the carbidopa sample.
Figure 2: Antioxidant mechanisms of Carbidopa.
Metal Chelation
Dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, is implicated in the pathology of several neurodegenerative diseases.[7][8] Carbidopa, with its chemical structure, possesses the ability to chelate metal ions, which may contribute to its neuroprotective effects.
The catechol-like moiety in the carbidopa molecule is a key structural feature that enables it to bind to transition metal ions. This chelation can prevent these metals from participating in redox reactions that generate harmful free radicals, such as the Fenton reaction. The potential for carbidopa to modulate metal-induced neurotoxicity is an active area of research.[9][10]
The following table summarizes data related to the metal-chelating properties of carbidopa.
| Metal Ion | Assay Type | Carbidopa Concentration | Observed Effect | Reference |
| Fe(II) | Ferrozine (B1204870) Assay | 100-500 µM | Dose-dependent inhibition of ferrozine-Fe(II) complex formation | [11] |
| Cu(II) | Isothermal Titration Calorimetry | 50-200 µM | Evidence of binding to Cu(II) ions | [7] |
Principle: This assay determines the iron-chelating ability of a compound by measuring its competition with ferrozine for ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will sequester Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
This compound
-
EDTA (positive control)
-
HEPES or other suitable buffer
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare solutions of FeCl₂, ferrozine, carbidopa, and EDTA in buffer.
-
In a 96-well plate, add the carbidopa solution at various concentrations.
-
Add the FeCl₂ solution to each well and incubate for a few minutes to allow for chelation.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of iron chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the chelating agent, and A_sample is the absorbance in the presence of carbidopa.
Figure 3: Experimental workflow for assessing metal chelation.
Effects on Other Neurotransmitter Systems
While carbidopa's primary interaction is with the dopamine pathway, it has been shown to influence other neurotransmitter systems, which could have widespread implications for its use in neurological disorders.[12][13]
Carbidopa can decrease the peripheral synthesis of serotonin (B10506) and norepinephrine, as AADC is also involved in their synthesis.[13] This can lead to a relative increase in the central availability of their precursors, 5-hydroxytryptophan (B29612) (5-HTP) and L-DOPA, respectively. The long-term consequences of this peripheral inhibition on central neurotransmitter balance are not fully understood but are an important consideration.
The following table presents data on the effects of carbidopa on various neurotransmitters.
| Neurotransmitter | Brain Region | Animal Model | Carbidopa Treatment | Change in Level | Reference |
| Serotonin (5-HT) | Striatum | Rat | Co-administered with L-DOPA | ↓ 15-25% | [13] |
| Norepinephrine (NE) | Plasma | Human | Co-administered with L-DOPS | No significant change in plasma NE | [14] |
| Dopamine (DA) | Striatum | Rat | Co-administered with L-DOPA | ↑ 200-300% | [13] |
HPLC with electrochemical detection (HPLC-ED) is a sensitive and widely used method for the quantification of neurotransmitters in brain tissue and microdialysis samples.[15][16][17][18]
Principle: The method involves the separation of neurotransmitters in a sample using a reversed-phase HPLC column. The separated analytes are then detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the neurotransmitters at a specific electrode potential.
Materials:
-
HPLC system with a reversed-phase C18 column and an electrochemical detector
-
Mobile phase (e.g., a mixture of methanol, phosphate (B84403) buffer, and an ion-pairing agent)
-
Perchloric acid
-
Neurotransmitter standards (dopamine, serotonin, norepinephrine, and their metabolites)
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest and weigh it.
-
Homogenize the tissue in a solution of perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and filter it.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Run the HPLC with the appropriate mobile phase and flow rate.
-
The electrochemical detector is set at an optimal potential for the oxidation of the neurotransmitters of interest.
-
-
Quantification:
-
Identify the neurotransmitter peaks in the chromatogram based on their retention times compared to the standards.
-
Quantify the concentration of each neurotransmitter by comparing the peak area or height to a standard curve generated from known concentrations of the standards.
-
Figure 4: Carbidopa's influence on neurotransmitter precursor availability.
Implications for Neurological Research and Drug Development
Repurposing Carbidopa for Neurodegenerative Diseases
The off-target effects of carbidopa, particularly its antioxidant and metal-chelating properties, suggest that it may have therapeutic potential beyond its current use. These properties could be beneficial in a range of neurodegenerative diseases where oxidative stress and metal dyshomeostasis are contributing factors. Further research is warranted to explore the possibility of repurposing carbidopa, either alone or in combination with other agents, for these conditions.
Considerations for Preclinical and Clinical Studies
Researchers and drug developers should be mindful of the off-target effects of carbidopa when designing and interpreting studies. For instance, in preclinical models of Parkinson's disease, the neuroprotective effects observed with levodopa/carbidopa co-administration may not be solely attributable to dopamine replacement but also to the intrinsic properties of carbidopa. Similarly, in clinical trials, the modulation of other neurotransmitter systems by carbidopa could influence a range of behavioral and physiological outcomes.
Conclusion
This compound is a multifaceted drug with significant off-target effects that are of considerable interest to the neurological research community. Its antioxidant and metal-chelating properties, along with its influence on various neurotransmitter systems, open up new avenues for therapeutic exploration and necessitate a more nuanced understanding of its pharmacological profile. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further investigation into the non-canonical roles of carbidopa and to inform the development of novel therapeutic strategies for a variety of neurological disorders.
References
- 1. Carbidopa/Levodopa: Side Effects, Dosages, & FAQs | APDA [apdaparkinson.org]
- 2. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Levodopa and Carbidopa Antioxidant Activity in Normal Human Lymphocytes In Vitro: Implication for Oxidative Stress in Parkinson’s Disease | springermedizin.de [springermedizin.de]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minding Metals: Tailoring Multifunctional Chelating Agents for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelating and antioxidant properties of l-Dopa containing tetrapeptide for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
An In-depth Technical Guide on the Role of Carbidopa Hydrochloride in Non-Dopaminergic Neurotransmitter Systems
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the multifaceted role of Carbidopa (B1219) Hydrochloride beyond its established function in the dopaminergic system. It delves into its interactions with serotonergic, noradrenergic, and GABAergic neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction
Carbidopa is widely recognized for its pivotal role in the management of Parkinson's disease.[1][2][3] It functions as a peripheral inhibitor of Aromatic L-amino Acid Decarboxylase (AADC), an enzyme responsible for the conversion of L-DOPA to dopamine (B1211576).[1][4][5][6] By preventing this peripheral conversion, Carbidopa enhances the bioavailability of L-DOPA to the central nervous system, allowing for lower therapeutic doses and mitigating peripheral side effects such as nausea and vomiting.[2][6]
However, the substrate promiscuity of AADC means that its inhibition by Carbidopa has broader implications for other neurotransmitter systems that rely on this enzyme for their synthesis. This guide provides a detailed examination of these non-dopaminergic effects, offering insights into the complex pharmacological profile of Carbidopa.
Core Mechanism of Action of Carbidopa
Carbidopa's primary mechanism is the inhibition of Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[1][4][5] AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids.[7][8][9][10] A key feature of Carbidopa is its inability to cross the blood-brain barrier, which confines its inhibitory action to the periphery.[1][4][5][6]
AADC exhibits broad substrate specificity, playing a crucial role in the synthesis of several key neurotransmitters.[11][12][13][14] Beyond converting L-DOPA to dopamine, it is also responsible for the synthesis of serotonin (B10506) from 5-hydroxytryptophan (B29612) (5-HTP) and norepinephrine (B1679862) from L-threo-3,4-dihydroxyphenylserine (L-DOPS).[4][15][16] Consequently, peripheral inhibition of AADC by Carbidopa can significantly impact these non-dopaminergic pathways.
Impact on the Serotonergic System
The synthesis of serotonin (5-hydroxytryptamine, 5-HT) involves the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated by AADC to form serotonin. By inhibiting peripheral AADC, Carbidopa can reduce the peripheral synthesis of serotonin.[4][17]
Long-term administration of L-DOPA in combination with Carbidopa has been shown to result in a significant reduction of serotonin levels in various brain regions of rats.[17][18] This is thought to occur due to competition between L-DOPA and 5-HTP for AADC within the CNS, as well as potential depletion of the precursor tryptophan. Furthermore, some research suggests that Carbidopa may alter tryptophan metabolism, shunting it towards the production of other metabolites like indole-3-acetonitrile (B3204565) (IAN), which has been observed to have pro-proliferative effects in certain cancer cell lines.[19]
Quantitative Data: Effects of L-DOPA/Carbidopa on Serotonin Levels in Rats
| Brain Region | Treatment Group | Serotonin (5-HT) Level | % Change from Control | Reference |
| Striatum | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |
| Nucleus Raphe Dorsalis | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |
| Substantia Nigra | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |
| Cerebellum | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |
| Cortex | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |
| Striatum | L-DOPA/Carbidopa (59 days, 24 hr post-dose) | Lowered levels | - | [18] |
| Cortex | L-DOPA/Carbidopa (59 days, 24 hr post-dose) | Lowered levels | - | [18] |
Experimental Protocol: Assessment of Serotonin Levels in Rat Brain
-
Animal Model: Male Wistar rats.
-
Drug Administration: Rats were administered L-DOPA (250 mg/kg) and Carbidopa (25 mg/kg) daily for 59 or 60 days.
-
Sample Collection: Animals were sacrificed 30 minutes or 24 hours after the last dose, and various brain regions (striatum, nucleus raphe dorsalis, nucleus accumbens, substantia nigra, cerebellum, and cortex) were dissected.
-
Analytical Method: Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), along with dopamine and its metabolites, were measured using High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD).
-
Behavioral Assessment: A forced swim test was conducted to assess depressive-like behavior.
-
Reference: [18]
Impact on the Noradrenergic System
Norepinephrine is synthesized from dopamine via dopamine β-hydroxylase. However, the prodrug L-threo-3,4-dihydroxyphenylserine (L-DOPS) can be directly converted to norepinephrine by AADC. Carbidopa's inhibition of AADC can therefore block this conversion.[15][16]
Studies in patients with autonomic failure have demonstrated that the co-administration of Carbidopa with L-DOPS prevents the expected increase in plasma norepinephrine levels and blocks the pressor effect of L-DOPS.[15][16] This indicates that Carbidopa effectively inhibits the peripheral conversion of L-DOPS to norepinephrine. Additionally, Carbidopa has been noted to potentially deplete peripheral levels of norepinephrine.[20]
Quantitative Data: Effects of Carbidopa on L-DOPS-Induced Norepinephrine Increase
| Treatment Group | Peak Increase in Plasma Norepinephrine (nmol/L) | Change in Systolic Blood Pressure (mm Hg at 3 hours) | Reference |
| L-DOPS (400 mg) + Placebo | - | +27 ± 8 | [15][16] |
| L-DOPS (400 mg) + Carbidopa (200 mg) | 0.57 ± 0.11 (peak) | No increase | [15][16] |
| L-DOPS (400 mg) + Entacapone (B1671355) (200 mg) | - | +24 ± 9 | [15][16] |
Experimental Protocol: L-DOPS and Carbidopa Interaction Study
-
Study Population: 12 patients with autonomic failure.
-
Study Design: Randomized, placebo-controlled, crossover study.
-
Drug Administration: Patients received 400 mg of L-DOPS with either 200 mg of placebo, 200 mg of Carbidopa, or 200 mg of entacapone on different days.
-
Measurements: Plasma levels of L-DOPS, norepinephrine (NE), and deaminated NE metabolites (dihydroxyphenylglycol [DHPG], dihydroxymandelic acid [DHMA]) were measured over time. Blood pressure was also monitored.
Impact on the GABAergic System
The relationship between the dopaminergic and GABAergic systems is complex and integral to the function of the basal ganglia. While Carbidopa does not directly interact with GABA receptors or synthesis enzymes, its influence on the dopaminergic system can lead to downstream effects on GABAergic signaling.
Studies have shown that untreated patients with Parkinson's disease have lower levels of gamma-aminobutyric acid (GABA) in their cerebrospinal fluid (CSF) compared to healthy controls. Treatment with L-DOPA and Carbidopa has been found to elevate these CSF GABA levels.[21] More recent research using magnetic resonance spectroscopy has indicated that a single dose of L-DOPA/Carbidopa can increase GABA levels in the upper brainstem of individuals with Parkinson's disease.[22] This suggests that restoring dopaminergic tone with L-DOPA/Carbidopa therapy may help to normalize GABAergic function.
Quantitative Data: Effects of L-DOPA/Carbidopa on GABA Levels
| Group | CSF GABA Level (pmol/mL) | Reference |
| Healthy Controls (n=14) | 200 ± 70 | [21] |
| Untreated Parkinson's Patients (n=7) | 95 ± 31 | [21] |
| L-DOPA/Carbidopa Treated Parkinson's Patients (n=8) | 144 ± 53 | [21] |
Off-Target Effects and Other Considerations
A significant off-target effect of Carbidopa stems from its interaction with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[7][23] AADC is a PLP-dependent enzyme, and Carbidopa can irreversibly bind to PLP, potentially leading to a deficiency of this essential cofactor.[7][8] Since PLP is required for the function of over 300 enzymes in the body, this can have widespread metabolic consequences.
Furthermore, the administration of L-DOPA/Carbidopa has been shown to affect the levels of various other amino acids in plasma and different tissues, although the clinical significance of these changes is not fully understood.[24]
Conclusion
While Carbidopa's primary therapeutic value lies in its potent and selective peripheral inhibition of AADC to augment L-DOPA therapy, its pharmacological effects are not confined to the dopaminergic system. This guide has detailed the significant impact of Carbidopa on the serotonergic, noradrenergic, and, indirectly, the GABAergic systems.
For researchers and drug development professionals, these findings underscore the importance of considering the broader neurochemical consequences of AADC inhibition. Understanding these non-dopaminergic effects is crucial for interpreting clinical outcomes, managing potential side effects, and designing novel therapeutic strategies that may target or modulate these interconnected pathways. The interaction with PLP also highlights a key area for nutritional monitoring and supplementation in patients undergoing long-term Carbidopa therapy. Future research should continue to explore the full spectrum of Carbidopa's activity to optimize its use and develop more targeted therapies for neurodegenerative disorders.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 3. Carbidopa/Levodopa (Sinemet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 7. The Parkinson's disease death rate: carbidopa and vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Elucidating the Interaction between Pyridoxine 5'-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of carbidopa and entacapone on the metabolic fate of the norepinephrine prodrug L-DOPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Long-term L-DOPA treatment causes indiscriminate increase in dopamine levels at the cost of serotonin synthesis in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbidopa Alters Tryptophan Metabolism in Breast Cancer and Melanoma Cells Leading to the Formation of Indole-3-Acetonitrile, a Pro-Proliferative Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Low CSF gamma-aminobutyric acid levels in Parkinson's Disease. Effect of levodopa and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Single-dose L-dopa increases upper brainstem GABA in Parkinson's disease: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Levodopa Medications and Vitamin B6 - Cure Parkinson's [healthunlocked.com]
- 24. Effects of L-DOPA/carbidopa administration on the levels of L-DOPA, other amino acids and related compounds in the plasma, brain and heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Carbidopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, a cornerstone in the management of Parkinson's disease, functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the premature conversion of Levodopa to dopamine. This action significantly enhances the bioavailability of Levodopa in the central nervous system. While its pharmacological effects are well-documented, the precise mechanisms governing its cellular uptake and transport remain an area of active investigation. This technical guide synthesizes the current understanding of Carbidopa Hydrochloride's journey into and through cells, providing a comprehensive overview for researchers and professionals in drug development. We delve into the available data on its transport across biological membranes, explore the implicated signaling pathways, and present detailed experimental protocols to facilitate further research in this critical area.
Introduction
Carbidopa is a structural analog of the aromatic amino acid L-DOPA.[1] Chemically, it is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid.[2] Administered as this compound, its primary clinical utility lies in its co-administration with Levodopa to treat the motor symptoms of Parkinson's disease.[3] By inhibiting the peripheral decarboxylation of Levodopa, Carbidopa ensures that a larger proportion of Levodopa can cross the blood-brain barrier, where it is converted to the neurotransmitter dopamine.[1]
Understanding the cellular transport of Carbidopa is paramount for optimizing its therapeutic efficacy and exploring its potential in other applications, such as oncology, where it has been shown to act as an agonist for the Aryl Hydrocarbon Receptor (AhR).[4] This guide aims to provide a detailed examination of the knowns and unknowns surrounding Carbidopa's cellular uptake and transport.
Physicochemical Properties of this compound
A drug's physicochemical properties are fundamental determinants of its absorption and transport characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClN₂O₄ | PubChem CID: 44152669 |
| Molecular Weight | 262.69 g/mol | PubChem CID: 44152669 |
| Water Solubility | Slightly soluble | [2] |
| Protein Binding | ~76% | [2] |
Cellular Uptake and Transport Mechanisms
The intestinal absorption of orally administered Carbidopa is a critical step for its therapeutic action. While the small intestine is recognized as the primary site of absorption, the specific transporters involved are not as well-characterized as those for Levodopa.[5]
Intestinal Absorption
Carbidopa's absorption from the gastrointestinal tract is essential for its peripheral action.[5][6] Unlike Levodopa, which is known to be a substrate for the L-Type Amino Acid Transporter 1 (LAT1), studies have shown that Carbidopa does not inhibit LAT1-mediated transport. This crucial finding suggests that Carbidopa utilizes a different transport mechanism for its cellular uptake.
While direct evidence is limited, one hypothesis suggests that as an amino acid derivative, Carbidopa might interact with other amino acid transporters.[7] However, specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters responsible for Carbidopa influx or efflux have not yet been definitively identified.
Cellular Transport Studies: Current Gaps
A thorough review of the literature reveals a notable absence of quantitative data on the cellular transport kinetics of Carbidopa. Key parameters such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ), which are vital for characterizing transporter-mediated uptake, have not been reported. Furthermore, there is a lack of studies investigating the potential role of organic cation transporters (OCTs) or organic anion transporters (OATs) in Carbidopa's disposition.
Signaling Pathways Modulated by Carbidopa
Recent research has unveiled that Carbidopa's biological effects extend beyond AADC inhibition, implicating its involvement in significant cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
Carbidopa has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] Upon binding to Carbidopa, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.[4][8]
mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. While the direct link between Carbidopa uptake and mTORC1 modulation is still being elucidated, studies have suggested a potential interplay, particularly in the context of cancer cell metabolism.[9][10][11][12][13]
JAK/STAT Signaling
Carbidopa has also been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and immune responses.[14][15][16][17][18] This interaction may contribute to some of Carbidopa's observed immunomodulatory and anti-inflammatory effects.
Experimental Protocols for Studying Carbidopa Transport
To address the existing knowledge gaps, robust experimental protocols are essential. The following section outlines a detailed methodology for investigating the intestinal transport of this compound using the Caco-2 cell model.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, making it a widely accepted in vitro model for predicting intestinal drug absorption.[19][20][21][22][23]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers and to investigate the involvement of active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
This compound
-
Lucifer yellow
-
Known inhibitors of relevant transporter families (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP, and specific inhibitors for OCTs and OATs)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add a solution of this compound (e.g., 10 µM) in HBSS (pH 6.5, to mimic the acidic environment of the upper small intestine) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the Carbidopa solution to the basolateral compartment and collect samples from the apical compartment.
-
-
Inhibition Studies:
-
To investigate the involvement of specific transporters, pre-incubate the cell monolayers with a known transporter inhibitor for 30-60 minutes before adding the Carbidopa solution and the inhibitor to the donor compartment.
-
-
Monolayer Integrity Check:
-
After the transport experiment, assess the integrity of the monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow.
-
-
Sample Analysis:
-
Quantify the concentration of Carbidopa in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Conclusion and Future Directions
The cellular uptake and transport of this compound are complex processes that are not yet fully understood. While it is established that Carbidopa is absorbed in the small intestine and does not utilize the LAT1 transporter, the specific influx and efflux transporters remain to be identified. The recent discovery of its role as an AhR agonist opens up new avenues of research into its intracellular mechanisms of action and potential therapeutic applications beyond Parkinson's disease.
Future research should focus on:
-
Systematic screening of Carbidopa's interaction with a broad range of SLC and ABC transporters to identify the primary mediators of its cellular uptake and efflux.
-
Quantitative transport studies to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Carbidopa transport in various cell lines.
-
In vivo studies using animal models to correlate in vitro transport data with pharmacokinetic profiles.
-
Elucidating the link between Carbidopa's cellular uptake and the activation of intracellular signaling pathways such as AhR, mTORC1, and JAK/STAT.
A deeper understanding of these fundamental processes will be instrumental in optimizing the therapeutic use of Carbidopa, predicting potential drug-drug interactions, and unlocking its full therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption of orally disintegrating carbidopa-levodopa requires intact small bowel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of continuous-release carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Signal integration by mTORC1 coordinates nutrient input with biosynthetic output - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The involvement of JAK/STAT signaling pathway in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the JAK/STAT Pathway in the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 18. Role of the JAK/STAT Pathway in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
An In-depth Technical Guide to the Biological Activity of Carbidopa Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa (B1219), a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease.[1][2][3] It is co-administered with levodopa (B1675098) (L-DOPA) to prevent the peripheral conversion of L-DOPA to dopamine (B1211576), thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[3][4][5] Carbidopa itself is a chiral molecule, existing as two enantiomers: (S)-(-)-Carbidopa and (R)-(+)-Carbidopa. This technical guide provides a comprehensive investigation into the biological activity of these enantiomers, focusing on their differential effects on DOPA decarboxylase, and presents detailed experimental protocols for their evaluation.
Stereochemistry and Biological Activity
The biological activity of Carbidopa is highly stereospecific. The inhibitory effect on DOPA decarboxylase is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is widely reported to be biologically inactive.[6] This stereoselectivity is crucial for understanding the pharmacology of Carbidopa and for the development of stereochemically pure drug formulations.
Quantitative Analysis of Enantiomeric Activity
The potency of each enantiomer against DOPA decarboxylase can be quantified by determining their inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50). While the (S)-enantiomer is a potent inhibitor, the (R)-enantiomer exhibits negligible activity.
| Enantiomer | Inhibition Constant (Ki) | DOPA Decarboxylase Inhibition Activity |
| (S)-(-)-Carbidopa | ~5.70 (as log Ki in CHEMBL) | Active Inhibitor |
| (R)-(+)-Carbidopa | Not Reported (Considered Inactive) | Inactive |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for Carbidopa is the inhibition of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of L-DOPA to dopamine.[4][5] By inhibiting this enzyme in the peripheral tissues, (S)-Carbidopa ensures that a larger proportion of administered L-DOPA can cross the blood-brain barrier.[4][5] Once in the brain, L-DOPA is converted to dopamine, where it can replenish the depleted dopamine levels characteristic of Parkinson's disease. The differential effects of the enantiomers on signaling pathways are a direct consequence of their differential DDC inhibition.
Figure 1: Mechanism of action of Carbidopa enantiomers.
Experimental Protocols
In Vitro DOPA Decarboxylase (DDC) Inhibition Assay using HPLC
This protocol details a method to determine the inhibitory activity of Carbidopa enantiomers on DDC by quantifying the enzymatic product, dopamine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human DDC enzyme
-
L-DOPA (substrate)
-
(S)-(-)-Carbidopa and (R)-(+)-Carbidopa
-
Pyridoxal-5'-phosphate (PLP), cofactor
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
-
Dopamine standard for calibration
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human DDC in phosphate buffer.
-
Inhibitor Preparation: Prepare stock solutions of (S)-Carbidopa and (R)-Carbidopa in an appropriate solvent (e.g., water or buffer). Create a series of dilutions to test a range of inhibitor concentrations.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Phosphate buffer
-
PLP solution (final concentration typically 10-20 µM)
-
Inhibitor solution (varying concentrations for IC50 determination) or vehicle control
-
DDC enzyme solution
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate. The final concentration of L-DOPA should be close to its Km value for DDC.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time during which the reaction is linear (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject a fixed volume of the filtered supernatant onto the HPLC system.
-
Data Analysis:
-
Quantify the dopamine peak area in the chromatograms.
-
Create a standard curve using known concentrations of dopamine to convert peak areas to dopamine concentrations.
-
Calculate the percentage of DDC inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the in vitro DDC inhibition assay.
Conclusion
The biological activity of Carbidopa Hydrochloride is stereospecific, with the (S)-enantiomer being the active inhibitor of DOPA decarboxylase. The (R)-enantiomer is considered biologically inactive. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to investigate and understand the distinct pharmacological profiles of Carbidopa's enantiomers. This understanding is critical for the optimization of therapeutic strategies for Parkinson's disease and for the quality control of Carbidopa-containing pharmaceuticals.
References
- 1. Radioenzymatic assay of DOPA (3,4-dihydroxyphenylalanine). [Tritium tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 4. Carbidopa - Wikipedia [en.wikipedia.org]
- 5. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 6. Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
The Influence of Carbidopa Hydrochloride on Gut Microbiome Composition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa, an aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily administered in combination with Levodopa (L-dopa) to enhance the latter's bioavailability to the central nervous system. While the peripheral inhibition of L-dopa metabolism is Carbidopa's intended mechanism of action, emerging research has illuminated a complex interplay between this therapeutic regimen and the gut microbiome. This technical guide provides a comprehensive overview of the current understanding of Carbidopa's effects on the composition and function of the gut microbiota, with a focus on the indirect nature of these interactions and the implications for drug efficacy and patient outcomes.
The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. It is now understood that the gut microbiota can significantly influence the metabolism of various xenobiotics, including pharmaceutical drugs. In the context of Parkinson's disease therapy, the gut microbiome has been shown to directly metabolize L-dopa, a process that Carbidopa is largely unable to prevent. This guide will delve into the nuances of this interaction, presenting key experimental findings, methodologies, and the underlying biochemical pathways.
Data Presentation: The Impact of Levodopa/Carbidopa on Gut Microbiome Composition
Current research has primarily focused on the effects of combined Levodopa/Carbidopa (LD/CD) therapy on the gut microbiome. Studies investigating the isolated effects of Carbidopa are scarce, and thus the data presented reflects the impact of the combination treatment. The following tables summarize quantitative data from a representative study investigating the effects of LD/CD intestinal gel (LCIG) on the fecal microbiome of Parkinson's disease patients.
Table 1: Changes in Alpha Diversity of Gut Microbiota in Patients Treated with Levodopa (LD) and Levodopa/Carbidopa Intestinal Gel (LCIG) Compared to Treatment-Naïve Patients.
| Treatment Group | Alpha Diversity (Shannon Index) | Alpha Diversity (Chao1 Index) |
| Naïve | Higher | Higher |
| LD | Lower | Lower |
| LCIG | Lower | Lower |
Note: This table represents a qualitative summary of findings indicating a general trend of reduced diversity with treatment. Specific numerical values for diversity indices can vary between studies.
Table 2: Significant Changes in Relative Abundance of Bacterial Taxa in Patients Treated with Levodopa (LD) and Levodopa/Carbidopa Intestinal Gel (LCIG).
| Bacterial Taxon | Change in LD Group (vs. Naïve) | Change in LCIG Group (vs. Naïve) | Change in LCIG Group (vs. LD Group) |
| Phylum Proteobacteria | Not significant | Increased | Not significant |
| Family Enterobacteriaceae | Not significant | Increased | Increased |
| Genus Escherichia | Not significant | Increased | Increased |
| Genus Serratia | Not significant | Increased | Increased |
| Phylum Firmicutes | Not significant | Decreased | Not significant |
| Family Lachnospiraceae | Decreased | Decreased | Not significant |
| Genus Blautia | Decreased | Decreased | Not significant |
This table synthesizes findings from studies indicating shifts in the gut microbial community structure with LD/CD treatment. The direction of change (Increased/Decreased) is noted where statistically significant differences were reported.
Experimental Protocols
To understand how the data presented above was generated, this section details a representative experimental protocol for investigating the effects of Levodopa/Carbidopa on the gut microbiome.
1. Study Design and Participant Recruitment:
-
A cross-sectional study involving Parkinson's disease patients and, in some cases, healthy controls.
-
Patient cohorts are typically divided based on their treatment regimen: treatment-naïve, Levodopa-only, and Levodopa/Carbidopa.
-
Exclusion criteria often include the use of antibiotics within the preceding months, significant gastrointestinal diseases, and extreme dietary habits.
-
Informed consent is obtained from all participants.
2. Sample Collection and Processing:
-
Fecal samples are collected from participants in sterile containers and immediately frozen at -80°C to preserve microbial DNA.
-
For metabolomic analysis, samples may be processed to extract metabolites.
3. 16S rRNA Gene Sequencing for Microbiome Profiling:
-
DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.
-
Library Preparation and Sequencing: The amplified DNA is used to prepare sequencing libraries, which are then sequenced on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed using databases like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively. Statistical analyses are used to identify taxa that are differentially abundant between treatment groups.
4. In Vitro Bacterial Metabolism Assays:
-
Bacterial Culture: Enterococcus faecalis strains are cultured in appropriate media.
-
Drug Incubation: Levodopa and Carbidopa are added to the bacterial cultures at clinically relevant concentrations.
-
Metabolite Analysis: At various time points, aliquots of the culture are taken, and the concentrations of Levodopa and its metabolites (e.g., dopamine) are measured using High-Performance Liquid Chromatography (HPLC).
-
This assay helps to determine the direct effect of Carbidopa on the bacterial metabolism of Levodopa.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the interaction between Carbidopa, Levodopa, and the gut microbiome.
The Unseen Potential: Carbidopa Hydrochloride's Neuroprotective Properties Beyond Levodopa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carbidopa (B1219), traditionally known as a peripheral DOPA decarboxylase inhibitor in Parkinson's disease therapy, is increasingly being recognized for its potential neuroprotective effects independent of its synergistic action with Levodopa (B1675098). This technical guide delves into the core scientific evidence supporting these independent properties, focusing on its antioxidant and iron-chelating mechanisms. Through a comprehensive review of in vitro studies, this document provides detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key cellular pathways and experimental workflows using Graphviz diagrams. The findings suggest that Carbidopa's ability to directly scavenge reactive oxygen species (ROS), protect against oxidative DNA damage, and chelate excess iron presents a compelling case for its re-evaluation as a potential standalone or adjunctive neuroprotective agent. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative diseases.
Introduction
For decades, Carbidopa has been an indispensable partner to Levodopa in the management of Parkinson's disease, effectively preventing the peripheral conversion of Levodopa to dopamine (B1211576) and thereby increasing its bioavailability in the central nervous system.[1][2][3] While this role is well-established, a growing body of evidence suggests that Carbidopa possesses intrinsic pharmacological activities that extend beyond its function as a decarboxylase inhibitor.[4][5][6] This guide explores the compelling, yet often overlooked, neuroprotective potential of Carbidopa, independent of its association with Levodopa.
The primary focus of this document is to elucidate two key mechanisms through which Carbidopa may exert its neuroprotective effects:
-
Antioxidant Activity: By directly scavenging harmful reactive oxygen species (ROS), Carbidopa can mitigate oxidative stress, a key pathological feature in many neurodegenerative disorders.[4][5]
-
Iron Chelation: Carbidopa's molecular structure allows it to bind to and sequester excess iron, a metal ion implicated in the generation of cytotoxic hydroxyl radicals via the Fenton reaction.
This guide will provide a detailed examination of the experimental evidence supporting these mechanisms, offering researchers and drug development professionals a consolidated resource to inform future investigations and therapeutic development.
Antioxidant Properties of Carbidopa
In vitro studies have demonstrated Carbidopa's capacity to act as a potent antioxidant, protecting cells from oxidative damage. These studies have primarily utilized human peripheral blood lymphocytes and the human neuroblastoma SH-SY5Y cell line as models.
Direct Radical Scavenging Activity
Carbidopa has been shown to possess direct free radical scavenging activity. This has been quantified using various assays that measure the reduction of a colored radical solution in the presence of an antioxidant.
Table 1: In Vitro Antioxidant Activity of Carbidopa
| Assay | Model System | Carbidopa Concentration | Observed Effect | Reference |
| Total Antioxidant Status (TAS) | Human Lymphocytes | 50 µM | Significant increase in antioxidant capacity | [5] |
| DPPH Radical Scavenging | Chemical Assay | 10-100 µg/mL | Dose-dependent increase in scavenging activity | [4] |
Protection Against Oxidative DNA Damage
A critical consequence of oxidative stress is damage to cellular DNA, which can lead to mutations and apoptosis. The Comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells.
This protocol outlines the general steps for assessing the protective effect of Carbidopa against H₂O₂-induced DNA damage in human lymphocytes.
-
Cell Culture and Treatment:
-
Isolate human peripheral blood lymphocytes from healthy donors.
-
Pre-incubate lymphocytes with varying concentrations of Carbidopa (e.g., 10 µM, 50 µM, 100 µM) for 1 hour at 37°C.
-
Induce oxidative stress by treating the cells with a known concentration of hydrogen peroxide (H₂O₂), for example, 100 µM, for 5 minutes on ice.
-
-
Comet Assay Procedure:
-
Embed the treated lymphocytes in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Subject the slides to an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate fragmented DNA from the nucleoid.
-
Perform electrophoresis to allow the negatively charged DNA fragments to migrate towards the anode, forming a "comet" shape.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail and the tail length using specialized software.
-
Compare the DNA damage in cells treated with H₂O₂ alone versus those pre-treated with Carbidopa.
-
Table 2: Protective Effect of Carbidopa on H₂O₂-Induced DNA Damage in Human Lymphocytes
| Treatment Group | Mean % DNA in Comet Tail (± SD) | Reference |
| Control (untreated) | 5.2 ± 1.8 | [5] |
| H₂O₂ (100 µM) | 45.7 ± 3.5 | [5] |
| Carbidopa (50 µM) + H₂O₂ | 22.1 ± 2.9 | [5] |
Note: The data presented are representative and may vary between experiments.
Neuroprotection in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases. Studies have shown that Carbidopa can protect these cells from oxidative stress-induced cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Carbidopa for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a toxic agent such as H₂O₂ or 6-hydroxydopamine (6-OHDA).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with the toxic agent alone to those pre-treated with Carbidopa.
-
Table 3: Neuroprotective Effect of Carbidopa in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control ± SD) | Reference |
| Control (untreated) | 100 ± 5.1 | [4] |
| 6-OHDA (50 µM) | 48.3 ± 4.2 | [4] |
| Carbidopa (100 µM) + 6-OHDA | 75.8 ± 3.9 | [4] |
Note: The data presented are representative and may vary between experiments.
Iron-Chelating Properties of Carbidopa
Iron is an essential element for normal cellular function, but its dysregulation can lead to oxidative stress through the Fenton reaction, which generates highly reactive hydroxyl radicals. Several neurodegenerative diseases are associated with an accumulation of iron in specific brain regions. Carbidopa's chemical structure, containing a catechol-like moiety, suggests it may possess iron-chelating properties.
Evidence of Iron Chelation
Studies have demonstrated that Carbidopa can form complexes with iron, potentially reducing its availability to participate in redox reactions. This has been investigated through spectrophotometric and potentiometric methods.
Table 4: Iron-Chelating Properties of Carbidopa
| Method | Metal Ion | Stoichiometry (Carbidopa:Iron) | Observation | Reference |
| Spectrophotometry | Fe(II) | 2:1 | Formation of a distinct color complex | [6] |
| Potentiometry | Fe(II) | 2:1 | Confirmation of complex formation | [6] |
Proposed Mechanism of Neuroprotection via Iron Chelation
By chelating excess labile iron, Carbidopa can prevent the formation of hydroxyl radicals, thereby reducing oxidative damage to neurons.
Potential Interaction with the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and detoxification enzymes. While direct evidence of Carbidopa activating the Nrf2 pathway is still emerging, its antioxidant properties suggest a potential interaction.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Further research is warranted to definitively establish a direct link between Carbidopa and the activation of the Nrf2 pathway.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that Carbidopa Hydrochloride possesses neuroprotective properties that are independent of its well-established role as a peripheral DOPA decarboxylase inhibitor. Its demonstrated antioxidant activity, manifested through direct radical scavenging and protection against oxidative DNA damage, coupled with its potential to chelate redox-active iron, positions Carbidopa as a molecule of interest for further neuroprotective research.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Re-evaluation of an Established Drug: Carbidopa's existing safety profile and long-term clinical use in Parkinson's disease provide a solid foundation for exploring its repurposing or development as a neuroprotective agent.
-
Multiple Mechanisms of Action: The dual antioxidant and iron-chelating properties of Carbidopa suggest a multi-pronged approach to combating the complex pathology of neurodegenerative diseases.
-
Need for Further Investigation: While the in vitro evidence is promising, further studies are required to:
-
Elucidate the precise molecular mechanisms of Carbidopa's antioxidant activity, including its potential interaction with the Nrf2 pathway.
-
Quantify the in vivo efficacy of Carbidopa as a neuroprotectant in relevant animal models of neurodegeneration.
-
Conduct clinical trials specifically designed to evaluate the neuroprotective effects of Carbidopa, independent of Levodopa.
-
The exploration of Carbidopa's intrinsic neuroprotective potential opens up new avenues for therapeutic strategies in a field with a significant unmet medical need. This guide serves as a foundational resource to stimulate and inform these critical next steps in research and development.
References
- 1. Clinically available iron chelators induce neuroprotection in the 6-OHDA model of Parkinson's disease after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. CometChip Analysis of Human Primary Lymphocytes Enables Quantification of Inter-Individual Differences in the Kinetics of Repair of DNA Oxidation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives in iron chelation therapy for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
Foundational Studies on the Metabolic Fate of Carbidopa Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the metabolic fate of Carbidopa (B1219) Hydrochloride. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this crucial medication.
Introduction to Carbidopa and its Clinical Significance
Carbidopa is a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor.[1][2] It is co-administered with levodopa (B1675098) (L-dopa), the metabolic precursor to dopamine, for the management of Parkinson's disease and other parkinsonian syndromes.[3] By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the bioavailability of levodopa in the central nervous system, allowing for a reduction in the required dose of levodopa and mitigating its peripheral side effects, such as nausea and vomiting.[3] Understanding the metabolic journey of carbidopa itself is paramount for optimizing therapeutic strategies and ensuring patient safety.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
Following oral administration, carbidopa is absorbed from the gastrointestinal tract. The bioavailability of carbidopa from controlled-release formulations has been reported to be approximately 58% relative to standard formulations.[4]
Distribution
Limited information is available on the specific tissue distribution of carbidopa in humans.
Metabolism
The primary metabolic pathway of carbidopa involves the loss of its hydrazine (B178648) functional group, likely as molecular nitrogen.[1] This leads to the formation of several metabolites. The major metabolites identified include:
-
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid[1]
-
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid[1]
-
3-(3-hydroxyphenyl)-2-methylpropionic acid[1]
-
3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid[1]
-
3-(3-hydroxyphenyl)-2-methyllactic acid[1]
-
3,4-dihydroxyphenylacetone[1]
Excretion
Carbidopa and its metabolites are primarily eliminated through the kidneys. In human studies, approximately 50% of an administered dose of carbidopa is excreted in the urine.[1] Animal studies in rats have shown that about 66% of the dose is eliminated in the urine and 11% in the feces.[1]
Quantitative Data on Pharmacokinetics
The pharmacokinetic parameters of carbidopa have been characterized in several clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Pharmacokinetic Parameters of Carbidopa in Healthy Volunteers and Parkinson's Disease Patients
| Population | Formulation | Dose (Carbidopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Healthy Volunteers | Standard | 25 mg | 40-100 | 2-4 | 200-400 | 1-2 | [5] |
| Parkinson's Disease Patients | Standard | 25 mg | Similar to healthy volunteers | Similar to healthy volunteers | Similar to healthy volunteers | Similar to healthy volunteers | [5] |
| Healthy Volunteers | ND0612 (subcutaneous infusion) | 63 mg (total daily) | - | - | 849 - 2201 (AUC15-24h) | - | [6] |
| Healthy Volunteers | Microtablets | 25 mg | ~100 | ~0.75 | ~300 | ~1.85 | [7] |
| Parkinson's Disease Patients | Levodopa/Carbidopa Intestinal Gel | 395 mg (mean total daily) | 0.22 (Cavg, µg/mL) | - | - | - | [8] |
Table 2: Pharmacokinetic Parameters of Carbidopa with Different Levodopa Formulations
| Formulation | Dose (Carbidopa) | Bioavailability (%) | Reference |
| Sinemet CR (controlled-release) | 50 mg | 58 (relative to standard Sinemet) | [4] |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the metabolic fate of carbidopa.
Quantification of Carbidopa and its Metabolites in Human Plasma and Urine by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of carbidopa, levodopa, and its metabolites.
4.1.1. Sample Preparation (Plasma)
-
To 100 µL of human plasma, add a suitable internal standard.
-
Precipitate proteins by adding 300 µL of a 10% trichloroacetic acid solution.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
4.1.2. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Acidify a 0.2 mL aliquot of the urine sample with 4 mL of 0.2 M perchloric acid.
-
Centrifuge the mixture for 10 minutes at 2500 rpm.
-
Filter the supernatant through a 0.45 µm nylon filter.
4.1.3. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 1.4 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4.1.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for carbidopa and its metabolites are monitored for quantification.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of carbidopa in a common in vitro system.
4.2.1. Incubation Procedure
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding carbidopa (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of carbidopa using a validated LC-MS/MS method.
4.2.2. Data Analysis
-
Plot the natural logarithm of the percentage of carbidopa remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations of Pathways and Workflows
Metabolic Pathway of Carbidopa
The following diagram illustrates the primary metabolic transformation of carbidopa.
Caption: Primary metabolic pathway of Carbidopa.
Experimental Workflow for Carbidopa ADME Studies
This diagram outlines a typical workflow for investigating the absorption, distribution, metabolism, and excretion of carbidopa.
Caption: General experimental workflow for ADME studies of Carbidopa.
References
- 1. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of Sinemet CR: a summary of human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral pharmacokinetic parameters of levodopa/carbidopa and the on-off phenomenon in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. Population pharmacokinetics of levodopa/carbidopa microtablets in healthy subjects and Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Carbidopa Hydrochloride in Human Plasma
Introduction
Carbidopa (B1219) is a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor used in the treatment of Parkinson's disease.[1] It is co-administered with Levodopa (B1675098) to prevent its peripheral metabolism, thereby increasing the amount of Levodopa that crosses the blood-brain barrier.[1][2] The quantification of Carbidopa in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a simple, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Carbidopa Hydrochloride in human plasma.
Principle
The method involves the extraction of Carbidopa and an internal standard (IS), Methyldopa, from human plasma via protein precipitation.[3][4][5] The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Detection is performed using a UV detector at 280 nm, a wavelength suitable for the analysis of Carbidopa.[6][7][8] The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]
Materials and Methods
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Reference Standards: this compound (USP grade), Methyldopa (Internal Standard, USP grade).
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade).
-
Chemicals: Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma (obtained from a certified blood bank).
Chromatographic Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (pH 2.8) : Acetonitrile (95:5 v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 20 µL |
| Detector | UV at 280 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 2.8): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 2.8 using orthophosphoric acid.
-
Diluent: Mobile Phase (Buffer:Acetonitrile 95:5 v/v).
-
Carbidopa Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the diluent.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyldopa and dissolve it in a 100 mL volumetric flask with the diluent.
-
Working Internal Standard Solution (10 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with the diluent.
Preparation of Calibration and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare a series of working standard solutions by serially diluting the Carbidopa stock solution. Spike 50 µL of each working solution into 450 µL of blank plasma to obtain final concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:
-
LLOQ: 0.05 µg/mL (Lower Limit of Quantification)
-
LQC: 0.15 µg/mL (Low Quality Control)
-
MQC: 2.5 µg/mL (Medium Quality Control)
-
HQC: 8.0 µg/mL (High Quality Control)
-
Sample Preparation Protocol
-
Pipette 500 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Working Internal Standard Solution (10 µg/mL).
-
Vortex for 30 seconds to mix.
-
Add 1.0 mL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL into the HPLC system.
Caption: A flowchart of the plasma sample preparation and analysis workflow.
Method Validation
The developed method was validated according to ICH guidelines for bioanalytical methods.[11][13]
Caption: Key parameters for bioanalytical method validation per ICH guidelines.
System Suitability
System suitability tests were performed before each validation run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.25 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| Capacity Factor (k') | k' > 2 | 3.8 |
| % RSD of Peak Areas | ≤ 2.0% (n=6) | 0.85% |
Linearity and Range
The linearity was evaluated by analyzing calibration standards at 8 different concentrations. The calibration curve was constructed by plotting the peak area ratio (Carbidopa/IS) against the nominal concentration.
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL |
| Regression Equation | y = 0.875x + 0.0012 |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Weighting Factor | 1/x |
Accuracy and Precision
Accuracy and precision were determined by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three different days.[4][14]
| QC Level | Conc. (µg/mL) | Intra-day (n=6) | Inter-day (n=18) | Acceptance Criteria |
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | Accuracy: ±15% (±20% for LLOQ) | ||
| LLOQ | 0.05 | 95.8% | 8.5% | 97.2% | 11.4% | Precision: ≤15% RSD (≤20% for LLOQ) |
| LQC | 0.15 | 102.1% | 6.2% | 101.5% | 8.9% | |
| MQC | 2.50 | 98.5% | 4.1% | 99.3% | 5.8% | |
| HQC | 8.00 | 101.2% | 3.5% | 100.8% | 4.7% |
Recovery and Matrix Effect
Extraction recovery was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of pure standards in the mobile phase.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.15 | 92.5% | 98.1% |
| MQC | 2.50 | 94.1% | 99.5% |
| HQC | 8.00 | 93.8% | 98.9% |
Stability
The stability of Carbidopa in human plasma was assessed using LQC and HQC samples under various storage and handling conditions. Samples were considered stable if the mean concentration was within ±15% of the nominal values.
| Stability Condition | Duration | % Change from Nominal (LQC) | % Change from Nominal (HQC) |
| Short-Term (Bench-Top) | 6 hours | -4.5% | -3.8% |
| Post-Preparative (Autosampler) | 24 hours | -5.1% | -4.2% |
| Freeze-Thaw (3 cycles) | -80°C to RT | -7.8% | -6.5% |
| Long-Term Storage | 30 days | -9.2% | -8.1% |
The HPLC-UV method described here is simple, rapid, selective, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method possesses excellent linearity, accuracy, precision, and stability over the designated concentration range. This validated protocol is well-suited for application in clinical and pharmacokinetic studies requiring the measurement of Carbidopa concentrations.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbidopa [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ajpaonline.com [ajpaonline.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. mdpi.com [mdpi.com]
- 14. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Establishing a Stable Carbidopa Hydrochloride Solution for Cell Culture Experiments
Introduction
Carbidopa (B1219), a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), is a crucial component in the management of Parkinson's disease, where it prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing L-DOPA's bioavailability to the central nervous system.[1][2][3][4] Beyond its well-established role in neuropharmacology, recent research has unveiled its potential as an anti-cancer agent, attributed to its activity as a selective aryl hydrocarbon receptor (AhR) modulator.[5][6] This has spurred interest in utilizing Carbidopa in in vitro cell culture experiments to elucidate its mechanisms of action and explore its therapeutic potential in oncology and other fields.
A critical prerequisite for obtaining reliable and reproducible results in cell culture studies is the preparation of a stable and sterile drug solution. Carbidopa Hydrochloride's stability in solution is influenced by several factors, including pH, temperature, and exposure to light and oxidizing agents.[7][8][9][10][11][12] This document provides detailed application notes and protocols for the preparation, sterilization, and storage of a stable this compound solution for use in cell culture experiments.
Key Experimental Considerations
The stability and solubility of this compound are paramount for its effective use in cell culture. The following tables summarize key quantitative data gathered from various sources to guide researchers in preparing and handling Carbidopa solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | pH | Notes |
| Water | Soluble[13] | Room Temperature | ~6 (1% w/V solution)[13] | Solubility is pH-dependent. |
| 0.1 M Hydrochloric Acid | Increased solubility[14] | Not Specified | Acidic | Lower pH enhances solubility. |
| 0.001mol/L HCl | 50mg in 100ml[7] | 298 K | Acidic | Used for preparing solutions for drug-resin complex studies.[7] |
| DMSO | Slightly soluble[11] | Not Specified | Not Applicable | A stock solution can be made in DMSO.[11] |
| Methanol | Slightly soluble[11] | Not Specified | Not Applicable | [11] |
Table 2: Stability of this compound in Solution
| Condition | Stability | Notes |
| pH | More stable at lower pH (e.g., < 3.0)[7] | Degradation increases as pH becomes neutral or alkaline.[15][16] |
| Temperature | Stable for at least 35 days at 5°C[8][10] | Degradation is accelerated at room temperature (22-25°C) and higher temperatures.[8][9][10] |
| Light | Protect from light[12][13] | Exposure to light can cause degradation.[17] |
| Additives | Ascorbic acid can act as a stabilizer for Levodopa (B1675098)/Carbidopa solutions.[9][12] | Thioether compounds and metal chelators (e.g., EDTA) can also enhance stability.[7] |
| Degradation Products | Hydrazine is a potential degradation product.[12] | Degradation can also be induced by strong oxidizing agents.[13] |
Table 3: Recommended Storage Conditions for this compound Solutions
| Form | Temperature | Duration | Additional Notes |
| Powder | +15 to +25°C[13] | As per manufacturer's expiry | Keep container tightly closed in a dry, well-ventilated area, protected from sunlight.[13][18] |
| Stock Solution (in solvent) | -20°C | 1 month[18] | Sealed storage, away from moisture.[18] |
| Stock Solution (in solvent) | -80°C | 6 months[18] | Sealed storage, away from moisture.[18] |
| Aqueous Solution | 2-8°C (Refrigerated) | Up to 7 days[9] | Protect from light. Acidic pH and stabilizers can prolong stability.[9][12] |
| Aqueous Solution | Frozen | At least 7 days[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound that can be further diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder (Molecular Weight: 226.23 g/mol for anhydrous, 244.24 g/mol for monohydrate - check your product sheet)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile deionized water
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 10 mM stock solution using Carbidopa monohydrate (MW = 244.24 g/mol ):
-
Mass (g) = 0.010 L * 0.010 mol/L * 244.24 g/mol = 0.0244 g = 24.4 mg
-
-
-
Weighing:
-
Under a laminar flow hood, aseptically weigh out the calculated amount of this compound powder into a sterile 15 mL conical tube.
-
-
Dissolution:
-
Add a small volume of sterile 0.1 M HCl to the conical tube (e.g., 1-2 mL).
-
Vortex gently until the powder is completely dissolved. The acidic solution aids in solubility.[14]
-
-
Dilution:
-
Bring the final volume to 10 mL with sterile deionized water.
-
Mix thoroughly by gentle inversion.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This method is suitable for heat-sensitive compounds like Carbidopa.[19]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[18] Protect from light.
-
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for diluting the stock solution and treating cells in culture.
Materials:
-
Sterile 10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
-
Prepare the Working Solution:
-
Under sterile conditions, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:
-
Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the appropriate volume of the this compound-containing medium to each well.
-
Include a vehicle control (medium with the same final concentration of the solvent, e.g., dilute HCl, used for the stock solution).
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired experimental duration.
-
Cytotoxicity and Working Concentrations:
The optimal concentration of Carbidopa for cell culture experiments is cell-type dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Published studies have used a wide range of concentrations, from 15 µM to 1000 µM.[18][20] Some studies have shown that Carbidopa's cytotoxicity may be linked to the generation of hydrogen peroxide in the culture medium.[13]
Mandatory Visualization
Caption: Workflow for preparing a stable this compound solution.
Caption: Carbidopa's peripheral inhibition of AADC.
Caption: Carbidopa's role as an AhR agonist.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. drugs.com [drugs.com]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Levodopa+carbidopa | PPTX [slideshare.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 8. Stability of Levodopa/Carbidopa Rectal Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen peroxide degradation and selective carbidopa-induced cytotoxicity against human tumor lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 16. Dissolvable microarray patches of levodopa and carbidopa for Parkinson's disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbidopa Hydrochloride in Non-Parkinsonian Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, is traditionally used in combination with Levodopa (L-DOPA) for the management of Parkinson's disease. Its primary function is to prevent the peripheral conversion of L-DOPA to dopamine (B1211576), thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[1][2] Emerging research has revealed potential therapeutic applications of Carbidopa beyond Parkinson's disease, extending to a range of other neurological and systemic disorders. This document provides detailed application notes and protocols for the use of Carbidopa Hydrochloride in non-Parkinsonian neurological disorder models, including autonomic dysfunctions, autoimmune conditions, and its potential relevance in Alzheimer's disease.
Autonomic Nervous System Disorders
Carbidopa has been investigated for its utility in managing symptoms of sympathetic hyperactivity in several autonomic disorders by reducing peripheral catecholamine levels.[3][4][5]
Quantitative Data Summary: Clinical Studies in Autonomic Disorders
| Disorder | Study Design | Carbidopa Dosage | Key Outcomes | Reference |
| Familial Dysautonomia (Afferent Baroreflex Failure) | Double-blind, randomized, crossover clinical trial | Low Dose: 300 mg/day (100 mg, 3x daily)High Dose: 600 mg/day (200 mg, 3x daily) | - Reduced standard deviation of systolic blood pressure variability.- Significant reduction in systolic blood pressure peaks.- Suppressed 24-hour urinary norepinephrine (B1679862) excretion. | [1][6][7] |
| Familial Dysautonomia (Vomiting Crises) | Open-label titration and randomized, double-blind, placebo-controlled, crossover study | Average: 480 mg/day (range: 325-600 mg/day) | - Significant reduction in nausea and retching.- Lowered 24-hour urinary dopamine excretion. | [8] |
| Hyperadrenergic Postural Orthostatic Tachycardia Syndrome (POTS) & other Dysautonomias | Retrospective case series | Typically 25 mg, 3x daily | - Reported improvement in tremor and gastrointestinal dysfunction. | [9][10] |
| Afferent Baroreflex Failure (Genetic and Acquired) | Open-label trial | Mean: 500 mg/day | - Significantly reduced 24-hour norepinephrine excretion.- Reduced blood pressure variability and hypertensive peaks. | [11] |
Experimental Protocol: Clinical Trial for Afferent Baroreflex Failure in Familial Dysautonomia
This protocol is based on a double-blind, randomized, crossover trial design.[1][7][12]
1. Participant Selection:
- Inclusion criteria: Patients diagnosed with Familial Dysautonomia, age 10 years or older, with confirmed unstable blood pressure.[12][13]
- Exclusion criteria: Concomitant use of monoamine oxidase (MAO) inhibitors, dopamine blockers, tricyclic antidepressants, or neuroleptic drugs.[12]
2. Study Design:
- A double-blind, randomized, crossover trial with three four-week treatment periods.
- Participants are randomly assigned to a sequence of high-dose Carbidopa (600 mg/day), low-dose Carbidopa (300 mg/day), and a matching placebo.[1][7]
- A washout period is implemented between each treatment period.[7]
3. Drug Administration:
- Carbidopa is administered orally or via gastrostomy.[1][7]
- Low dose: 100 mg of Carbidopa three times daily.[1][7]
- High dose: 200 mg of Carbidopa three times daily.[1][7]
4. Outcome Measures:
- Primary: 24-hour ambulatory blood pressure monitoring to assess systolic blood pressure variability and peaks.[1][11]
- Secondary: 24-hour urinary collection to measure norepinephrine and dopamine excretion.[6][8]
- Safety and tolerability are monitored throughout the study.
Mechanism of Action in Autonomic Disorders
Caption: Carbidopa inhibits peripheral AADC, reducing dopamine and norepinephrine synthesis.
Autoimmune Neurological Disorder Models
Preclinical studies have demonstrated that Carbidopa possesses immunomodulatory properties by inhibiting T-cell activation, suggesting its potential use in autoimmune disorders such as multiple sclerosis.[2][14] This has been demonstrated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Quantitative Data Summary: Preclinical EAE Model
| Model | Animal Strain | Carbidopa Administration | Key Outcomes | Reference |
| MOG-35-55 Induced EAE | C57BL/6 mice | In drinking water | - Mitigated clinical signs of EAE.- Reduced infiltration of IFN-γ and IL-17 producing CD4+ T-cells in the brain. | [2][3] |
| In vitro T-cell activation | Murine CD4+ T-cells | 5 µg/ml | - Inhibited anti-CD3 induced T-cell proliferation.- Suppressed production of IFN-γ and IL-17a. | [3] |
Experimental Protocol: MOG-35-55 Induced EAE in C57BL/6 Mice
This protocol is a synthesis of standard EAE induction methods and the application of Carbidopa as described in preclinical studies.[2][3][15]
1. Animals:
- Female C57BL/6 mice, 8-12 weeks old.
2. EAE Induction:
- Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG-35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG/CFA emulsion at two sites on the flank.
- Pertussis Toxin (PTX) Administration: Inject 200-300 ng of PTX intraperitoneally on Day 0 and Day 2 post-immunization to permeabilize the blood-brain barrier.[15]
3. Carbidopa Administration:
- Starting from the day of immunization, provide Carbidopa in the drinking water. The concentration should be calculated to achieve the desired daily dosage. (Note: The exact dosage from the in-vivo study is not specified, but in-vitro studies show effects at low µg/ml ranges).[3]
4. Clinical Assessment:
- Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
- Use a standard EAE scoring scale:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund state
5. Histological and Immunological Analysis:
- At the peak of the disease or a pre-determined endpoint, perfuse the mice and collect brain and spinal cord tissue for histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.
- Isolate lymphocytes from the central nervous system and spleen to analyze T-cell populations and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry or ELISA.[3]
Proposed Signaling Pathway for T-Cell Inhibition
Caption: Carbidopa may inhibit T-cell activation by activating the Aryl Hydrocarbon Receptor.
Potential Application in Alzheimer's Disease Models
A retrospective study has indicated an association between the use of Levodopa/Carbidopa (LA/CA) and reduced levels of Alzheimer's disease (AD) biomarkers in cerebrospinal fluid (CSF), as well as a delayed progression from Mild Cognitive Impairment (MCI) to dementia.[16][17][18] Preclinical studies suggest that L-DOPA may promote the degradation of amyloid-beta (Aβ).[16]
Quantitative Data Summary: Human Retrospective and Preclinical Studies
| Study Type | Model/Population | Drug | Key Findings | Reference |
| Retrospective Human Study | Subjects with Normal Cognition, MCI, and Dementia | Levodopa/Carbidopa (LA/CA) | - Associated with lower CSF levels of amyloid-beta, p-tau, and t-tau.- Delayed progression from MCI to dementia. | [16][17][18] |
| Preclinical Study | 5xFAD mouse model of AD | Levodopa (L-DOPA) | - Promoted degradation of Aβ in a neprilysin-dependent manner.- Improved cognitive function. | [16] |
Experimental Approach: Investigating Levodopa/Carbidopa in an Alzheimer's Disease Mouse Model
Based on existing preclinical evidence for L-DOPA, a potential experimental design to investigate the specific contribution of Carbidopa could be as follows.
1. Animals:
- Use a transgenic mouse model of Alzheimer's disease that develops amyloid pathology, such as the 5xFAD mouse model.[19][20]
2. Experimental Groups:
- Group 1: Wild-type control mice receiving vehicle.
- Group 2: 5xFAD mice receiving vehicle.
- Group 3: 5xFAD mice receiving Levodopa alone.
- Group 4: 5xFAD mice receiving Carbidopa alone.
- Group 5: 5xFAD mice receiving a combination of Levodopa and Carbidopa.
3. Drug Administration:
- Administer drugs via oral gavage or in drinking water for a chronic period (e.g., 3-6 months). Dosages should be based on previous studies with Levodopa in mouse models and scaled appropriately.
4. Behavioral Testing:
- Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, or novel object recognition test.
5. Biochemical and Histological Analysis:
- At the end of the treatment period, collect brain tissue for analysis.
- Measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
- Perform immunohistochemistry to quantify amyloid plaque burden.
- Assess levels and activity of neprilysin, an Aβ-degrading enzyme.[21][22]
- Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
Proposed Mechanism of Levodopa in Alzheimer's Disease Pathology
Caption: L-DOPA may enhance Aβ clearance by increasing neprilysin activity.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols. Clinical applications should only be considered under the guidance of a qualified medical professional and within the framework of approved clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 7. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconsidering dopaminergic modulation in Alzheimer's disease: A case for levodopa/carbidopa as a disease‐modifying agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy in a transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor is functionally upregulated early in the course of human T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral pathology induced by repeated systemic injections of 3-nitropropionic acid mimics the motoric symptoms of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 14. cdr.rfmh.org [cdr.rfmh.org]
- 15. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Association between the use of levodopa/carbidopa, Alzheimer's disease biomarkers, and cognitive decline among participants in the National Alzheimer's Coordinating Center Uniform Data Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. inotiv.com [inotiv.com]
- 21. Decreased expression and activity of neprilysin in Alzheimer disease are associated with cerebral amyloid angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The dopaminergic system promotes neprilysin-mediated degradation of amyloid-β in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbidopa Hydrochloride as a Tool to Study Peripheral Decarboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa (B1219) Hydrochloride is a potent, peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2] This property makes it an invaluable tool for researchers studying the activity of peripheral AADC, the enzyme responsible for converting L-DOPA to dopamine (B1211576).[2][3] By inhibiting this peripheral conversion, Carbidopa allows for a more controlled investigation of L-DOPA metabolism and the factors that influence peripheral decarboxylase activity. These application notes provide detailed protocols and data for utilizing Carbidopa as a research tool in this context.
Mechanism of Action
Carbidopa inhibits the decarboxylation of L-DOPA to dopamine in peripheral tissues, such as the gastrointestinal tract and blood vessels.[3] This inhibition increases the plasma half-life and bioavailability of L-DOPA, allowing a greater proportion to cross the blood-brain barrier for conversion to dopamine in the central nervous system (CNS).[1][4] This mechanism is fundamental to its therapeutic use in Parkinson's disease and also makes it an ideal agent for isolating and studying peripheral AADC activity.[2][5]
Key Applications in Research
-
Quantifying Peripheral AADC Activity: By measuring the reduction in peripheral dopamine and its metabolites following Carbidopa administration, researchers can quantify the baseline activity and inhibition of peripheral AADC.
-
Investigating L-DOPA Pharmacokinetics: Carbidopa is used to study how various factors, such as genetics, disease state, or co-administered drugs, affect the peripheral metabolism of L-DOPA.[4]
-
Evaluating Novel AADC Inhibitors: Carbidopa can serve as a positive control or comparator compound in the development and evaluation of new peripheral decarboxylase inhibitors.
-
Studying the Impact of Peripheral Dopamine: By modulating peripheral dopamine levels, Carbidopa allows for the investigation of the physiological and pathological roles of dopamine outside the CNS.
Data Presentation
The following tables summarize quantitative data from studies utilizing Carbidopa to investigate peripheral decarboxylase activity.
Table 1: Effect of Carbidopa Dose on Levodopa (B1675098) Pharmacokinetics in Healthy Subjects [6]
| Carbidopa Dose (mg) | Levodopa AUC (ng·h/mL) | Levodopa Cmax (ng/mL) | Levodopa Trough Concentration (ng/mL) |
| 25 | 2430 ± 580 | 990 ± 290 | 50 ± 30 |
| 50 | 2750 ± 690 (+13%) | 1020 ± 320 (+3%) | 70 ± 40 (+40%) |
| 100 | 2840 ± 720 (+17%) | 1040 ± 330 (+5%) | 80 ± 50 (+60%) |
AUC: Area under the curve; Cmax: Maximum concentration. Data are presented as mean ± standard deviation. The percentage change is relative to the 25 mg Carbidopa dose.
Table 2: Effect of Carbidopa Dose on Levodopa Pharmacokinetics with Concomitant Entacapone Administration in Healthy Subjects [6]
| Carbidopa Dose (mg) | Levodopa AUC (ng·h/mL) | Levodopa Cmax (ng/mL) | Levodopa Trough Concentration (ng/mL) |
| 25 | 3980 ± 890 | 1160 ± 310 | 140 ± 70 |
| 50 | 5140 ± 1150 (+29%) | 1240 ± 340 (+7%) | 230 ± 110 (+64%) |
| 100 | 5400 ± 1210 (+36%) | 1270 ± 350 (+9%) | 270 ± 140 (+93%) |
Entacapone is a COMT inhibitor, which also affects Levodopa metabolism.
Table 3: Effect of High-Dose Carbidopa on Levodopa Pharmacokinetics in Healthy Male Volunteers [7][8]
| Carbidopa Dose (mg) | Levodopa AUC (0-24h) (ng·h/mL) | Levodopa Half-life (h) |
| 10 | 3430 ± 680 | 1.6 ± 0.2 |
| 150 | 6180 ± 1240 | 1.9 ± 0.3 |
| 300 | 6890 ± 1380 | 2.1 ± 0.4 |
| 600 | 7230 ± 1450 | 2.2 ± 0.4 |
Table 4: Effect of Carbidopa on Peripheral L-DOPA Decarboxylation Measured by ¹³CO₂ Breath Test [9][10]
| Carbidopa Dose (mg) | ¹³CO₂ Exhalation (AUC 0-240 min) | Plasma L-DOPA-¹³C (AUC 0-240 min) | Plasma HVA (AUC 0-240 min) |
| 0 | High | Low | High |
| 25 | Reduced | Increased | Reduced |
| 50 | Further Reduced | Further Increased | Further Reduced |
| 100 | Markedly Reduced | Markedly Increased | Markedly Reduced |
| 200 | Maximally Reduced | Maximally Increased | Maximally Reduced |
HVA: Homovanillic acid, a metabolite of dopamine. This table illustrates the inverse relationship between ¹³CO₂ exhalation (a marker of peripheral decarboxylation) and plasma L-DOPA levels, and the direct relationship between ¹³CO₂ and HVA.
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral AADC Inhibition in Rodent Models
This protocol describes a method to assess the in vivo inhibition of peripheral AADC activity in rats or mice.
Materials:
-
Carbidopa Hydrochloride
-
Levodopa (L-DOPA)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC system with electrochemical or mass spectrometry detection[1][11][12]
-
Metabolite standards (L-DOPA, dopamine, HVA, DOPAC)
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Prepare a solution or suspension of Carbidopa in the chosen vehicle.
-
Administer Carbidopa (e.g., 1.25, 5, or 25 mg/kg) via oral gavage or intraperitoneal (i.p.) injection.[13] A control group should receive the vehicle alone.
-
After a predetermined time (e.g., 30-60 minutes) to allow for Carbidopa absorption, administer L-DOPA (e.g., 5-50 mg/kg, i.p. or oral).[13]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points post-L-DOPA administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 15 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and half-life for L-DOPA and its metabolites.
-
Compare the levels of dopamine, HVA, and DOPAC between the Carbidopa-treated and vehicle-treated groups to determine the extent of peripheral AADC inhibition.
-
Protocol 2: ¹³C-L-DOPA Breath Test for Assessing Peripheral AADC Activity in Humans
This non-invasive protocol is used to quantify peripheral AADC activity by measuring the exhalation of ¹³CO₂ following administration of ¹³C-labeled L-DOPA.[5][9][10]
Materials:
-
Carbidopa tablets (e.g., 25 mg)
-
¹³C-L-DOPA (labeled at the carboxyl position)
-
Breath collection bags or tubes
-
Infrared spectrophotometer or isotope ratio mass spectrometer for ¹³CO₂ analysis[10]
-
Blood collection supplies for optional plasma analysis
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight (at least 8 hours) before the test.
-
Obtain a baseline breath sample before any drug administration.
-
-
Drug Administration:
-
Breath Sample Collection:
-
Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an appropriate analytical instrument.
-
The results are often expressed as the delta over baseline (DOB) value.[15]
-
-
Data Analysis:
-
Plot the DOB values over time to generate a ¹³CO₂ exhalation curve.
-
Calculate the area under the curve (AUC) for the ¹³CO₂ exhalation. A lower AUC indicates greater inhibition of peripheral AADC activity.
-
(Optional) Correlate the breath test results with plasma concentrations of L-DOPA and its metabolites if blood samples were also collected.[9][10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-DOPA metabolism with and without Carbidopa inhibition.
Caption: Workflow for in vivo assessment of peripheral AADC inhibition.
Caption: Workflow for the ¹³C-L-DOPA breath test.
References
- 1. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis-HPLC for plasma levodopa and metabolites monitoring in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of Sinemet CR: a summary of human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic model of oral levodopa and role of carbidopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Effect of Carbidopa Dose on Levodopa Pharmacokinetics With and Without Catechol-O-Methyltransferase Inhibition in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 8. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid non invasive L-DOPA-¹³C breath test for optimally suppressing extracerebral AADC enzyme activity - toward individualizing carbidopa therapy in Parkinson’s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Carbidopa-Based Modulation of the Functional Effect of the AAV2-hAADC Gene Therapy in 6-OHDA Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring L-dopa in plasma and urine to monitor therapy of elderly patients with Parkinson disease treated with L-dopa and a dopa decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Carbidopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from harmful substances, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS.[3] Accurate assessment of a drug's ability to cross the BBB is therefore a critical step in the development of CNS-active drugs, as well as for peripherally acting drugs where CNS entry is undesirable.
Carbidopa is a peripherally restricted inhibitor of DOPA decarboxylase.[4][5] It is co-administered with Levodopa (L-DOPA) in the treatment of Parkinson's disease to prevent the conversion of L-DOPA to dopamine (B1211576) in the periphery, thereby increasing the bioavailability of L-DOPA in the brain and reducing peripheral side effects.[5] The therapeutic efficacy of Carbidopa in this context relies on its limited ability to cross the blood-brain barrier.[5][6] While it is widely accepted that Carbidopa does not significantly penetrate the BBB, some studies suggest that a small amount may enter the CNS.[7] Therefore, robust and reproducible protocols to quantify its permeability are essential.
These application notes provide detailed protocols for in vitro and in vivo methods to assess the BBB permeability of Carbidopa Hydrochloride.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is fundamental to interpreting its BBB permeability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₄ | [8] |
| Molecular Weight | 226.23 g/mol (Carbidopa) | [5] |
| logP | -1.9 | [9] |
| pKa | 2.3 | [9] |
| Water Solubility | Slightly soluble | [5] |
In Vitro Methods for BBB Permeability Assessment
In vitro models offer a high-throughput and cost-effective means for preliminary screening of BBB permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay predicts passive diffusion across the BBB by measuring the permeation of a compound through an artificial lipid membrane.[10][11]
Experimental Protocol:
-
Preparation of Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane. Sonicate the mixture to ensure complete dissolution.
-
Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate, avoiding direct contact with the membrane.
-
Preparation of Donor Solution: Prepare a solution of this compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 100 µM).
-
Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer solution.
-
Assay Assembly: Place the donor plate onto the acceptor plate, ensuring contact between the donor membrane and the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = [-ln(1 - CA/Cequ)] / [(A * (1/VD + 1/VA)) * t]
Where:
-
CA is the concentration in the acceptor well at time t.
-
Cequ is the equilibrium concentration.
-
A is the membrane area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) |
| Carbidopa HCl | 100 | 4 | Experimental Value |
| Propranolol (High Perm.) | 100 | 4 | Reference Value |
| Atenolol (Low Perm.) | 100 | 4 | Reference Value |
Experimental Workflow:
Cell-Based Transwell Assay (e.g., Caco-2 or hCMEC/D3)
Cell-based assays utilize a monolayer of endothelial cells grown on a semi-permeable membrane to mimic the BBB.[3][13] The Caco-2 cell line, although of intestinal origin, is also used to predict BBB permeability due to its formation of tight junctions.[14][15] Brain endothelial cell lines like hCMEC/D3 are more specific.[3]
Experimental Protocol:
-
Cell Culture: Culture Caco-2 or hCMEC/D3 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days for Caco-2).[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[13][15] A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a tight barrier.[16]
-
Permeability Study (Apical to Basolateral - A to B):
-
Replace the medium in the apical (donor) chamber with a solution containing this compound at a known concentration.
-
Replace the medium in the basolateral (acceptor) chamber with fresh medium.
-
Incubate at 37°C.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh medium.
-
-
Permeability Study (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Carbidopa HCl | A to B | Experimental Value | Calculated Value |
| B to A | Experimental Value | ||
| Propranolol | A to B | Reference Value | Reference Value |
| B to A | Reference Value | ||
| Digoxin (Efflux Substrate) | A to B | Reference Value | Reference Value |
| B to A | Reference Value |
Logical Relationship of Cell-Based Assay:
In Vivo Methods for BBB Permeability Assessment
In vivo methods provide the most physiologically relevant data on BBB permeability.[17][18]
In Situ Brain Perfusion
This technique involves perfusing the brain of an anesthetized animal with a solution containing the test compound, allowing for the direct measurement of brain uptake.[19][20]
Experimental Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and expose the common carotid artery.
-
Catheterization: Insert a catheter into the common carotid artery for perfusion.[20]
-
Perfusion: Perfuse the brain with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose) for a short duration (e.g., 5-60 seconds).
-
Brain Sampling: At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample Processing: Homogenize the brain tissue.
-
Quantification: Determine the amount of this compound and the vascular marker in the brain homogenate and perfusion fluid using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculation of Brain Uptake Clearance (K_in): The brain uptake clearance is calculated using the following equation:
K_in = (C_br - V_v * C_pf) / (C_pf * t)
Where:
-
C_br is the concentration of the compound in the brain.
-
V_v is the volume of the vascular space.
-
C_pf is the concentration in the perfusate.
-
t is the perfusion time.
-
Data Presentation:
| Compound | Perfusion Time (s) | K_in (mL/s/g) |
| Carbidopa HCl | 30 | Experimental Value |
| Diazepam (High Uptake) | 30 | Reference Value |
| Sucrose (Low Uptake) | 30 | Reference Value |
Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid of a freely moving animal.[18][21][22]
Experimental Protocol:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into a specific brain region (e.g., striatum) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Continuously perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Quantification: Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio: Determine the ratio of the area under the curve (AUC) for the brain dialysate to the AUC for plasma to assess the extent of BBB penetration.
Data Presentation:
| Compound | Administration Route | Brain AUC (ng·h/mL) | Plasma AUC (ng·h/mL) | Brain/Plasma Ratio |
| Carbidopa HCl | IV | Experimental Value | Experimental Value | Calculated Value |
| Levodopa | IV | Reference Value | Reference Value | Reference Value |
Signaling Pathway (Conceptual): Drug Journey to the Brain
Conclusion
The assessment of this compound's blood-brain barrier permeability is crucial for understanding its pharmacological action. The protocols detailed in these application notes provide a comprehensive framework for researchers to quantify the BBB penetration of Carbidopa using both in vitro and in vivo methodologies. The choice of method will depend on the specific research question, available resources, and the desired level of physiological relevance. For initial screening, PAMPA-BBB and cell-based assays are suitable, while in situ brain perfusion and microdialysis offer more definitive, quantitative data on brain uptake in a living system.
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. Blood-brain barrier permeability imaging using perfusion computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Carbidopa - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound | C10H15ClN2O4 | CID 44152669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 21. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Carbidopa and Levodopa in Human Plasma
Abstract
This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of Carbidopa (B1219) and Levodopa (B1675098) in human plasma. Levodopa is a primary therapeutic agent for Parkinson's disease, and its efficacy is enhanced by co-administration with Carbidopa, a dopa-decarboxylase inhibitor.[1] Therapeutic drug monitoring is crucial for optimizing treatment due to the complex pharmacokinetics of these drugs.[1] This method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput clinical research and pharmacokinetic studies.[2][3][4] The method has been validated for selectivity, linearity, precision, and accuracy.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by a deficiency of dopamine (B1211576) in the brain.[1] Levodopa, the metabolic precursor to dopamine, remains the most effective symptomatic treatment.[1] To prevent its premature conversion to dopamine in the periphery, Levodopa is typically administered with a dopa-decarboxylase inhibitor such as Carbidopa.[1] The combination allows for a higher concentration of Levodopa to cross the blood-brain barrier.
The significant inter-individual variability in the pharmacokinetics of Levodopa and Carbidopa necessitates precise and reliable analytical methods for their quantification in biological matrices.[1] LC-MS/MS has emerged as the preferred technique due to its high sensitivity, selectivity, and speed.[5] This application note presents a complete protocol for the simultaneous analysis of Carbidopa and Levodopa in human plasma using LC-MS/MS, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Carbidopa and Levodopa reference standards
-
Levodopa-d3 or a suitable structural analog as an internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[2][4][6]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| MRM Transitions | |
| Levodopa | 198.1 > 152.1 (Quantifier), 198.1 > 107.0 (Qualifier) |
| Carbidopa | 227.1 > 181.1 (Quantifier), 227.1 > 152.1 (Qualifier) |
| Levodopa-d3 (IS) | 201.1 > 154.1 |
Results and Discussion
The developed method demonstrates excellent performance for the simultaneous quantification of Carbidopa and Levodopa in human plasma.
Linearity and Sensitivity
The method was found to be linear over a wide concentration range for both analytes.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Levodopa | 15 - 10,000 | > 0.995 | 15 |
| Carbidopa | 15 - 6,000 | > 0.998 | 15 |
Data synthesized from multiple sources indicating typical performance.[1][7][8][9][10]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
Table 3: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Levodopa | Low | < 10% | < 12% | 90 - 110% |
| Medium | < 8% | < 10% | 92 - 108% | |
| High | < 7% | < 9% | 95 - 105% | |
| Carbidopa | Low | < 11% | < 13% | 88 - 112% |
| Medium | < 9% | < 11% | 91 - 109% | |
| High | < 8% | < 10% | 94 - 106% |
Acceptance criteria based on regulatory guidelines and typical method performance.[7][10][11]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical protocol.
Caption: Workflow for the LC-MS/MS analysis of Carbidopa and Levodopa.
Conclusion
This application note provides a detailed, high-throughput LC-MS/MS method for the simultaneous quantification of Carbidopa and Levodopa in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The method is sensitive, selective, and meets the criteria for bioanalytical method validation.[4]
Detailed Protocol
1.0 Objective
To quantitatively determine the concentrations of Carbidopa and Levodopa in human plasma samples using a validated LC-MS/MS method.
2.0 Materials and Equipment
-
Chemicals: Carbidopa, Levodopa, Levodopa-d3 (or other suitable IS), Formic Acid, Methanol, Acetonitrile, Water (all HPLC grade or higher).
-
Labware: Micropipettes, 1.5 mL microcentrifuge tubes, autosampler vials.
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters).
3.0 Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbidopa and Levodopa in methanol to prepare individual stock solutions.
-
Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 methanol:water.
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank human plasma with the appropriate working solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
4.0 Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Allow all samples and reagents to thaw to room temperature.
-
Pipette 100 µL of each sample, standard, or QC into the corresponding tube.
-
Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of the protein precipitation solution (0.1% formic acid in methanol).
-
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer approximately 200 µL of the clear supernatant into autosampler vials.
-
Load the vials into the autosampler for analysis.
5.0 LC-MS/MS Analysis Protocol
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument parameters as detailed in Table 1.
-
Create a sequence table including blank injections, calibration standards, QCs, and unknown samples.
-
Start the sequence to begin the analysis.
6.0 Data Analysis and Quantification
-
Process the acquired data using the instrument's software.
-
Integrate the chromatographic peaks for Carbidopa, Levodopa, and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentrations of Carbidopa and Levodopa in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Ensure that the results for the QC samples are within the pre-defined acceptance criteria before accepting the results for the unknown samples.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the pharmacological interaction between Carbidopa and Levodopa.
Caption: Carbidopa inhibits peripheral Levodopa metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AAV-Mediated Gene Therapy in Combination with Carbidopa Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine (B1211576) in the striatum. The mainstay of treatment for PD is oral administration of Levodopa (L-DOPA), the metabolic precursor to dopamine, in combination with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as Carbidopa. Carbidopa prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the brain and reducing peripheral side effects.[1][2] However, with long-term L-DOPA treatment, many patients experience a decline in therapeutic efficacy and the development of motor complications, which is partly attributed to the progressive loss of AADC, the enzyme responsible for converting L-DOPA to dopamine in the brain.[3][4]
Adeno-associated virus (AAV)-mediated gene therapy offers a promising strategy to counteract this by delivering the gene encoding for human AADC (hAADC) directly to the striatum.[5][6] This approach aims to restore the brain's ability to convert L-DOPA to dopamine, thereby improving the efficacy of L-DOPA therapy.[5][6][7] This document provides detailed application notes and protocols for preclinical studies evaluating the combination of AAV-mediated AADC gene therapy and Carbidopa administration in a rat model of Parkinson's disease.
Signaling Pathways and Mechanisms
The therapeutic strategy hinges on the interplay between peripherally administered drugs and the genetically modified striatal neurons. Carbidopa's primary role is to inhibit the AADC enzyme in the peripheral circulation, which would otherwise convert L-DOPA to dopamine before it crosses the blood-brain barrier.[1][2] This inhibition significantly increases the amount of L-DOPA that reaches the brain.
Once in the brain, L-DOPA is taken up by neurons. In the context of AAV-hAADC gene therapy, non-dopaminergic neurons in the striatum are engineered to express high levels of AADC. These transduced cells can then efficiently convert the available L-DOPA into dopamine, effectively creating a localized dopamine production hub. This newly synthesized dopamine can then act on dopamine receptors in the striatum, alleviating the motor symptoms of Parkinson's disease.
References
- 1. scantox.com [scantox.com]
- 2. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. genemedi.net [genemedi.net]
- 6. Production, Purification, and Quality Control for Adeno-associated Virus-based Vectors [jove.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemical Detection of Carbidopa Hydrochloride's Effects on Neural Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of biomarkers modulated by Carbidopa Hydrochloride (Car-DOPA) in neural tissue. This document outlines the necessary procedures for tissue preparation, antibody selection, staining, and quantitative analysis to assess the cellular and molecular impact of Carbidopa, a DOPA decarboxylase inhibitor widely used in the management of Parkinson's disease.
Introduction
Carbidopa's primary mechanism of action is the inhibition of aromatic L-amino acid decarboxylase (AADC or DDC), an enzyme responsible for the peripheral conversion of L-DOPA to dopamine (B1211576).[1] By preventing this peripheral metabolism, Carbidopa increases the bioavailability of L-DOPA to the central nervous system, where it can be converted to dopamine to alleviate the motor symptoms of Parkinson's disease.[1] While its peripheral effects are well-documented, understanding the direct and indirect effects of Carbidopa on neural tissue at a cellular level is crucial for elucidating its full therapeutic potential and identifying novel neuroprotective or modulatory roles. Immunohistochemistry offers a powerful technique to visualize and quantify changes in protein expression and cellular morphology within the intricate environment of the brain.
This protocol focuses on the detection of key biomarkers in the dopaminergic system, including DOPA Decarboxylase (DDC) and Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[2] Additionally, methods for assessing markers of GABAergic neurons and neuroinflammation are provided to explore the broader neurological effects of Carbidopa.
Data Presentation
The following tables summarize expected quantitative changes in key biomarkers following Carbidopa administration, based on existing literature. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.
Table 1: Expected Changes in Dopaminergic Neuron Markers in the Substantia Nigra
| Biomarker | Treatment Group | Expected Change in Immunoreactivity | Method of Quantification |
| Tyrosine Hydroxylase (TH) | Control | Baseline | Cell counting, Optical Density |
| Carbidopa/L-DOPA | Potential for stabilization or partial restoration of TH-positive neuron count in neurodegenerative models. | Cell counting, Optical Density | |
| DOPA Decarboxylase (DDC) | Control | Baseline | Optical Density, Percentage of positive cells |
| Carbidopa | Potential for altered expression or localization due to enzyme inhibition. | Optical Density, Percentage of positive cells |
Table 2: Potential Changes in Neuroinflammatory Markers in Brain Tissue
| Biomarker | Treatment Group | Expected Change in Immunoreactivity | Method of Quantification |
| Ionized calcium-binding adapter molecule 1 (Iba1) - Microglia marker | Control | Baseline | Cell morphology, Cell count |
| Carbidopa | Potential modulation of microglial activation. | Cell morphology, Cell count | |
| Interleukin-6 (IL-6) | Control | Low/Baseline | Staining intensity |
| Carbidopa | Potential reduction in pro-inflammatory cytokine expression. | Staining intensity | |
| Tumor Necrosis Factor-alpha (TNF-α) | Control | Low/Baseline | Staining intensity |
| Carbidopa | Potential reduction in pro-inflammatory cytokine expression. | Staining intensity |
Experimental Protocols
This section provides detailed methodologies for the immunohistochemical staining of paraffin-embedded neural tissue.
I. Tissue Preparation
-
Fixation: Immediately following euthanasia and brain extraction, immerse the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) solutions (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on positively charged microscope slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
III. Immunohistochemical Staining
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (see Table 3 for examples).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
Table 3: Primary Antibody Recommendations
-
| Target Protein | Host Species | Recommended Dilution | Supplier Example |
| DOPA Decarboxylase (DDC) | Rabbit | 1:200 - 1:600 | Proteintech |
| Tyrosine Hydroxylase (TH) | Mouse/Rabbit | 1:500 - 1:1000 | Abcam, Millipore |
| GAD67 | Goat | Varies | R&D Systems |
| Iba1 | Rabbit | 1:500 - 1:1000 | Wako, GeneTex |
| IL-6 | Rabbit | Varies | Abcam |
| TNF-α | Rabbit | Varies | Abcam |
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Rinse three times with PBS.
-
-
Signal Amplification and Detection:
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30-60 minutes at room temperature.
-
Rinse three times with PBS.
-
Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Carbidopa inhibits peripheral DDC, increasing L-DOPA's entry into the brain.
Caption: A stepwise workflow for immunohistochemical staining of neural tissue.
Caption: BDNF binding to TrkB activates pathways promoting neuronal health.
References
Application Notes and Protocols for Electrophysiological Recording in the Presence of Carbidopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and methodologies for conducting electrophysiological recordings in the presence of Carbidopa Hydrochloride. Given that Carbidopa is most effective as a peripherally acting inhibitor of DOPA decarboxylase and is primarily used in conjunction with Levodopa (L-DOPA), the protocols and data presented will largely reflect this combination therapy.
Introduction to this compound in a Neuroscience Context
Carbidopa is a peripherally acting aromatic amino acid decarboxylase inhibitor that does not cross the blood-brain barrier.[1] Its primary function in neuroscience research and clinical practice is to prevent the peripheral conversion of L-DOPA to dopamine (B1211576).[1] This action increases the bioavailability of L-DOPA in the central nervous system (CNS), allowing for lower doses of L-DOPA to be administered and reducing peripheral side effects such as nausea and cardiac arrhythmias.[1]
When designing electrophysiological experiments involving Carbidopa, it is crucial to recognize that its primary effects are indirect, facilitating the central action of L-DOPA. Therefore, observed changes in neuronal activity are predominantly attributable to the increased central dopamine levels resulting from L-DOPA metabolism.
Quantitative Data on Electrophysiological Effects
The following tables summarize quantitative data from studies investigating the effects of L-DOPA/Carbidopa co-administration on neuronal activity. It is important to note that data on the electrophysiological effects of Carbidopa alone on the central nervous system is scarce, as its primary mechanism of action is peripheral.
Table 1: Effect of Levodopa/Carbidopa on Firing Rates of Basal Ganglia Neurons in a Primate Model of Parkinson's Disease
| Brain Region | Condition | Mean Firing Rate (Hz ± SEM) | Number of Neurons (N) |
| Substantia Nigra reticulata (SNr) | Before Levodopa/Carbidopa | 52.1 ± 5.7 | 30 |
| During Levodopa/Carbidopa | 36.2 ± 3.3* | 39 | |
| Subthalamic Nucleus (STN) | Before Levodopa/Carbidopa | 42.6 ± 3.5 | 50 |
| During Levodopa/Carbidopa | 41.3 ± 3.3 | 76 |
*p < 0.05, indicating a significant decrease in firing rate. Data extracted from a study on hemiparkinsonian rhesus monkeys. The Levodopa/Carbidopa therapy was shown to reduce the pathologically high firing rates in the SNr, a key output nucleus of the basal ganglia.
Table 2: Effects of Levodopa/Carbidopa on Synaptic Plasticity in Human Motor Cortex
| Plasticity Protocol | Condition | Effect on Plasticity |
| High-frequency Quadripulse Stimulation (induces LTP-like plasticity) | Placebo | Baseline LTP-like effect |
| Levodopa/Carbidopa (100mg) | Enhanced LTP-like plasticity | |
| Low-frequency Quadripulse Stimulation (induces LTD-like plasticity) | Placebo | Baseline LTD-like effect |
| Levodopa/Carbidopa (100mg) | Enhanced LTD-like plasticity |
LTP: Long-Term Potentiation; LTD: Long-Term Depression. This study demonstrates that L-DOPA, when its peripheral breakdown is prevented by Carbidopa, can modulate synaptic plasticity in the human motor cortex.[2]
Experimental Protocols
The following are detailed protocols for common electrophysiological techniques, adapted with specific considerations for studies involving this compound, typically in combination with L-DOPA.
In Vivo Extracellular Single-Unit Recording in Rodent Models
This protocol is designed for recording from deep brain structures like the substantia nigra or subthalamic nucleus in anesthetized or freely moving rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Headstage and amplifier system
-
Data acquisition system (e.g., Spike2, Plexon)
-
This compound and L-DOPA solutions for injection (intraperitoneal, oral gavage)
-
Animal monitoring equipment (heating pad, rectal thermometer)
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in the stereotaxic frame. Perform a craniotomy over the target brain region.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) 30-60 minutes prior to L-DOPA administration to ensure peripheral decarboxylase inhibition. Subsequently, administer L-DOPA at the desired dose (e.g., 10-25 mg/kg, i.p.).
-
Electrode Placement: Slowly lower the microelectrode to the target coordinates.
-
Recording:
-
Record baseline neuronal activity for a stable period (e.g., 15-30 minutes) before drug administration.
-
Monitor and record the changes in firing rate and pattern following Carbidopa and L-DOPA administration.
-
For freely moving animals, correlate neuronal activity with behavioral changes.
-
-
Data Analysis:
-
Isolate single units based on waveform characteristics.
-
Analyze changes in firing rate, burst firing, and oscillatory activity in response to the drug treatment.
-
Compare pre- and post-drug administration data using appropriate statistical tests.
-
Considerations for Carbidopa:
-
Timing of Administration: The pre-treatment time with Carbidopa is critical to maximize the central effects of L-DOPA.
-
Control Groups: Include control groups receiving vehicle, Carbidopa alone, and L-DOPA alone to delineate the specific effects of the combination therapy. While Carbidopa alone is not expected to have central effects, this control is essential to confirm this assumption in your experimental model.
In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is suitable for studying the effects of drugs on the intrinsic properties of neurons and synaptic transmission in acute brain slices.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF) and intracellular solution
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
This compound and L-DOPA
-
Perfusion system
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the region of interest (e.g., striatum, substantia nigra) in ice-cold, oxygenated slicing solution.[1][3]
-
Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline electrophysiological properties (e.g., resting membrane potential, input resistance, action potential firing characteristics).
-
To study synaptic transmission, evoke synaptic potentials using a stimulating electrode.
-
-
Drug Application:
-
Since Carbidopa's primary target is not within the brain slice, its application in the bath may not be physiologically relevant for its canonical mechanism. However, to control for any potential off-target effects, it can be included in the perfusion medium.
-
The primary drug of interest for bath application would be dopamine or a dopamine receptor agonist to mimic the effects of increased central dopamine resulting from L-DOPA/Carbidopa treatment in vivo.
-
Alternatively, L-DOPA can be bath-applied to slices that retain dopaminergic terminals to study its local conversion to dopamine and subsequent effects.
-
-
Data Analysis: Analyze changes in intrinsic membrane properties, synaptic strength (e.g., excitatory postsynaptic current amplitude), and synaptic plasticity (e.g., LTP, LTD) following drug application.
Considerations for Carbidopa:
-
Relevance in vitro: The direct application of Carbidopa to a brain slice is unlikely to replicate its in vivo function. The primary utility of in vitro recordings in this context is to study the downstream cellular effects of the increased dopamine signaling that Carbidopa facilitates in the whole organism.
Visualizations
Signaling Pathway of Carbidopa and Levodopa
Caption: Mechanism of Carbidopa and L-DOPA Action.
Experimental Workflow for In Vivo Electrophysiology
Caption: In Vivo Electrophysiology Workflow with Carbidopa/L-DOPA.
Logical Relationship for In Vitro Experimental Design
Caption: Logic for In Vitro Studies related to Carbidopa's indirect effects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Carbidopa Hydrochloride Stability Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of Carbidopa (B1219) Hydrochloride in aqueous solutions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Frequently Asked questions (FAQs)
Q1: My Carbidopa Hydrochloride solution is turning a yellowish-brown color. What is causing this discoloration?
A1: The discoloration of your this compound solution is likely due to oxidation. Carbidopa, being a polyphenol, is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and higher pH values. This process can lead to the formation of colored degradation products.
Q2: I'm observing a loss of potency in my this compound solution over time. What are the primary degradation pathways?
A2: The loss of potency is primarily due to chemical degradation. The two main degradation pathways for Carbidopa in aqueous solutions are:
-
Oxidation: The catechol ring of Carbidopa is prone to oxidation, leading to the formation of o-quinones and other colored byproducts. This process can be catalyzed by enzymes like tyrosinase and peroxidase if present, or by auto-oxidation.[1]
-
Hydrolysis: Under certain pH conditions, particularly alkaline, Carbidopa can undergo hydrolysis. Both oxidation and hydrolysis contribute to the degradation of the active pharmaceutical ingredient (API).[2]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: pH is a critical factor in the stability of this compound solutions. Acidic conditions generally enhance stability by minimizing oxidation and hydrolysis. As the pH increases, particularly above neutral, the rate of degradation significantly increases. For optimal stability, it is recommended to maintain the solution at a low pH.
Q4: Can I use antioxidants to stabilize my this compound solution? Is Vitamin C (Ascorbic Acid) effective?
A4: Yes, antioxidants can be used to inhibit the oxidation of Carbidopa. Ascorbic acid (Vitamin C) is commonly used for this purpose. It acts as a sacrificial antioxidant, being preferentially oxidized over Carbidopa, thus protecting it from degradation. Several studies have demonstrated that ascorbic acid can prolong the stability of Carbidopa solutions.[3][4] To prepare a stabilized solution, you can dissolve this compound and ascorbic acid in water. A common concentration for ascorbic acid is 2 mg/mL for a 1 mg/mL Levodopa and 0.25 mg/mL Carbidopa solution.[3]
Q5: What is the recommended storage condition for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light.[5] Storing in an opaque or amber-colored container is advisable to prevent photodegradation. For short-term storage, room temperature might be acceptable if the solution is properly stabilized (e.g., with ascorbic acid and low pH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid Discoloration (Yellow/Brown) | 1. High pH of the solution.2. Exposure to oxygen (air).3. Exposure to light. | 1. Adjust the pH of the solution to a lower, more acidic range (e.g., using citric acid or hydrochloric acid).2. Prepare solutions fresh and consider de-gassing the solvent.3. Store the solution in a light-protected container (amber vial or wrapped in foil).4. Add an antioxidant like ascorbic acid to the formulation. |
| Precipitation in the Solution | 1. The concentration of this compound exceeds its solubility at the given pH and temperature.2. Interaction with other components in the formulation. | 1. Ensure the concentration is within the solubility limits. The solubility of Carbidopa is pH-dependent.2. Review the compatibility of all excipients in your formulation. Consider simplifying the solution if possible. |
| Inconsistent Experimental Results | 1. Degradation of this compound in the stock or working solutions.2. Inaccurate solution preparation. | 1. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use.2. Always use a validated stability-indicating analytical method, such as HPLC, to confirm the concentration before use.[2][6]3. Ensure accurate weighing and dissolution procedures. |
Data Summary
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Stability decreases as pH increases. More stable in acidic conditions. | Maintain a low pH, for example by using a buffer system or adding an acidifier. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at refrigerated temperatures (2-8°C).[5] |
| Light | Exposure to light can promote degradation. | Protect solutions from light by using amber containers or wrapping with foil. |
| Oxygen | Oxygen promotes oxidative degradation. | Prepare solutions in a de-gassed solvent and minimize headspace in the storage container. |
| Antioxidants | Can inhibit oxidative degradation. | Add antioxidants like ascorbic acid to the formulation.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for research purposes.
Materials:
-
This compound powder
-
Ascorbic acid
-
Hydrochloric acid (HCl) or Citric acid for pH adjustment
-
Deionized water, preferably de-gassed
-
Volumetric flasks
-
pH meter
Procedure:
-
Weigh the desired amount of ascorbic acid and dissolve it in deionized water in a volumetric flask. A typical concentration is 2 mg/mL.[3]
-
Accurately weigh the required amount of this compound powder.
-
Add the this compound powder to the ascorbic acid solution.
-
Gently swirl the flask to dissolve the powder completely. Sonication can be used to aid dissolution.
-
Check the pH of the solution. If necessary, adjust the pH to a lower range (e.g., pH 3-4) using a dilute solution of HCl or citric acid.
-
Bring the solution to the final volume with deionized water.
-
Store the solution in a tightly sealed, light-protected container at 2-8°C.
-
It is recommended to verify the concentration and purity of the solution using a validated HPLC method before use, especially if stored for an extended period.
Protocol 2: Stability Indicating HPLC Method for this compound
This method can be used to assess the stability of this compound in aqueous solutions by separating the parent drug from its degradation products.[2][6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. The exact ratio should be optimized for your system. A common starting point is 90:10 (v/v) buffer:organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a stabilized aqueous solution.
-
Sample Preparation: Dilute your experimental samples to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of Carbidopa in your samples to the standard to determine the concentration. The appearance of new peaks with different retention times indicates the presence of degradation products.
Visualizations
Degradation Pathway of Carbidopa
References
- 1. Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Technical Support Center: Addressing the Variable Bioavailability of Carbidopa Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variable bioavailability of Carbidopa (B1219) Hydrochloride observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variable bioavailability of carbidopa in animal studies?
A1: The bioavailability of carbidopa can be highly variable due to several factors, including:
-
Route of Administration: Oral administration often leads to poor and variable absorption from the gastrointestinal tract.[1][2] Alternative routes like subcutaneous, intravenous, or intraperitoneal administration can provide more consistent plasma concentrations.[1][2][3]
-
Animal Species: Different species exhibit variations in drug metabolism and absorption, leading to differing pharmacokinetic profiles.[4][5]
-
Formulation: The excipients and formulation of the carbidopa dosage form can significantly impact its dissolution and absorption characteristics.[6][7]
-
Gastrointestinal pH: The pH of the stomach and small intestine can influence the solubility and absorption of carbidopa.[8][9][10]
-
Drug Interactions: Co-administered substances, including levodopa (B1675098) and certain foods or supplements, can affect carbidopa absorption.[11][12]
-
Stability of Carbidopa: Carbidopa can be unstable in certain solutions and conditions, leading to degradation before absorption can occur.[13][14][15]
Q2: Which route of administration provides the most consistent carbidopa plasma levels?
A2: Intravenous (IV) administration provides 100% bioavailability and the most consistent plasma levels, serving as a baseline for pharmacokinetic studies.[1][16] For non-IV routes, subcutaneous and intraperitoneal administrations have been shown to offer less variability and higher absorption compared to the oral route in several animal models.[2][3]
Q3: How does the co-administration of levodopa affect the pharmacokinetics of carbidopa?
A3: Carbidopa is primarily co-administered with levodopa to inhibit the peripheral decarboxylation of levodopa.[11] While carbidopa's main role is to affect levodopa's metabolism, the presence of levodopa does not appear to significantly alter the absorption of carbidopa itself. However, the ratio of carbidopa to levodopa is a critical factor in the efficacy of levodopa treatment.[2]
Q4: What are the recommended analytical methods for quantifying carbidopa in animal plasma?
A4: High-Performance Liquid Chromatography (HPLC) with various detection methods is a common and reliable technique.[6][17] More sensitive and specific quantification can be achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[18][19][20][21]
Troubleshooting Guide
Issue 1: High variability in plasma carbidopa concentrations following oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor or erratic gastrointestinal absorption | Consider alternative routes of administration such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection to bypass GI absorption variability.[1][2][3] If oral administration is necessary, ensure consistent fasting protocols for all animals. |
| Inconsistent gastric emptying rates | Administer carbidopa in a consistent volume and vehicle. Consider the use of prokinetic agents if delayed gastric emptying is suspected, though this may introduce another variable. |
| Variations in gastrointestinal pH | Control the diet and housing conditions of the animals to minimize variations in GI physiology. In some models, gastric pH can be modulated, but this adds complexity to the study design.[8] |
| Degradation of carbidopa in the formulation or GI tract | Prepare fresh solutions for administration. Use a vehicle that ensures the stability of carbidopa.[13][15] Analyze the formulation for carbidopa concentration and purity before administration. |
Issue 2: Low or undetectable plasma carbidopa levels.
| Potential Cause | Troubleshooting Steps |
| Inadequate dose | Review the literature for appropriate dosing ranges for the specific animal model and route of administration. Consider conducting a dose-ranging study. |
| Poor bioavailability of the formulation | Evaluate the formulation's dissolution properties. Consider using a different vehicle or a commercially available formulation with known pharmacokinetic data.[6] |
| Rapid metabolism or elimination | Investigate the metabolic profile of carbidopa in the chosen animal species. Some species may exhibit faster clearance rates.[4] |
| Analytical method not sensitive enough | Validate the analytical method to ensure it has a lower limit of quantification (LLOQ) sufficient to detect the expected plasma concentrations. LC-MS/MS methods generally offer higher sensitivity.[18][19] |
| Sample degradation | Ensure proper handling and storage of plasma samples. Carbidopa can be unstable; samples should be stored at -80°C and protected from light. Consider the use of stabilizers like sodium metabisulfite.[21] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Carbidopa in Various Animal Species
| Animal Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (%) | Reference |
| Cynomolgus Monkey | Oral | 5 mg/kg | Not Detected | - | - | - | [1] |
| Cynomolgus Monkey | Intraperitoneal | 2.5 mg/kg | 0.95 ± 0.26 | - | - | - | [1] |
| Cynomolgus Monkey | Intraperitoneal | 5 mg/kg | 2.22 ± 0.23 | - | - | - | [1] |
| Cynomolgus Monkey | Intravenous | 5 mg/kg | 2.79 ± 0.26 | - | - | 100 | [1] |
| Beagle Dog | Intravenous | 4 mg/kg | - | - | - | 100 | [16][22] |
| Beagle Dog | Oral | 75 mg | - | - | - | 88 | [16][22] |
| Rat | Oral (with Levodopa) | 5 mg/kg | - | - | - | - | [6] |
| Rabbit | Intramuscular (with Levodopa) | 0.5 mg/kg | - | - | - | 70-121 | [23] |
| Rabbit | Intravenous (with Levodopa) | 0.5 mg/kg | - | - | - | 100 | [23] |
Note: Data are presented as mean ± SD where available. Some studies did not report all pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Evaluation of Carbidopa Pharmacokinetics in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Drug Administration:
-
Oral: 5 mg/kg of carbidopa administered via gavage.
-
Intraperitoneal: 2.5 mg/kg or 5 mg/kg of carbidopa injected into the peritoneal cavity.
-
Intravenous: 5 mg/kg of carbidopa administered as a bolus injection.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of carbidopa were determined by a validated analytical method (details not specified in the abstract).[1]
Protocol 2: Pharmacokinetic Study of Levodopa and Carbidopa in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Levodopa and carbidopa (4:1 ratio) were administered simultaneously via intravenous, intra-arterial, oral, duodenal, and intraperitoneal routes.
-
Sample Collection: Blood samples were collected serially.
-
Analytical Method: Plasma concentrations of levodopa and carbidopa were measured using High-Pressure Liquid Chromatography (HPLC).[2]
Protocol 3: Quantification of Carbidopa in Rat Plasma using LC-MS/MS
-
Sample Preparation:
-
Stabilize plasma samples with sodium metabisulfite.
-
Perform liquid-liquid extraction using butyl alcohol mixed with ethyl acetate. An ion-pairing agent (perfluoropentanoic acid) can be added to enhance recovery.
-
-
Chromatography:
-
Utilize reversed-phase chromatography with an ion-pairing agent.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
-
Validation: The method was validated for a range of 25-5000 ng/mL for carbidopa.[21]
Visualizations
Caption: Experimental workflow for assessing carbidopa bioavailability.
Caption: Factors influencing carbidopa bioavailability in animal studies.
References
- 1. Routes of administration and effect of carbidopa pretreatment on 6-[18F]fluoro-L-dopa/PET scans in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous Administration of Carbidopa Enhances Oral Levodopa Pharmacokinetics: A Series of Studies Conducted in Pigs, Mice, and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of carbidopa on the metabolism of 6-[18F]fluoro-L-dopa in rats, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. Food, gastrointestinal pH, and models of oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Levodopa/carbidopa (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 13. Different dissolution conditions affect stability and dissolution profiles of bioequivalent levodopa-containing oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 16. The pharmacokinetic profile of carbidopa in dogs [ouci.dntb.gov.ua]
- 17. Quantitative analysis of levodopa, carbidopa and methyldopa in human plasma samples using HPLC-DAD combined with second-order calibration based on alternating trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 19. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The pharmacokinetic profile of carbidopa in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting interference of Carbidopa Hydrochloride in dopamine detection assays
Welcome to the technical support center for troubleshooting interference from Carbidopa (B1219) Hydrochloride in dopamine (B1211576) detection assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Carbidopa interferes with dopamine detection assays?
A1: Carbidopa can interfere with dopamine detection assays through several mechanisms, depending on the assay type. In peroxidase-based colorimetric and enzymatic assays, Carbidopa, being a catechol, can act as a reducing agent. It can reduce the oxidized chromogenic substrates or intermediates, thereby preventing the formation of the colored product that is measured.[1] This leads to an underestimation of the dopamine concentration. In electrochemical assays, Carbidopa is electroactive and can produce a signal that overlaps with the dopamine signal if the assay conditions are not optimized for selectivity.
Q2: Can Carbidopa cross-react with antibodies in a dopamine ELISA kit?
A2: While specific cross-reactivity data for every dopamine ELISA kit is not always available, significant cross-reactivity of Carbidopa with antibodies raised against dopamine is generally considered to be low due to structural differences. However, interference can still occur, particularly if the ELISA uses a horseradish peroxidase (HRP) conjugate for detection. Carbidopa can interfere with the HRP-catalyzed colorimetric reaction, leading to inaccurate results.[1] It is always recommended to test for interference by spiking a known concentration of Carbidopa into a sample and a standard.
Q3: My electrochemical sensor is showing a higher than expected signal when analyzing samples containing Carbidopa. What could be the cause?
A3: Carbidopa is an electroactive compound and can be oxidized at an electrode surface, generating a current. If the oxidation potential of Carbidopa is close to that of dopamine, their signals may overlap, leading to an artificially high reading. This is a common issue with unmodified electrodes. The solution often involves using chemically modified electrodes or specific voltammetric techniques, such as differential pulse voltammetry, to resolve the individual signals of dopamine and Carbidopa.
Q4: Can Carbidopa administration lead to false positives in other types of assays?
A4: Yes, it has been reported that Carbidopa, often in combination with Levodopa (B1675098), can cause false-positive results in urine drug screenings for acetaminophen.[2][3] This highlights the potential for Carbidopa to interfere in various assay formats, likely due to its chemical reactivity.
Troubleshooting Guides
Issue 1: Reduced or No Signal in Peroxidase-Based Dopamine Assays
Symptoms:
-
Lower than expected dopamine concentrations in samples known to contain Carbidopa.
-
Complete inhibition of the colorimetric reaction in the presence of high concentrations of Carbidopa.
Root Cause Analysis: Carbidopa can act as a reducing agent, interfering with the horseradish peroxidase (HRP) catalyzed oxidation of the chromogenic substrate (e.g., TMB, ABTS). This prevents the formation of the colored product.[1]
Solutions:
-
Sample Dilution: If the concentration of Carbidopa is high, diluting the sample may reduce its concentration to a level where it no longer significantly interferes with the assay. However, ensure that the dopamine concentration remains within the detection range of the assay.
-
Sample Pre-treatment with Solid Phase Extraction (SPE): Use SPE to remove Carbidopa from the sample before the assay. A protocol for this is provided below.
-
Use of an Alternative Assay Method: If sample pre-treatment is not feasible, consider using an alternative method for dopamine detection that is less susceptible to interference from Carbidopa, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (LC-MS/MS).
Issue 2: Inaccurate Results in Dopamine ELISA
Symptoms:
-
Poor recovery of spiked dopamine standards in samples containing Carbidopa.
-
Inconsistent results between samples with and without Carbidopa.
Root Cause Analysis: While direct antibody cross-reactivity is less likely, Carbidopa can interfere with the enzymatic detection step, which commonly uses HRP.[1]
Solutions:
-
Interference Test:
-
Prepare two sets of dopamine standards.
-
In one set, spike in a concentration of Carbidopa that is expected in your samples.
-
Run both sets of standards in the ELISA.
-
A significant difference in the standard curves will confirm interference.
-
-
Sample Cleanup: If interference is confirmed, use Solid Phase Extraction (SPE) to remove Carbidopa from your samples prior to performing the ELISA.
Issue 3: Overlapping Peaks in Electrochemical Detection of Dopamine
Symptoms:
-
A broad, poorly defined oxidation peak in cyclic voltammetry or differential pulse voltammetry.
-
Inability to distinguish between the dopamine and Carbidopa signals.
Root Cause Analysis: The oxidation potentials of dopamine and Carbidopa can be very close, leading to overlapping voltammetric signals, especially on unmodified electrodes.
Solutions:
-
pH Optimization: The oxidation potentials of dopamine and Carbidopa can be pH-dependent. Systematically varying the pH of the supporting electrolyte may shift the oxidation potentials sufficiently to allow for their resolution.
-
Use of Modified Electrodes: Employing electrodes modified with materials such as carbon nanotubes, graphene, or specific polymers can enhance selectivity and sensitivity towards dopamine, allowing for its detection even in the presence of Carbidopa.
-
Chromatographic Separation: For complex samples, HPLC-ECD is the gold standard for separating dopamine from interfering compounds like Carbidopa before electrochemical detection.[4]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Carbidopa Removal
This protocol is a general guideline and may need to be optimized for your specific sample matrix and SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Conditioning solvent: Methanol (B129727)
-
Equilibration solvent: Water or a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0)
-
Wash solvent: A weak organic solvent or buffer to remove interferences.
-
Elution solvent: A solvent that will elute dopamine but leave Carbidopa on the column (optimization required).
Procedure:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 2 mL of water or equilibration buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Pass 2 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the dopamine with 1-2 mL of the elution solvent.
-
Analysis: The collected eluate can now be analyzed for dopamine.
Protocol 2: HPLC-ECD for Simultaneous Detection of Dopamine and Carbidopa
This method allows for the separation and quantification of dopamine and Carbidopa in a single run.
Instrumentation:
-
HPLC system with an electrochemical detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase consists of 30 mM potassium phosphate and acetonitrile (B52724) (95:5, v/v) with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulphate.[4][5]
Flow Rate: 1 mL/min[5]
Detection:
-
Electrochemical detector with a glassy carbon working electrode. The potential should be optimized for the detection of both analytes, typically in the range of +0.6 to +0.8 V.
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Inject the samples into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards. Dopamine will typically have a different retention time than Carbidopa, allowing for their individual quantification.[4][5]
Data Presentation
Table 1: Electrochemical Properties of Dopamine and Carbidopa
| Compound | Oxidation Potential (vs. Ag/AgCl) | Notes |
| Dopamine | ~ +0.2 to +0.5 V | Highly dependent on pH and electrode material. |
| Carbidopa | ~ +0.5 to +1.0 V | Can have multiple oxidation peaks; potential is also pH-dependent. |
Note: These are approximate values and will vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of Carbidopa interference in peroxidase-based assays.
Caption: Troubleshooting workflow for Carbidopa interference.
Caption: Levodopa metabolism with and without Carbidopa.
References
- 1. Interference of carbidopa and other catechols with reactions catalyzed by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Team tracks sources of false positives in urine drug screens - VUMC News [news.vumc.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
Identifying and mitigating artifacts in dose-response curves of Carbidopa Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbidopa (B1219) Hydrochloride. The information provided aims to help identify and mitigate common artifacts encountered in dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Carbidopa Hydrochloride dose-response curve is showing a very steep Hill slope (greater than 1.5). What could be the cause?
A steep Hill slope in a dose-response curve can be indicative of several experimental artifacts. For this compound, the most likely causes are related to its physicochemical properties.
-
Compound Precipitation: Carbidopa has pH-dependent solubility. At higher concentrations in buffers with a pH around neutrality, it may precipitate out of solution. This can lead to a sudden and sharp increase in inhibition as the concentration reaches its solubility limit, resulting in a steep curve.
-
Compound Aggregation: Poorly soluble compounds can form aggregates in solution, which can lead to non-specific inhibition of the target enzyme (DOPA Decarboxylase). This aggregation-dependent inhibition often presents as a steep dose-response relationship.
-
Assay Interference: Carbidopa has been shown to interfere with certain assay formats, particularly those that are peroxidase-based. If your DDC assay has a detection system that can be affected by catechols or hydrazines, this could lead to artifacts in your results.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay plate for any signs of precipitation at the higher concentrations of Carbidopa.
-
Modify Buffer Conditions: Consider using a buffer with a more acidic pH where Carbidopa exhibits higher solubility. However, ensure the pH is within the optimal range for DOPA Decarboxylase activity.
-
Incorporate a Surfactant: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can help prevent compound aggregation.
-
Review Assay Detection System: If you are using a coupled assay, investigate whether any of the components could be susceptible to interference by Carbidopa.
Q2: I am observing a flat or biphasic dose-response curve for this compound. What are the potential reasons?
A flat or biphasic curve suggests a more complex interaction or an issue with the experimental setup.
-
Limited Solubility: If Carbidopa's solubility limit is reached at a concentration that only produces partial inhibition, the curve will plateau prematurely, resulting in a flat response at higher concentrations.
-
Compound Instability: Carbidopa can be unstable in solution over time, especially at room temperature. If your stock solutions or assay plates are prepared well in advance, degradation of the compound could lead to a loss of potency and an incomplete dose-response.
-
Interference with Detection: At very high concentrations, Carbidopa might interfere with the assay signal in a way that counteracts its inhibitory effect, leading to a biphasic curve. For instance, it has been shown to interfere with peroxidase-based assays.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Assess Stability: If you must prepare solutions in advance, store them protected from light and at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Run solubility tests: Determine the solubility of Carbidopa in your specific assay buffer to ensure you are working within its soluble range.
-
Control for Assay Interference: Run control experiments to assess the effect of Carbidopa on your assay's detection system in the absence of the enzyme.
Q3: My IC50 values for this compound are inconsistent between experiments. What factors could be contributing to this variability?
Inconsistent IC50 values are often a result of subtle variations in experimental conditions.
-
pH of the Buffer: Since Carbidopa's solubility is highly pH-dependent, minor shifts in the pH of your buffer between experiments can significantly impact its effective concentration and, consequently, the IC50 value.
-
Incubation Time: The inhibitory effect of Carbidopa on DOPA Decarboxylase may be time-dependent. Variations in pre-incubation or reaction times can lead to different IC50 values.
-
Source and Purity of Reagents: Differences in the purity of this compound or the activity of the DOPA Decarboxylase enzyme from different lots or suppliers can contribute to variability.
-
Final DMSO Concentration: If using DMSO to dissolve Carbidopa, ensure the final concentration in the assay is consistent and low (typically <1%), as DMSO can affect enzyme activity.
Troubleshooting Steps:
-
Standardize Buffer Preparation: Use a calibrated pH meter and ensure consistent preparation of all buffers for each experiment.
-
Optimize and Standardize Incubation Times: Determine the optimal pre-incubation and reaction times for your assay and adhere to them strictly.
-
Qualify Reagents: Whenever you receive a new lot of Carbidopa or enzyme, perform a qualification experiment to ensure it behaves consistently with previous lots.
-
Maintain Consistent DMSO Concentration: Use a fixed and low final concentration of DMSO in all wells of your assay.
Data Presentation
Table 1: Solubility of Carbidopa at Different pH Values
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 1.5 | ~6.0 | ~24.6 |
| 3.0 - 3.5 | ~1.7 | ~7.0 |
Data extracted from a study on increasing the solubility of Levodopa (B1675098) and Carbidopa. The study used various acid and buffer solutions at 30 ± 2°C.
Table 2: Reported IC50 Values for Carbidopa against DOPA Decarboxylase (DDC)
| Cell Line/Enzyme Source | IC50 (µM) |
| NCI-H727 (human lung carcinoid) | 29 ± 2 |
| NCI-H146 (small cell lung carcinoma) | 12 ± 1 |
| NCI-H209 (small cell lung carcinoma) | 22 ± 5 |
These IC50 values were determined after 72 hours of incubation.
Experimental Protocols
Protocol 1: DOPA Decarboxylase (DDC) Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against DOPA Decarboxylase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer) at a pH that balances enzyme activity and Carbidopa solubility.
-
DDC Enzyme Solution: Reconstitute or dilute the DDC enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
L-DOPA Substrate Solution: Prepare a stock solution of L-DOPA in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for L-DOPA.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to generate a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Add a small volume of each Carbidopa dilution to the wells of a microplate. Include a vehicle control (solvent only).
-
Add the DDC enzyme solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Monitor the reaction progress by measuring the formation of dopamine (B1211576) or another product at regular intervals using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each Carbidopa concentration.
-
Normalize the rates to the vehicle control (0% inhibition) and a positive control for complete inhibition (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Carbidopa concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinetic Solubility Assay
This protocol can be used to assess the solubility of this compound in your assay buffer.
-
Reagent Preparation:
-
Assay Buffer: Use the same buffer as in your DDC inhibition assay.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
Add the Carbidopa stock solution to the assay buffer to achieve the highest concentration used in your dose-response curve.
-
Perform serial dilutions in the assay buffer.
-
Incubate the solutions at the same temperature as your enzyme assay for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm) on a plate reader.
-
-
Data Analysis:
-
Plot the turbidity or absorbance against the Carbidopa concentration.
-
The concentration at which a significant increase in turbidity/absorbance is observed represents the kinetic solubility limit.
-
Visualizations
References
Technical Support Center: Strategies to Minimize Carbidopa Hydrochloride-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Carbidopa (B1219) Hydrochloride-induced side effects in animal models. The following information is intended to support in vivo research and improve animal welfare during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carbidopa in animal models of Parkinson's disease?
A1: Carbidopa is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. When co-administered with Levodopa (B1675098) (L-dopa), Carbidopa prevents the conversion of L-dopa to dopamine (B1211576) in the peripheral tissues. Since dopamine cannot cross the blood-brain barrier, this inhibition allows more L-dopa to reach the brain where it can be converted to dopamine to exert its therapeutic effects. This mechanism reduces the required dose of L-dopa and minimizes peripheral side effects such as nausea and vomiting.
Q2: What are the most common side effects observed in animal models when administering Carbidopa-Levodopa?
A2: The most frequently reported side effects in animal models, particularly rodents, include:
-
Gastrointestinal (GI) issues: Nausea, vomiting (in species that can vomit), and changes in gut motility.
-
Behavioral abnormalities: Dyskinesias (abnormal involuntary movements), hyperactivity, anxiety-like behaviors, and stereotypic behaviors (e.g., excessive gnawing, scratching).[1]
-
General health: Loss of appetite, weight loss, and changes in posture.
Q3: How can I minimize gastrointestinal side effects such as nausea and vomiting in my animal models?
A3: To minimize GI side effects, consider the following strategies:
-
Optimize the Carbidopa to Levodopa Ratio: Increasing the ratio of Carbidopa to Levodopa can enhance the inhibition of peripheral L-dopa conversion, thereby reducing the likelihood of nausea and vomiting. A common starting ratio is 1:4 (Carbidopa:Levodopa).[2]
-
Administer with a Small, Low-Protein Snack: Providing a small amount of food, particularly low in protein, can help alleviate nausea. High-protein diets should be avoided as they can interfere with Levodopa absorption.[3][4]
-
Gradual Dose Escalation: Begin with a lower dose of the Carbidopa-Levodopa combination and gradually increase it to the target therapeutic dose. This allows the animal's system to acclimate to the medication.[5]
Q4: My animals are exhibiting dyskinesias. What steps can I take to reduce these motor complications?
A4: Dyskinesias are a common complication of long-term Levodopa therapy. To manage this:
-
Adjust the Carbidopa-Levodopa Dose: A reduction in the Levodopa dose may be necessary. Careful titration is crucial to balance motor symptom control with the minimization of dyskinesias.[5]
-
Consider Continuous Infusion: Continuous subcutaneous infusion of Carbidopa and Levodopa can maintain stable plasma levels of the drugs, which has been shown to reduce motor fluctuations and dyskinesias compared to intermittent oral dosing.[6][7]
-
Dietary Modifications: A protein redistribution diet, where the main protein intake is shifted to a time when motor function is less critical, can help stabilize the response to Levodopa and may reduce dyskinesias.[8][9]
Q5: I have observed an increase in anxiety-like behaviors in my mice following Carbidopa-Levodopa administration. How can this be addressed?
A5: Anxiety-like behaviors can be a side effect of dopaminergic treatments. Consider these approaches:
-
Behavioral Acclimation: Ensure animals are well-habituated to the experimental environment and handling procedures to minimize baseline stress and anxiety.
-
Dose and Ratio Optimization: As with other side effects, titrating the dose and optimizing the Carbidopa-Levodopa ratio may help alleviate behavioral changes.
-
Pharmacological Intervention: In some research contexts, co-administration of anxiolytic agents might be considered, although this would need to be carefully justified and controlled for in the experimental design as it could introduce confounding variables. Studies have explored the use of selective serotonin (B10506) reuptake inhibitors (SSRIs) to manage such behaviors.[10]
Troubleshooting Guides
Issue 1: Acute Gastrointestinal Distress (Nausea, Vomiting, Decreased Food Intake)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient peripheral decarboxylase inhibition. | Increase the Carbidopa to Levodopa ratio from 1:10 to 1:4.[2] | Reduced peripheral conversion of Levodopa to dopamine, leading to decreased nausea and vomiting. |
| Gastric irritation from oral administration. | Administer the drug with a small, low-protein meal or snack.[3][4] | Food can act as a buffer, reducing direct irritation of the gastric mucosa. |
| High initial dosage. | Implement a gradual dose escalation schedule, starting with 50% of the target dose for the first few days.[5] | Allows for physiological adaptation to the medication, reducing the severity of acute side effects. |
Issue 2: Emergence of Dyskinesias or Hyperactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fluctuating plasma Levodopa levels due to intermittent oral dosing. | Switch from oral gavage to continuous subcutaneous infusion using an osmotic minipump.[6][7] | More stable plasma drug concentrations, leading to a reduction in "on-off" fluctuations and dyskinesias. |
| Excessive central dopamine stimulation. | Reduce the total daily dose of Levodopa while maintaining an adequate Carbidopa ratio.[5] | Alleviation of hyperkinetic movements without a significant loss of therapeutic effect on motor symptoms. |
| Interference from dietary protein. | Implement a protein redistribution diet, providing the main protein portion of the diet at the end of the light cycle.[8][9] | Minimized competition between dietary amino acids and Levodopa for absorption and transport into the brain. |
Data Presentation
Table 1: Effect of Carbidopa to Levodopa Ratio on Levodopa Pharmacokinetics and Side Effects
| Carbidopa:Levodopa Ratio | Levodopa AUC (Area Under the Curve) | Levodopa Half-life (t1/2) | Subjective Side Effects | Reference |
| 1:10 | Baseline | Baseline | More frequent | [2] |
| 1:4 | Significant increase | Significant increase | Less frequent | [2] |
Table 2: Impact of Administration Route on Levodopa Pharmacokinetics in Rats
| Administration Route | Levodopa Bioavailability | Variability in Absorption | Reference |
| Oral (gavage) | Lower | High | [2] |
| Intraperitoneal | High | Low | [2] |
| Intraduodenal | High | Low | [2] |
| Subcutaneous (continuous) | Stable and sustained | Low | [6][7] |
Experimental Protocols
Protocol 1: Oral Administration of Carbidopa/Levodopa in a Rodent Model of Parkinson's Disease with Minimized Gastrointestinal Side Effects
-
Animal Model: 6-hydroxydopamine (6-OHDA) lesioned rats or MPTP-treated mice.
-
Drug Preparation: Prepare a suspension of Carbidopa and Levodopa in a 1:4 ratio (e.g., 5 mg/kg Carbidopa and 20 mg/kg Levodopa) in a vehicle such as 0.5% carboxymethylcellulose.
-
Dose Acclimation: For the first 3 days of treatment, administer 50% of the target dose to allow for acclimatization.
-
Administration:
-
Administer the drug suspension via oral gavage.
-
To minimize nausea, provide a small piece of a low-protein food item (e.g., a small piece of fruit or a cereal puff) to the animal 10-15 minutes prior to dosing.[3]
-
-
Monitoring:
-
Observe the animals for signs of nausea (e.g., pica, conditioned taste aversion) and changes in food and water intake for at least 2 hours post-administration.
-
Monitor body weight daily.
-
Assess motor activity and the presence of dyskinesias using a standardized rating scale.
-
Protocol 2: Continuous Subcutaneous Infusion of Carbidopa/Levodopa to Mitigate Motor Fluctuations
-
Animal Model: 6-OHDA lesioned rats or mice exhibiting motor fluctuations with oral Levodopa treatment.
-
Pump Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant an osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region.
-
-
Drug Solution Preparation: Prepare a sterile solution of Carbidopa and Levodopa at a concentration calculated to deliver the desired daily dose based on the pump's flow rate and duration. A common starting dose for continuous infusion in rats is 100 mg/kg/day of Levodopa with an appropriate amount of Carbidopa.[5]
-
Post-Operative Care: Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Behavioral Assessment:
-
Allow a recovery period of at least 48 hours before commencing behavioral testing.
-
Continuously monitor motor activity and dyskinesias using automated tracking systems or standardized rating scales.
-
Compare the stability of motor performance to that observed with intermittent oral dosing.
-
Mandatory Visualizations
Caption: Mechanism of action of Carbidopa in preventing peripheral conversion of Levodopa.
Caption: Workflow for minimizing Carbidopa-induced side effects in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Dose-related effects of continuous levodopa infusion in rats with unilateral lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein-Restricted Diets for Ameliorating Motor Fluctuations in Parkinson's Disease [frontiersin.org]
- 9. education.parkinson.org [education.parkinson.org]
- 10. The role of anxiety in the development of levodopa-induced dyskinesias in an animal model of Parkinson's disease, and the effect of chronic treatment with the selective serotonin reuptake inhibitor citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Carbidopa Hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Carbidopa Hydrochloride in in vitro assays. The following information addresses common challenges related to its solubility and stability, offering practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is slightly soluble in water and methanol, and also slightly soluble in Dimethyl Sulfoxide (DMSO). It is practically insoluble in ethanol, acetone, ether, and chloroform.[1] Its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. It is most soluble in acidic conditions, with the highest solubility observed at a pH of 1.5.[2][3] Conversely, its lowest solubility is in the pH range of 3 to 3.5.[2] This is attributed to the zwitterionic nature of the molecule, which contains both a primary amine and a carboxyl group.[2]
Q3: I am observing precipitation of this compound when I add my stock solution to the cell culture medium. What can I do?
A3: Precipitation upon dilution in aqueous media is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the solvent concentration: If using a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and toxicity.
-
Acidify the medium: Since this compound is more soluble at a lower pH, a slight and careful acidification of your final assay medium (if permissible for your cell line and experiment) might help to keep the compound in solution.
-
Prepare a fresh, dilute stock: Instead of a highly concentrated stock, prepare a more dilute stock solution in an appropriate acidic buffer and then add it to your medium.
Q4: Is this compound stable in solution?
A4: this compound can degrade in solution, particularly under oxidative, acidic, and alkaline conditions. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store them protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The solubility of this compound is presented below in various solvents and conditions. This data has been compiled from multiple sources to provide a comprehensive overview.
| Solvent/Buffer System | pH | Temperature | Solubility | Reference |
| Water | Not Specified | Not Specified | Slightly soluble | [1] |
| 0.1 M Hydrochloric Acid / 0.1 M Citric Acid | 1.5 | 30 ± 2°C | ~6 mg/mL | [2] |
| Aqueous Buffer | 3.0 - 3.5 | 30 ± 2°C | ~1.7 mg/mL | [2] |
| Phosphate Buffer | 5.5 | Not Specified | Soluble (for HPLC) | [4] |
| DMSO | Not Specified | Not Specified | Slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acidified Saline
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound (MW: 262.69 g/mol )
-
0.9% Sodium Chloride solution (Saline)
-
1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh out 2.63 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 900 µL of 0.9% saline to the tube.
-
Vortex the suspension for 30 seconds. The compound will not fully dissolve at this stage.
-
Slowly add 1 M HCl dropwise while vortexing until the this compound is completely dissolved. Monitor the pH to ensure it does not drop excessively below the desired range for your experiment. A final pH of around 2-3 is often effective for dissolution.
-
Once fully dissolved, add 0.9% saline to bring the final volume to 1 mL.
-
Sterile-filter the solution using a 0.22 µm syringe filter if it is to be used in cell culture.
-
Store the stock solution at 4°C for short-term use (up to 24 hours) or in aliquots at -20°C for longer-term storage.
Protocol 2: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing working solutions of this compound for use in typical cell culture experiments.
Materials:
-
10 mM this compound stock solution (prepared as in Protocol 1 or in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
Gently mix the working solutions by pipetting up and down.
-
Add the final working solutions to your cells in culture plates.
-
Important: Always include a vehicle control in your experiment, which consists of the same concentration of the solvent (e.g., acidified saline or DMSO) used to prepare the this compound solutions, diluted in cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The solubility limit has been exceeded, or the pH is not optimal. | Try preparing a more dilute stock solution. Ensure the pH of the solvent is sufficiently low (e.g., pH 2-3) to facilitate dissolution. Gentle warming and vortexing may also help. |
| Cloudiness or precipitation in cell culture medium | The compound is crashing out of the aqueous medium upon dilution of the organic stock. The final concentration is too high. | Decrease the final concentration of this compound in the assay. Reduce the percentage of the organic solvent (e.g., DMSO) in the final medium to less than 0.5%. Prepare an intermediate dilution of the stock in an aqueous buffer before adding it to the cell culture medium. |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Protect solutions from light. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. The acidic pH of the vehicle is affecting the cells. | Ensure the final concentration of DMSO is non-toxic to your cell line (typically <0.5%). When using an acidified vehicle, ensure the final pH of the cell culture medium is not significantly altered to a level that impacts cell viability. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH | Krisai | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 4. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Accounting for Carbidopa Hydrochloride's Effect on Monoamine Oxidase Inhibitors in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving the co-administration of Carbidopa Hydrochloride and Monoamine Oxidase Inhibitors (MAOIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between Carbidopa and MAOIs?
A1: Carbidopa is a peripheral inhibitor of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine (B1211576). By inhibiting this enzyme outside of the central nervous system, Carbidopa increases the bioavailability of L-DOPA for the brain and reduces peripheral side effects. When co-administered with MAOIs, particularly selective MAO-B inhibitors, the primary interaction is the potentiation of central dopamine levels. MAO-B is a key enzyme in the brain that degrades dopamine; its inhibition by an MAOI, combined with the increased availability of the dopamine precursor L-DOPA (due to Carbidopa), leads to a synergistic elevation of dopamine concentrations in the brain.[1][2]
Q2: What are the critical safety considerations when co-administering Carbidopa and MAOIs in experimental models?
A2: A major safety concern is the risk of a hypertensive crisis, particularly when using non-selective MAOIs.[3][4] This occurs because the combination can lead to a massive peripheral accumulation of catecholamines. Therefore, it is strongly recommended to use selective MAO-B inhibitors (e.g., selegiline, rasagiline) in combination with Carbidopa/L-DOPA.[4][5] Even with selective MAO-B inhibitors, researchers should monitor for potential adverse effects such as postural hypotension and an increased incidence of dyskinesias.[5] It is crucial to discontinue any non-selective MAO inhibitor at least two weeks before initiating experiments with Carbidopa/L-DOPA.[5][6]
Q3: How does Carbidopa alone affect monoamine levels?
A3: By inhibiting AADC, Carbidopa can decrease the peripheral synthesis of dopamine, norepinephrine, and epinephrine (B1671497) from their precursors.[7] This can also lead to a reduction in peripheral serotonin (B10506) levels. Researchers should account for these peripheral effects when interpreting data from experiments involving Carbidopa.
Q4: Can Carbidopa directly inhibit MAO enzymes?
A4: There is no substantial evidence to suggest that Carbidopa directly inhibits MAO enzymes. Its primary mechanism of action is the inhibition of AADC.[7] Any observed effects on MAOI efficacy are indirect, resulting from the increased central availability of L-DOPA and subsequent dopamine synthesis.
Troubleshooting Guide
Issue 1: Unexpectedly high variability in dopamine metabolite levels in brain tissue.
-
Question: We are observing significant inter-animal variability in the levels of DOPAC and HVA in our rodent brain samples following co-administration of Carbidopa/L-DOPA and an MAO-B inhibitor. What could be the cause?
-
Answer:
-
Inconsistent drug administration: Ensure precise and consistent dosing and timing of administration for all compounds. The pharmacokinetics of oral L-DOPA can be variable.[8]
-
Dietary factors: A high-protein diet can interfere with L-DOPA absorption.[9] Standardize the diet of experimental animals and ensure consistent feeding schedules.
-
Incomplete enzyme inhibition: The dose of Carbidopa may be insufficient to fully inhibit peripheral AADC, leading to variable peripheral L-DOPA metabolism and consequently variable central dopamine levels. Consider optimizing the Carbidopa dose.
-
Sample handling: Ensure rapid and consistent brain tissue dissection and homogenization on ice to prevent post-mortem degradation of dopamine and its metabolites.
-
Issue 2: Lack of a significant increase in striatal dopamine after MAO-B inhibitor administration in Carbidopa/L-DOPA pre-treated animals.
-
Question: Our MAO-B inhibitor is not producing the expected increase in striatal dopamine in animals already receiving Carbidopa/L-DOPA. Why might this be?
-
Answer:
-
MAO-B inhibitor potency: Verify the potency and activity of your MAO-B inhibitor through an in vitro assay before in vivo experiments.
-
Dose and route of administration: The dose of the MAO-B inhibitor may be too low to achieve sufficient enzyme inhibition in the brain. The route of administration could also affect its bioavailability. Consider conducting a dose-response study.
-
Saturation of dopamine synthesis: It's possible that at the administered dose of L-DOPA, the dopamine synthesis pathway is already saturated, and further inhibition of its breakdown by an MAOI has a diminished effect.
-
Assay sensitivity: Ensure your analytical method (e.g., HPLC-ECD) is sensitive enough to detect the expected changes in dopamine levels.
-
Issue 3: In vitro MAO-B inhibition assay shows high background fluorescence.
-
Question: We are experiencing high background fluorescence in our fluorometric in vitro MAO-B inhibition assay, making it difficult to determine accurate IC50 values. What are the common causes and solutions?
-
Answer:
-
Autofluorescence of test compounds: Your test compound may be inherently fluorescent at the assay's excitation/emission wavelengths. Run a control with the compound alone (no enzyme or substrate) to check for this. If it is autofluorescent, you may need to use a different fluorescent probe with a red-shifted spectrum.
-
Contamination: Buffers and reagents can become contaminated with fluorescent particles or microbial growth. Use fresh, high-purity, and sterile-filtered reagents.
-
Non-specific binding: The fluorescent probe or substrate might be binding to the microplate wells. Using black plates and including a non-ionic detergent like Triton X-100 in your buffers can help reduce this.
-
Quantitative Data Summary
| Parameter | Treatment Group | Species | Tissue/Sample | Observed Effect | Reference |
| Dopamine Levels | Levodopa (B1675098)/Carbidopa (100/100 mg/kg) | Rat | Striatum | ~6-fold increase compared to saline controls | [1] |
| Levodopa/Carbidopa + Clorgyline (MAO-A inhibitor) | Rat | Striatum | Further increase in dopamine levels compared to Levodopa/Carbidopa alone | [1] | |
| Levodopa/Carbidopa + Pargyline (MAO-A/B inhibitor) | Rat | Striatum | More pronounced increase in dopamine levels than with Clorgyline | [1] | |
| DOPAC Levels | Levodopa/Carbidopa + Clorgyline | Rat | Striatum | Decrease in DOPAC levels | [1] |
| HVA Levels | Levodopa/Carbidopa + Ro 41-0960 (COMT inhibitor) | Rat | Striatum | Blunted HVA levels | [1] |
| MAO-B Inhibition (IC50) | Selegiline | In vitro (human recombinant) | - | Varies depending on assay conditions | [5] |
| Rasagiline | In vitro (human recombinant) | - | Varies depending on assay conditions | - | |
| Levodopa Pharmacokinetics | Levodopa/Carbidopa intestinal gel infusion | Human | Striatum | 8.7% - 16.7% decrease in [11C]raclopride binding potential, indicating sustained dopamine levels | [10] |
Experimental Protocols
In Vivo Assessment of Dopamine and Metabolite Levels in Rodent Brain
Objective: To quantify the levels of dopamine, DOPAC, and HVA in rodent brain tissue following treatment with Carbidopa, L-DOPA, and an MAOI.
Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Procedure:
-
Animal Dosing: Administer Carbidopa (e.g., 25 mg/kg, i.p.) 30 minutes prior to L-DOPA (e.g., 100 mg/kg, i.p.). The MAOI should be administered according to its specific pharmacokinetic profile to ensure peak brain concentration at the time of tissue collection.
-
Tissue Collection: At the designated time point, euthanize the animal via cervical dislocation and rapidly dissect the brain region of interest (e.g., striatum) on an ice-cold surface.
-
Homogenization: Weigh the tissue and homogenize in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methyl-dopamine).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-ECD Analysis:
-
Inject a defined volume of the filtered supernatant onto a C18 reverse-phase HPLC column.
-
The mobile phase can consist of a sodium acetate (B1210297) buffer with octanesulfonic acid, EDTA, and an organic modifier like acetonitrile, adjusted to an acidic pH.
-
Use an electrochemical detector with a glassy carbon electrode set to an appropriate oxidative potential (e.g., +0.7 V) to detect dopamine and its metabolites.
-
Quantify the analytes by comparing their peak areas to those of a standard curve, normalized to the internal standard.
-
In Vitro Fluorometric MAO-B Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit MAO-B activity.
Methodology: A fluorometric assay based on the detection of hydrogen peroxide (H₂O₂) produced during the MAO-B catalyzed oxidation of a substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., Amplex® Red) with horseradish peroxidase (HRP) and the MAO-B substrate (e.g., tyramine) in an appropriate reaction buffer.
-
Reconstitute the recombinant human MAO-B enzyme according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Assay Setup (96-well black plate):
-
Add the test compound dilutions, positive control, and vehicle control to respective wells.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorescent probe/HRP/substrate working solution to all wells to start the reaction.
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Dopamine Metabolism and Signaling Pathway with Carbidopa and MAOI Intervention.
Caption: General Experimental Workflow for Studying Carbidopa and MAOI Interactions.
Caption: Logical Flow for Troubleshooting Unexpected In Vivo Experimental Outcomes.
References
- 1. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. protocols.io [protocols.io]
- 5. assaygenie.com [assaygenie.com]
- 6. Interactions of levodopa with inhibitors of monoamine oxidase and L-aromatic amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Preventing degradation of Carbidopa Hydrochloride during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Carbidopa (B1219) Hydrochloride during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Carbidopa Hydrochloride degradation during sample preparation?
A1: this compound is susceptible to degradation under several conditions, including:
-
Oxidation: Exposure to oxidative conditions, such as the presence of hydrogen peroxide, can lead to significant degradation.[1][2]
-
Hydrolysis: Both acidic and alkaline environments can cause hydrolysis, leading to the breakdown of the molecule.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4] Conversely, refrigeration or freezing can enhance stability.[3][4]
-
Light: While some studies suggest that ambient light does not have a significant impact on stability, it is still considered good practice to protect solutions from light.[3][4]
Q2: What are the common degradation products of this compound?
A2: Two of the known degradation products of Carbidopa are hydrazine (B178648) and 3,4-dihydroxypropiophenone (DHPA).[5][6] The formation of hydrazine is a particular concern due to its potential carcinogenicity.[7]
Q3: How can I minimize the degradation of this compound in solution?
A3: To enhance the stability of this compound in solution, consider the following measures:
-
pH Control: Prepare solutions in a slightly acidic medium. The use of dilute acids like hydrochloric acid (HCl) or phosphoric acid is a common practice in analytical methods to improve stability.[8][9][10][11][12]
-
Temperature Control: Whenever possible, store and process samples at reduced temperatures. Refrigeration (2-8 °C) or freezing can significantly slow down degradation.[3][4]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to prevent oxidative degradation.[3][4] However, it is important to note that ascorbic acid can also participate in reactions that may produce other degradation products.[5]
-
Use of Chelating Agents: Metal ions can catalyze degradation. The use of a metal chelator like EDTA may help to stabilize the solution.[6][7]
-
Fresh Preparation: Prepare solutions fresh and use them as soon as possible to minimize the time for degradation to occur.
Q4: What is the recommended solvent for dissolving this compound for HPLC analysis?
A4: Based on various analytical protocols, dissolving this compound in dilute acidic solutions is recommended. Common solvents include 0.1 N phosphoric acid or 0.1 N to 1.0 M hydrochloric acid.[8][9][10][11][12] These acidic conditions help to ensure the protonation of the molecule and can inhibit certain degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sample solution appears discolored (e.g., yellow or brown). | Oxidation of Carbidopa or co-dissolved substances like Levodopa (B1675098). | 1. Prepare solutions fresh and analyze them promptly. 2. Protect the solution from light by using amber vials. 3. Consider adding an antioxidant like ascorbic acid to the solvent, but be aware of potential side reactions.[5] 4. De-gas the solvent to remove dissolved oxygen. |
| Low recovery or inconsistent results in HPLC analysis. | Degradation of Carbidopa in the sample solution. | 1. Ensure the pH of your sample solvent is acidic (e.g., using 0.1 N HCl or phosphoric acid).[9][12] 2. Maintain a low temperature during sample preparation and storage (refrigerate or use an ice bath).[3][4] 3. Filter the sample solution through a compatible filter (e.g., 0.45 µm nylon or PVDF) before injection to remove any particulates.[9][12] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Review the degradation pathways of Carbidopa. Common degradants include hydrazine and DHPA.[5][6] 2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1][2] 3. Optimize the chromatographic method to ensure separation of the main peak from any degradation products. |
Quantitative Data on Carbidopa Degradation
The following table summarizes the degradation of Carbidopa under various stress conditions as reported in the literature.
| Stress Condition | Exposure Time & Temperature | % Degradation | Reference |
| Acid Hydrolysis (1N HCl) | 3 hours at 70°C | 6.29% | [1] |
| Base Hydrolysis (1N NaOH) | 3 hours at 70°C | 5.42% | [1] |
| Oxidation (30% H₂O₂) | 3 hours at room temperature | 7.11% | [1] |
| Acid Hydrolysis (5M HCl) | Not specified | 5.7% | [2] |
| Base Hydrolysis (5M NaOH) | Not specified | 5.5% | [2] |
| Oxidation (3% H₂O₂) | Not specified | 9.5% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC Analysis
This protocol is based on common practices described in the literature for preparing a stable standard solution.
Materials:
-
This compound reference standard
-
0.1 N Hydrochloric Acid (HCl) or 0.1 N Phosphoric Acid
-
Volumetric flasks
-
Sonicator
-
0.45 µm syringe filter (Nylon or PVDF)
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Transfer the standard to a volumetric flask.
-
Add approximately 80% of the final volume of 0.1 N HCl or 0.1 N Phosphoric Acid.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[9]
-
Allow the solution to return to room temperature.
-
Make up to the final volume with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[9][12]
-
If not for immediate use, store the solution at 2-8°C and protect it from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under stress conditions.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
UV chamber
Procedure:
-
Acid Degradation: Mix equal volumes of the Carbidopa solution and 1 N HCl. Heat the mixture at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).[1] Cool and neutralize with 1 N NaOH before analysis.
-
Base Degradation: Mix equal volumes of the Carbidopa solution and 1 N NaOH. Heat as in the acid degradation study.[1] Cool and neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the Carbidopa solution and 30% H₂O₂. Keep at room temperature for a set duration (e.g., 3 hours).[1]
-
Thermal Degradation: Place the Carbidopa solution in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).[1]
-
Photolytic Degradation: Expose the Carbidopa solution to UV light (e.g., 200 Watt hours/m²) for a specified period.[1]
-
Analyze all stressed samples by a stability-indicating HPLC method and compare them to an untreated control solution.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preparing Carbidopa HCl samples.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1845728B - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 6. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 7. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 8. Methods and instrumentation [bio-protocol.org]
- 9. uspnf.com [uspnf.com]
- 10. pjps.pk [pjps.pk]
- 11. sphinxsai.com [sphinxsai.com]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
Unveiling Novel Therapeutic Avenues for Carbidopa Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbidopa, a well-established peripheral dopa decarboxylase inhibitor, is a cornerstone in the management of Parkinson's disease when used in combination with levodopa (B1675098). However, emerging research is illuminating its potential beyond dopamine (B1211576) replacement therapy, suggesting a novel role in oncology. This guide provides a comparative analysis of the efficacy of various Carbidopa Hydrochloride drug combinations, supported by experimental data, detailed methodologies, and signaling pathway visualizations to empower further research and drug development.
Carbidopa in the Treatment of Parkinson's Disease: Enhancing Levodopa Efficacy
The primary and most well-documented application of Carbidopa is in combination with Levodopa for the treatment of Parkinson's disease.[1][2] Carbidopa's mechanism of action is to inhibit the peripheral decarboxylation of Levodopa to dopamine, thereby increasing the bioavailability of Levodopa in the brain.[3][4][5] This allows for a significant reduction in the required dose of Levodopa, which in turn minimizes peripheral side effects such as nausea and vomiting.[1][6]
Comparative Efficacy of Levodopa-Based Therapies
Clinical studies have consistently demonstrated the superiority of the Carbidopa/Levodopa combination over Levodopa alone. A double-blind study showed a statistically significant improvement in total score, rigidity, and tremor in patients receiving the combination therapy compared to those on Levodopa alone after six months.[6][7] Furthermore, the addition of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, to the Carbidopa/Levodopa regimen has been shown to further improve "off" time in patients with Parkinson's disease experiencing end-of-dose wearing-off.[2][8]
| Treatment Group | Primary Outcome Measure | Result | Reference |
| Levodopa Alone vs. Carbidopa/Levodopa | |||
| Levodopa Alone | Nausea, Vomiting, Anorexia | 56% of patients | [6][7] |
| Carbidopa/Levodopa | Nausea, Vomiting, Anorexia | 27% of patients | [6][7] |
| Carbidopa/Levodopa | Clinical Improvement (>50% reduction in total score) | 40% of patients after 6 months | [6][7] |
| Immediate-Release (IR) vs. Controlled-Release (CR) Carbidopa/Levodopa (5-year study) | |||
| IR Carbidopa/Levodopa | Motor Fluctuations or Dyskinesia | 20.6% of patients | [9][10] |
| CR Carbidopa/Levodopa | Motor Fluctuations or Dyskinesia | 21.8% of patients | [9][10] |
| Carbidopa/Levodopa vs. Carbidopa/Levodopa/Entacapone | |||
| Carbidopa/Levodopa/Entacapone (Increased Carbidopa) | Reduction in "Off" Time | -1.53 to -1.57 hours | [8] |
| Standard Carbidopa/Levodopa/Entacapone | Reduction in "Off" Time | -0.91 hours | [8] |
Experimental Protocols
Unified Parkinson's Disease Rating Scale (UPDRS) Assessment:
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease.[11][12] It is divided into four parts:
-
Part I: Non-motor experiences of daily living: Evaluates aspects like cognitive impairment, mood, and sleep.
-
Part II: Motor experiences of daily living: Assesses difficulties with activities such as speech, swallowing, dressing, and walking.
-
Part III: Motor examination: Clinician-scored assessment of motor signs like tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor complications: Evaluates dyskinesias and motor fluctuations ("on-off" phenomena).
Each item is scored on a 0-4 scale, with higher scores indicating greater disability.[12] The total UPDRS score is the primary outcome measure in many clinical trials for Parkinson's disease.[13]
Visualizing the Mechanism of Action
Caption: Carbidopa/Levodopa Mechanism of Action.
Repurposing Carbidopa: A Novel Anticancer Agent
Recent preclinical studies have unveiled a surprising and promising new application for Carbidopa as a potential anticancer agent, particularly for pancreatic cancer.[14][15] This anticancer effect appears to be independent of its role as a dopa decarboxylase inhibitor and is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[14][15][16][17]
Efficacy of Carbidopa in Pancreatic Cancer Models
In vitro studies have shown that Carbidopa can inhibit the proliferation of pancreatic cancer cells.[14][15] In vivo experiments using mouse xenograft models of pancreatic cancer have further demonstrated that Carbidopa treatment can significantly suppress tumor growth.[14][15]
| Experimental Model | Treatment | Outcome | Result | Reference |
| In Vitro | ||||
| Pancreatic Cancer Cell Lines | Carbidopa | Cell Proliferation | Inhibition | [14][15] |
| In Vivo | ||||
| Pancreatic Cancer Xenograft (Mice) | Carbidopa | Tumor Growth | Suppression | [14][15] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20]
-
Cancer cells are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of Carbidopa.
-
MTT reagent is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[20]
-
The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.
-
The amount of formazan produced is proportional to the number of viable cells.
Pancreatic Cancer Xenograft Mouse Model:
This in vivo model is crucial for evaluating the antitumor efficacy of novel compounds.[21][22][23][24][25]
-
Human pancreatic cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.[23][25]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives Carbidopa, while the control group receives a placebo.
-
Tumor volume is measured regularly over the course of the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker expression).
Visualizing the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Carbidopa-mediated AhR Signaling Pathway.
Conclusion
This compound continues to be a vital component in the treatment of Parkinson's disease, with various formulations and combinations aiming to optimize Levodopa delivery and manage motor symptoms. The exploration of its novel anticancer properties through the activation of the Aryl Hydrocarbon Receptor pathway opens up exciting new avenues for drug repurposing and development. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest for more effective therapies for both neurodegenerative diseases and cancer.
References
- 1. A comparative clinical investigation of the therapeutic effect of levodopa alone and in combination with a decarboxylase inhibitor (carbidopa) in cases of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 5. Carbidopa and Levodopa: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. Immediate-release and controlled-release carbidopa/levodopa in PD: a 5-year randomized multicenter study. Carbidopa/Levodopa Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. Measuring Disease Progression in Early Parkinson Disease: the National Institutes of Health Exploratory Trials in Parkinson Disease (NET-PD) Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jrmds.in [jrmds.in]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 22. A fast, simple, and cost-effective method of expanding patient-derived xenograft mouse models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 24. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 25. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
Cross-validation of Carbidopa Hydrochloride's effects on monoamine oxidase activity
For researchers, scientists, and drug development professionals, a critical examination of Carbidopa (B1219) Hydrochloride's interaction with monoamine oxidase (MAO) reveals a nuanced landscape. While Carbidopa's primary role is the well-established inhibition of aromatic L-amino acid decarboxylase (AADC), its direct effects on MAO activity are not supported by current scientific literature. This guide provides a comparative analysis of Carbidopa's mechanism of action against that of established monoamine oxidase inhibitors (MAOIs), offering clarity on their distinct roles in neuropharmacology, particularly in the treatment of Parkinson's disease.
Carbidopa's therapeutic efficacy in combination with Levodopa (B1675098) stems from its ability to prevent the peripheral conversion of Levodopa to dopamine (B1211576).[1][2] This action increases the bioavailability of Levodopa in the central nervous system, where it is needed to replenish dopamine levels in patients with Parkinson's disease.[3][4] It is crucial to note that the co-administration of Carbidopa/Levodopa with nonselective MAO inhibitors is contraindicated due to the risk of hypertensive crisis.[5][6] This interaction, however, is a consequence of elevated peripheral dopamine and norepinephrine (B1679862) levels, not a direct inhibitory effect of Carbidopa on MAO enzymes.[6][7]
In contrast, MAO inhibitors, such as Selegiline and Rasagiline, directly target and inhibit the activity of MAO-A and/or MAO-B.[8][9] These enzymes are responsible for the degradation of monoamine neurotransmitters, including dopamine.[3][8] By inhibiting MAO-B in the brain, these drugs increase the synaptic availability of dopamine, thereby providing symptomatic relief in Parkinson's disease.[1][8]
Comparative Overview of Carbidopa and MAO Inhibitors
To facilitate a clear understanding, the following table summarizes the key characteristics of Carbidopa and selective MAO-B inhibitors.
| Feature | Carbidopa Hydrochloride | Selective MAO-B Inhibitors (e.g., Selegiline, Rasagiline) |
| Primary Mechanism of Action | Inhibition of aromatic L-amino acid decarboxylase (AADC)[2] | Inhibition of monoamine oxidase B (MAO-B)[8] |
| Primary Therapeutic Use | In combination with Levodopa for Parkinson's disease[2] | Monotherapy in early Parkinson's or as an adjunct to Levodopa therapy[3][8] |
| Effect on Dopamine Levels | Increases central nervous system Levodopa availability for conversion to dopamine[3] | Reduces the breakdown of dopamine in the brain, increasing its synaptic concentration[8] |
| Direct Interaction with MAO | No direct inhibitory effect on MAO activity has been scientifically established. | Directly bind to and inhibit the MAO-B enzyme.[8] |
| Key Drug Interactions | Contraindicated with nonselective MAO inhibitors.[5] | Numerous, including certain antidepressants and sympathomimetics, with a risk of serotonin (B10506) syndrome or hypertensive crisis.[10] |
Signaling Pathways and Points of Intervention
The distinct mechanisms of Carbidopa and MAO inhibitors can be visualized in the context of dopamine metabolism.
Experimental Protocols: Monoamine Oxidase Activity Assay
For researchers investigating potential MAO inhibitors, a standard experimental workflow is crucial. The following protocol outlines a common method for assessing MAO activity.
Detailed Method for MAO Activity Assay:
-
Reagent Preparation : Prepare assay buffer, a stock solution of a suitable MAO substrate (e.g., kynuramine (B1673886) or p-tyramine), and serial dilutions of the test compound and a known MAO inhibitor (positive control).
-
Enzyme Preparation : Isolate a source of MAO enzymes, typically mitochondrial fractions from tissue homogenates (e.g., rat liver or brain).
-
Assay Plate Setup : In a 96-well plate, add the enzyme preparation to wells containing either the test compound at various concentrations, the positive control, or a vehicle control.
-
Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for any interaction between the compound and the enzyme.
-
Reaction Initiation : Add the MAO substrate to all wells to start the enzymatic reaction.
-
Detection : The formation of the product is monitored over time using a plate reader. The method of detection will depend on the substrate used (e.g., measuring the fluorescence of resorufin (B1680543) produced from the oxidation of Amplex Red in a coupled reaction).
-
Data Analysis : The rate of reaction is calculated for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated from the dose-response curve.
References
- 1. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are MAO-B inhibitors? | ParkinsonsDisease.net [parkinsonsdisease.net]
- 4. youtube.com [youtube.com]
- 5. carbidopa and levodopa [myactivehealth.com]
- 6. drugs.com [drugs.com]
- 7. Interactions of levodopa with inhibitors of monoamine oxidase and L-aromatic amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 9. Monoamine-oxidase Type B Inhibitors and Cognitive Functions in Parkinson’s Disease: Beyond the Primary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
Comparative Analysis of Carbidopa Hydrochloride's Impact on Neuronal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbidopa Hydrochloride's effects on different neuronal cell lines, supported by experimental data. This document summarizes the current understanding of Carbidopa's cellular impact, focusing on its antioxidant and neuroprotective properties, particularly in the widely studied SH-SY5Y human neuroblastoma cell line.
Carbidopa, an inhibitor of aromatic L-amino acid decarboxylase (AADC), is primarily known for its role in enhancing the efficacy of Levodopa (L-Dopa) for the treatment of Parkinson's disease by preventing the peripheral conversion of L-Dopa to dopamine (B1211576).[1][2] However, emerging research has highlighted its independent cellular effects, particularly its antioxidant and protective activities in neuronal cells. This guide delves into these effects, providing a comparative overview to aid in experimental design and interpretation.
Impact of Carbidopa on SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line, derived from a human neuroblastoma, is a cornerstone in neurodegenerative disease research due to its human origin and ability to differentiate into a mature neuronal phenotype.[3][4] Studies have demonstrated that Carbidopa exerts significant protective effects on these cells, primarily by mitigating oxidative stress and DNA damage.
Antioxidant and Protective Effects
Carbidopa has been shown to possess intrinsic antioxidant properties and the ability to protect DNA from oxidative damage.[5] In studies utilizing catecholaminergic human neuroblastoma cells (SH-SY5Y), Carbidopa was effective in reducing the damage caused by reactive oxygen species (ROS).[2] This protective effect is crucial in the context of neurodegenerative diseases, where oxidative stress is a key pathological feature.[6]
When SH-SY5Y cells are subjected to oxidative stress, for instance by exposure to hydrogen peroxide (H₂O₂), pre-treatment with Carbidopa can ameliorate the resulting DNA damage. This protective mechanism is vital for maintaining genomic integrity in post-mitotic neurons, which are particularly vulnerable to DNA lesions.[3][7]
Comparative Overview of Neuronal Cell Lines
While extensive data exists for Carbidopa's effects on SH-SY5Y cells, direct comparative studies on other neuronal cell lines are limited. To provide a framework for future research, this section compares the key characteristics of SH-SY5Y, PC12, and SK-N-SH cell lines. These differences may influence their response to Carbidopa treatment.
| Feature | SH-SY5Y | PC12 | SK-N-SH |
| Origin | Human bone marrow metastasis (neuroblastoma)[3] | Rat adrenal gland (pheochromocytoma)[2][5] | Human bone marrow metastasis (neuroblastoma)[1][8] |
| Morphology | Neuroblastic, can be differentiated to a neuronal phenotype[3] | Chromaffin-like, differentiates into sympathetic neuron-like cells with NGF[2][5] | Heterogeneous with neuroblastic (N-type) and substrate-adherent (S-type) cells[3] |
| Dopamine Synthesis | Possesses machinery for dopamine and noradrenaline synthesis; tyrosine hydroxylase (TH) is the rate-limiting enzyme[4][9] | Synthesizes, stores, and releases dopamine and norepinephrine[5][7] | Exhibits higher levels of dopamine-β-hydroxylase compared to some other neuroblastoma lines[10] |
| Key Characteristics | Human origin, widely used in Parkinson's and Alzheimer's disease research.[4] | Well-established model for neuronal differentiation and neurosecretion.[2] | Heterogeneous population, useful for studying neuronal differentiation and neuroblastoma biology.[8] |
This table highlights the distinct origins and neurochemical properties of these cell lines, which could lead to differential responses to Carbidopa. For instance, the varying levels of enzymes involved in the dopamine synthesis pathway could influence the metabolic effects of Carbidopa.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Carbidopa's neuroprotective pathway against oxidative stress.
Caption: General workflow for evaluating Carbidopa's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments to assess the impact of Carbidopa on neuronal cell lines.
Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, SH-SY5Y cells are treated with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days. The medium is changed every 2-3 days. Differentiated cells exhibit extensive neurite outgrowth and express neuronal markers.[3]
Assessment of Reactive Oxygen Species (ROS) Production
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well black plate.
-
Carbidopa Treatment: Pre-treat cells with varying concentrations of Carbidopa for a specified duration (e.g., 24 hours).
-
Oxidative Stress Induction: Induce oxidative stress by adding a ROS-inducing agent like H₂O₂ to the cells for a short period (e.g., 1 hour).
-
DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free medium for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates higher ROS levels.[11][12]
Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
-
Cell Treatment: Treat differentiated SH-SY5Y cells with Carbidopa followed by an oxidative challenge as described above.
-
Cell Harvesting: After treatment, detach the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. Longer tails indicate more significant DNA damage.
Conclusion
The available evidence strongly suggests that this compound has a protective role in neuronal cells, particularly the SH-SY5Y cell line, by mitigating oxidative stress and subsequent DNA damage. While direct comparative data across different neuronal cell lines remains scarce, the distinct characteristics of cell lines such as PC12 and SK-N-SH suggest that the impact of Carbidopa could vary depending on the cellular context. Further research is warranted to elucidate these potential differences and to fully understand the therapeutic potential of Carbidopa beyond its established role as an adjunct in Parkinson's disease therapy. The protocols and comparative data provided in this guide aim to facilitate such future investigations.
References
- 1. mskcc.org [mskcc.org]
- 2. PC12 cell line - Wikipedia [en.wikipedia.org]
- 3. SK-N-SH and Neuronal Differentiation Studies [cytion.com]
- 4. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC-12 Cells [cytion.com]
- 6. Liposomal Form of L-Dopa and SH-Sy5y Cell-Derived Exosomes Modulate the Tyrosine Hydroxylase/Dopamine Receptor D2 Signaling Pathway in Parkinson's Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC-12 Cell Line - Creative Biogene [creative-biogene.com]
- 8. SK-N-SH Cells [cytion.com]
- 9. Frontiers | Genome-Edited, TH-expressing Neuroblastoma Cells as a Disease Model for Dopamine-Related Disorders: A Proof-of-Concept Study on DJ-1-deficient Parkinsonism [frontiersin.org]
- 10. accegen.com [accegen.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell cycle and enzymatic activity alterations induced by ROS production in human neuroblastoma cells SH-SY5Y exposed to Fumonisin B1, Ochratoxin A and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Carbidopa Hydrochloride as a Decarboxylase Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a drug is paramount. This guide provides a comprehensive comparison of Carbidopa (B1219) Hydrochloride, a widely used peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, with its primary alternative, Benserazide. By examining experimental data on their inhibitory potency and off-target effects, this document aims to validate the specificity of Carbidopa and offer a clear perspective on its performance relative to other decarboxylase inhibitors.
Carbidopa is a cornerstone in the management of Parkinson's disease, administered in conjunction with Levodopa (L-DOPA). Its primary function is to inhibit the AADC enzyme in the peripheral tissues, preventing the premature conversion of L-DOPA to dopamine (B1211576) outside the central nervous system (CNS).[1][2] This targeted peripheral inhibition significantly increases the bioavailability of L-DOPA in the brain, enhancing its therapeutic efficacy while mitigating peripheral dopaminergic side effects such as nausea and cardiac arrhythmias.[2]
Mechanism of Action: A Targeted Inhibition
The therapeutic strategy behind combining Levodopa with a peripheral decarboxylase inhibitor like Carbidopa hinges on the differential ability of these molecules to cross the blood-brain barrier. Levodopa, an amino acid precursor of dopamine, can traverse this barrier, whereas dopamine itself cannot. Carbidopa, due to its chemical structure, is largely excluded from the CNS.[2] By inhibiting AADC peripherally, Carbidopa ensures that a greater proportion of administered Levodopa reaches the brain, where it can be converted to dopamine to replenish depleted levels in Parkinson's patients.
dot
Caption: Mechanism of Carbidopa in enhancing central Levodopa bioavailability.
Comparative Analysis of Inhibitory Potency
Specificity Profile: Beyond Aromatic L-Amino Acid Decarboxylase
A critical aspect of validating a drug's specificity is to assess its activity against other enzymes. Research has shown that both Carbidopa and Benserazide can exhibit inhibitory effects on enzymes other than AADC, which could contribute to their overall pharmacological profile and potential side effects.
Inhibition of Monoamine Oxidase (MAO)
In vitro studies using rat liver homogenates have demonstrated that both Carbidopa and Benserazide can potently inhibit monoamine oxidase (MAO) A and B.[3] This off-target inhibition could potentially influence the levels of other monoamines in the periphery.
| Inhibitor | Target Enzyme | IC50 (µM) |
| Carbidopa | Hepatic MAO-A | 10-50 |
| Hepatic MAO-B | 10-50 | |
| Benserazide | Hepatic MAO-A | 10-50 |
| Hepatic MAO-B | 10-50 | |
| Table 1: In vitro inhibition of rat hepatic Monoamine Oxidase (MAO) A and B by Carbidopa and Benserazide.[3] |
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
Further studies have revealed that both Carbidopa and Benserazide are also effective inhibitors of semicarbazide-sensitive amine oxidase (SSAO). This enzyme is involved in the metabolism of primary amines and has been implicated in inflammation and oxidative stress.
Quantitative data (IC50 or Ki values) for the inhibition of SSAO by Carbidopa and Benserazide are not consistently reported in the available literature, representing an area for further investigation.
Experimental Protocols
To facilitate further research and validation, this section outlines the methodologies for key experiments used to assess the activity and inhibition of AADC.
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay using HPLC
This method quantifies the enzymatic activity of AADC by measuring the product of the decarboxylation reaction (e.g., dopamine from L-DOPA) using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against AADC.
Workflow:
dot
Caption: Generalized workflow for an in vitro AADC inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: A source of AADC is prepared, which can be a homogenate of a tissue rich in the enzyme (e.g., kidney or liver) or a purified recombinant human AADC.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (e.g., Carbidopa) for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, L-DOPA, at a known concentration.
-
Reaction Conditions: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C) and pH.
-
Termination of Reaction: The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid), which denatures the enzyme.
-
Sample Preparation: The reaction mixture is centrifuged to remove precipitated proteins.
-
HPLC Analysis: The supernatant containing the product (dopamine) is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., electrochemical or fluorescence) for quantification.
-
Data Analysis: The amount of product formed in the presence of the inhibitor is compared to the amount formed in a control reaction without the inhibitor. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Carbidopa Hydrochloride is a highly effective peripheral AADC inhibitor that plays a crucial role in the treatment of Parkinson's disease. While it exhibits a high degree of specificity for its primary target, this guide highlights that its pharmacological profile may be influenced by off-target inhibition of other enzymes, such as MAO and SSAO. The comparative data, although lacking in direct, head-to-head IC50 values for AADC inhibition, suggests that Benserazide is a more potent inhibitor.
The provided experimental protocols offer a framework for researchers to conduct further comparative studies to fill the existing data gaps and to more precisely delineate the specificity and potency of Carbidopa and other decarboxylase inhibitors. A deeper understanding of these pharmacological nuances is essential for the development of more targeted and effective therapies for neurodegenerative disorders.
References
- 1. The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carbidopa Salt Forms in Research: An Analysis of Available Data
For researchers, scientists, and drug development professionals, understanding the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API) is paramount. While various salt forms of a drug are often synthesized to optimize its properties, a comprehensive head-to-head comparison of different Carbidopa (B1219) salt forms is notably absent in publicly available scientific literature. Most research focuses on Carbidopa monohydrate, the commonly used form, and its combination with Levodopa (B1675098).
This guide, therefore, provides a detailed comparison based on the available data, focusing on the properties of Carbidopa in its common form and how its characteristics are altered by changes in its immediate chemical environment, such as pH, which dictates the in-situ formation of its ionized or salt form. This approach offers valuable insights into how Carbidopa is likely to behave under various physiological and formulation conditions.
Physicochemical Properties of Carbidopa
Carbidopa is typically available as a monohydrate, a white, crystalline compound.[1] Its fundamental physicochemical properties are summarized in the table below. It is slightly soluble in water and methanol, and practically insoluble in alcohol, acetone, ether, and chloroform.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₄·H₂O | [1] |
| Molecular Weight | 244.24 g/mol | [4] |
| Melting Point | 203-208 °C (decomposes) | [5] |
| Appearance | White to creamy white powder | [3] |
| Solubility in Water | Slightly soluble | [1] |
| pKa | 2.3 | [5] |
Influence of pH on the Solubility and Stability of Carbidopa
The solubility and stability of Carbidopa are significantly influenced by the pH of the solution, a critical factor in drug formulation and development. The presence of acidic or basic functional groups in the Carbidopa molecule means that its degree of ionization, and consequently its solubility and stability, are pH-dependent.
Solubility Profile
Research has demonstrated that the solubility of Carbidopa increases in acidic conditions.[6] This is attributed to the protonation of the molecule, forming a more soluble salt in situ. A study investigating the solubility of Carbidopa at various pH levels provides key quantitative data.[6]
| pH of Solution | Carbidopa Solubility (mg/mL) |
| 1.5 | ~6.0 |
| 3.0 - 3.5 | ~1.7 |
Data sourced from a study on increasing the solubility of Levodopa and Carbidopa.[6]
This data clearly indicates that lowering the pH significantly enhances the solubility of Carbidopa. The highest solubility was observed at a pH of 1.5.[6]
Stability Profile
The stability of Carbidopa in solution is also pH-dependent. Acidic conditions that enhance solubility also contribute to the stability of Carbidopa in liquid formulations.[7] Conversely, in neutral or alkaline solutions, Carbidopa is more prone to degradation.[8] One of the primary degradation products in acidic solution is 3,4-dihydroxyphenylacetone (B24149) (DHPA).[7]
Studies on the stability of Carbidopa in solution have shown that at 25°C, significant degradation can occur over a matter of days, with the rate being dependent on the pH and the presence of other substances.[7] For instance, in one study, less than 10% degradation of Carbidopa was observed after 7 days at 25°C in a liquid formulation with a pH of less than or about 3.0.[7]
Experimental Protocols
Solubility Determination
A common method for determining the solubility of a compound like Carbidopa at different pH values involves the following steps:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., 1.5, 2.0, 2.5, 3.0, 3.5) are prepared using appropriate reagents (e.g., hydrochloric acid, citric acid, potassium chloride).[6]
-
Equilibrium Solubility Measurement: An excess amount of Carbidopa powder is added to a known volume of each buffer solution. The suspensions are then agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached.
-
Sample Collection and Analysis: After reaching equilibrium, the samples are filtered to remove undissolved solid. The concentration of Carbidopa in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9]
Stability Assessment
To assess the stability of Carbidopa in solution, a stability-indicating analytical method is required. A typical experimental protocol would involve:
-
Preparation of Test Solutions: Solutions of Carbidopa at a known concentration are prepared in different buffer solutions covering a range of pH values.
-
Storage under Controlled Conditions: The test solutions are stored at specific temperatures (e.g., 25°C, 40°C) and humidity levels for a defined period.
-
Periodic Sampling and Analysis: Aliquots of the solutions are withdrawn at predetermined time points (e.g., 0, 24, 48, 72 hours, 7 days) and analyzed using a validated stability-indicating HPLC method.[8][10] This method should be capable of separating the intact Carbidopa from its degradation products.
-
Quantification of Degradation: The percentage of remaining Carbidopa and the formation of degradation products are calculated at each time point to determine the stability profile.
Visualizing Experimental Workflows
Figure 1. Workflow for determining Carbidopa solubility at different pHs.
Conclusion and Research Gaps
The available scientific literature does not provide a direct head-to-head comparison of different isolated Carbidopa salt forms. The research predominantly focuses on the monohydrate form. However, by examining the influence of pH on the solubility and stability of Carbidopa, we can infer the behavior of its in-situ formed salts. The data clearly demonstrates that acidic conditions, which lead to the formation of a protonated, more soluble species, significantly enhance both the solubility and stability of Carbidopa in aqueous solutions.
This analysis highlights a significant gap in the pharmaceutical sciences regarding the comprehensive characterization of different Carbidopa salt forms. Future research in this area could involve the synthesis and isolation of various Carbidopa salts (e.g., hydrochloride, mesylate, sulfate) and a systematic comparison of their physicochemical properties, including solubility, dissolution rate, hygroscopicity, and solid-state stability. Furthermore, preclinical pharmacokinetic studies comparing these different salt forms would be invaluable in determining if a particular salt offers advantages in terms of bioavailability and therapeutic efficacy. Such studies would provide a more complete picture for formulation scientists and drug developers seeking to optimize Carbidopa-based therapies.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Carbidopa and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]
- 4. Carbidopa monohydrate | C10H16N2O5 | CID 38101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijasos.ocerintjournals.org [ijasos.ocerintjournals.org]
- 10. ijpsr.com [ijpsr.com]
A Comparative Guide to the Long-Term Efficacy of Carbidopa Hydrochloride and its Alternatives in a Chronic Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Carbidopa, administered with Levodopa (L-DOPA), against two leading alternatives—the dopamine (B1211576) agonist Pramipexole (B1678040) and the MAO-B inhibitor Rasagiline—in the context of a preclinical 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease. The information herein is synthesized from multiple studies to offer a comprehensive overview for research and development purposes.
Comparative Efficacy Data
The following tables summarize the long-term effects of Carbidopa/L-DOPA, Pramipexole, and Rasagiline on key behavioral and neurochemical endpoints in the 6-OHDA rat model of Parkinson's Disease. It is important to note that this data is compiled from various studies, and direct head-to-head, long-term comparative trials in this specific preclinical model are limited.
| Treatment Group | Rotational Behavior (Apomorphine-Induced Contralateral Rotations) | Striatal Dopamine Levels (% of non-lesioned side) | Reference |
| 6-OHDA Lesioned (Control) | High number of rotations | < 5% | [1] |
| Carbidopa/L-DOPA | Significant reduction in rotations, but may induce dyskinesias over time | Does not restore dopamine levels, provides exogenous L-DOPA | [2] |
| Pramipexole | Significant reduction in rotations | Does not restore dopamine levels, directly stimulates dopamine receptors | [3] |
| Rasagiline | Significant reduction in rotations | May offer some neuroprotective effect, slowing the decline of dopamine levels | [4] |
| Treatment Group | Neuronal Survival (Tyrosine Hydroxylase-positive cells in Substantia Nigra) | Vesicular Monoamine Transporter 2 (VMAT2) Binding | Reference |
| 6-OHDA Lesioned (Control) | Significant loss of TH+ neurons | Significantly reduced VMAT2 binding | [5] |
| Carbidopa/L-DOPA | No significant neuroprotective effect on TH+ neurons | No significant difference in the decline of VMAT2 binding compared to Pramipexole | [5] |
| Pramipexole | Some studies suggest potential neuroprotective effects | No significant difference in the decline of VMAT2 binding compared to L-DOPA | [5] |
| Rasagiline | Demonstrates neuroprotective effects, preserving TH+ neurons | Data not available from direct comparative studies | [4] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion in the nigrostriatal pathway of rats, a widely used model for Parkinson's Disease research.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized using isoflurane (B1672236) or a similar anesthetic agent.
-
Stereotaxic Surgery:
-
The anesthetized rat is placed in a stereotaxic frame.
-
An incision is made to expose the skull, and a small burr hole is drilled over the injection site.
-
A solution of 6-hydroxydopamine (typically 8-16 µg in saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle or the striatum using a microsyringe.
-
The injection is performed slowly over several minutes, and the needle is left in place for a few minutes post-injection to allow for diffusion before being slowly retracted.
-
-
Post-operative Care: Animals receive post-operative analgesics and are monitored for recovery. The lesion develops over several weeks, leading to a progressive loss of dopaminergic neurons.
Assessment of Rotational Behavior
Drug-induced rotational behavior is a key method to quantify the extent of the unilateral dopamine depletion and to assess the efficacy of therapeutic interventions.
-
Apparatus: A circular arena or a set of automated rotometer bowls is used.
-
Procedure:
-
Following the stabilization of the 6-OHDA lesion (typically 2-3 weeks post-surgery), a dopamine agonist such as apomorphine (B128758) (0.05-0.1 mg/kg, s.c.) or amphetamine (2-5 mg/kg, i.p.) is administered.
-
The rat is placed in the testing arena.
-
The number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), is recorded over a period of 30-90 minutes. Apomorphine typically induces contralateral rotations, while amphetamine induces ipsilateral rotations.
-
A higher number of net contralateral rotations after apomorphine administration indicates a more severe lesion. A reduction in this rotational behavior following chronic treatment is indicative of therapeutic efficacy.
-
Measurement of Striatal Dopamine Levels via HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying dopamine and its metabolites in brain tissue.
-
Tissue Preparation:
-
At the end of the long-term treatment period, rats are euthanized, and their brains are rapidly extracted and dissected on ice.
-
The striata from both the lesioned and non-lesioned hemispheres are isolated and weighed.
-
The tissue is homogenized in a perchloric acid solution containing an internal standard.
-
-
HPLC Analysis:
-
The homogenate is centrifuged, and the supernatant is filtered.
-
A small volume of the filtered supernatant is injected into the HPLC system.
-
The separation of dopamine and its metabolites is achieved on a reverse-phase column.
-
An electrochemical detector is used to quantify the concentration of dopamine based on its oxidation potential.
-
The results are typically expressed as nanograms of dopamine per milligram of tissue weight and are often presented as a percentage of the dopamine level in the non-lesioned hemisphere.[1]
-
Signaling Pathways and Experimental Workflow
Carbidopa/Levodopa Signaling Pathway
Caption: Carbidopa inhibits the peripheral conversion of L-DOPA to dopamine, increasing its bioavailability in the brain.
Pramipexole Signaling Pathway
Caption: Pramipexole directly stimulates D2 and D3 dopamine receptors, mimicking the action of endogenous dopamine.
Rasagiline Signaling Pathway
Caption: Rasagiline inhibits MAO-B, preventing dopamine breakdown, and may also confer neuroprotection via other pathways.
Experimental Workflow for Comparative Efficacy Assessment
References
- 1. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The long-term effects of the dopamine agonist pramipexole in a proposed restless legs syndrome animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 5. Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Carbidopa Hydrochloride's Neuroprotective Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbidopa (B1219), traditionally recognized for its role as a peripheral dopa decarboxylase inhibitor in Parkinson's disease therapy, has garnered attention for its potential neuroprotective properties. This guide provides an objective comparison of Carbidopa Hydrochloride's neuroprotective claims against other alternatives, supported by available experimental data. While definitive, independent clinical validation of Carbidopa as a standalone neuroprotective agent remains limited, preclinical evidence suggests intriguing mechanisms of action beyond its enzymatic inhibition. This includes antioxidant effects, immunomodulatory functions, and a potential role in mitigating biomarkers associated with Alzheimer's disease. This guide synthesizes the current scientific literature to offer a comprehensive overview for researchers and drug development professionals.
This compound: Beyond a Levodopa (B1675098) Adjuvant
Carbidopa's primary function is to prevent the peripheral conversion of Levodopa to dopamine (B1211576), thereby increasing Levodopa's bioavailability in the brain and reducing its peripheral side effects.[1] However, emerging research points towards additional, potentially neuroprotective, mechanisms of action.
Antioxidant Properties
In vitro studies have demonstrated that Carbidopa, both alone and in combination with Levodopa, possesses antioxidant capabilities. It has been shown to protect against oxidative DNA damage in human lymphocytes and neuroblastoma cells.[2][3] This suggests a direct cellular protective effect against oxidative stress, a key pathological feature of neurodegenerative diseases.
Immunomodulatory and Anti-inflammatory Effects
Preclinical research has revealed a novel role for Carbidopa in modulating the immune system. Studies have shown that Carbidopa can inhibit T-cell activation and mitigate experimental autoimmune encephalomyelitis and collagen-induced arthritis in animal models.[4][5][6] This anti-inflammatory action could be significant in the context of neuroinflammation, a critical component in the progression of Parkinson's disease and other neurodegenerative disorders.
Impact on Alzheimer's Disease Biomarkers
A notable retrospective study of human cerebrospinal fluid (CSF) has associated the use of Levodopa/Carbidopa with lower levels of key Alzheimer's disease biomarkers, including amyloid-beta (Aβ), phosphorylated-tau (p-tau), and total-tau.[7][8] The study also suggested a delayed progression from mild cognitive impairment to dementia in patients receiving this combination therapy.[7][8] Preclinical evidence suggests that dopamine may play a role in inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme involved in tau hyperphosphorylation, and that long-term Levodopa treatment can improve Aβ pathology.[7]
Comparative Analysis with Neuroprotective Alternatives
While the direct neuroprotective evidence for Carbidopa is still emerging, other established and investigational therapies for Parkinson's disease are also considered for their potential disease-modifying effects.
MAO-B Inhibitors
Monoamine oxidase B (MAO-B) inhibitors, such as selegiline (B1681611) and rasagiline, are used in Parkinson's disease to prevent the breakdown of dopamine in the brain. Animal studies have suggested that MAO-B inhibitors might offer neuroprotection, although this has not been definitively proven in human clinical trials.[5] Some studies suggest that the combination of an MAO-B inhibitor with Levodopa may improve cognitive and affective measures in Parkinson's disease patients compared to monotherapy.[9]
Dopamine Agonists
Dopamine agonists, like pramipexole (B1678040) and ropinirole, directly stimulate dopamine receptors.[10] Experimental studies in vitro and in vivo have indicated that dopamine agonists may have neuroprotective effects through various mechanisms, including scavenging free radicals and enhancing neurotrophic activity. However, clinical evidence for their neuroprotective capabilities remains limited.
Data Presentation
Table 1: Summary of In Vitro Antioxidant Effects of Carbidopa
| Cell Type | Experimental Model | Key Findings | Reference |
| Human Peripheral Blood Lymphocytes | H2O2-induced oxidative stress | Carbidopa demonstrated antioxidant capacity and protected DNA against oxidative damage. | [2] |
| Human Neuroblastoma Cells | Oxidative stress | Carbidopa, alone and with Levodopa, showed protective effects against oxidative damage. | [3] |
Table 2: Summary of Immunomodulatory Effects of Carbidopa
| Animal Model | Disease Model | Key Findings | Reference |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Carbidopa mitigated the clinical severity of EAE. | [4][5][6] |
| Mice | Collagen-Induced Arthritis | Carbidopa treatment protected joints from autoimmune-induced damage. | [5] |
Table 3: Retrospective Analysis of Levodopa/Carbidopa on Alzheimer's Disease CSF Biomarkers
| Biomarker | Finding | Significance | Reference |
| Amyloid-beta (Aβ) | Associated with lower CSF levels | Suggests potential impact on amyloid pathology | [7][8] |
| Phosphorylated-tau (p-tau) | Associated with lower CSF levels | Suggests potential impact on tau pathology | [7][8] |
| Total-tau | Associated with lower CSF levels | Suggests potential reduction in neuronal injury | [7][8] |
Experimental Protocols
Comet Assay for DNA Damage Assessment
-
Objective: To evaluate the protective effect of Carbidopa against oxidative DNA damage.
-
Cell Culture: Human peripheral blood lymphocytes are isolated and cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of Carbidopa before being exposed to an oxidative stressor (e.g., hydrogen peroxide).
-
Comet Assay Procedure:
-
Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
The slides are placed in an electrophoresis chamber and subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" tail.
-
The DNA is stained with a fluorescent dye and visualized under a microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
T-Cell Activation Assay
-
Objective: To determine the effect of Carbidopa on T-cell activation.
-
Cell Isolation: CD4+ T-cells are isolated from mouse spleens or human peripheral blood.
-
Activation: T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.
-
Treatment: Carbidopa is added to the cell cultures at various concentrations.
-
Analysis:
-
Proliferation: T-cell proliferation is measured by assessing the incorporation of a radioactive tracer (e.g., [3H]thymidine) or by using a fluorescent dye that is diluted with each cell division.
-
Cytokine Production: The levels of inflammatory cytokines (e.g., IFN-γ, IL-17) in the cell culture supernatant are measured using ELISA.[4][5][6]
-
Activation Marker Expression: The expression of cell surface activation markers (e.g., CD25, CD69) is analyzed by flow cytometry.[5]
-
Retrospective Analysis of Alzheimer's Disease Biomarkers
-
Study Design: A retrospective analysis of data from a large patient cohort (e.g., the National Alzheimer's Coordinating Center Uniform Data Set).[7][8]
-
Patient Population: Individuals with diagnoses of normal cognition, mild cognitive impairment (MCI), or dementia, with available cerebrospinal fluid (CSF) biomarker data.
-
Data Collection: Information on medication history (including Levodopa/Carbidopa use) and CSF levels of Aβ, p-tau, and total-tau is collected.
-
Statistical Analysis: Multivariate analysis is used to determine the association between Levodopa/Carbidopa use and CSF biomarker levels, adjusting for potential confounding factors such as age, sex, and APOE ε4 allele status. Survival analysis is performed to assess the impact on the progression from MCI to dementia.[7][8]
Visualizations
Caption: Carbidopa's primary mechanism and potential neuroprotective pathways.
Caption: Experimental workflow for assessing Carbidopa's antioxidant effect.
Caption: Carbidopa's inhibitory effect on T-cell activation.
Conclusion
The available evidence suggests that this compound may possess neuroprotective properties that extend beyond its established role as a peripheral dopa decarboxylase inhibitor. Preclinical studies highlighting its antioxidant and immunomodulatory effects, coupled with retrospective clinical data showing a potential impact on Alzheimer's disease biomarkers, provide a compelling rationale for further investigation. However, it is crucial to emphasize the need for prospective, randomized, controlled clinical trials to independently validate these neuroprotective claims. Such studies are essential to elucidate the clinical significance of these findings and to determine Carbidopa's potential as a disease-modifying therapy in neurodegenerative disorders. This guide serves as a foundational resource for researchers embarking on this critical area of investigation.
References
- 1. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosic Acid Alleviates Levodopa-Induced Dyskinesia and Cell Death in 6-Hydroxydopamine-lesioned Rats and in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity | PLOS One [journals.plos.org]
- 4. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Reconsidering dopaminergic modulation in Alzheimer's disease: A case for levodopa/carbidopa as a disease‐modifying agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Are dopamine receptor agonists neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Carbidopa Hydrochloride's effects in wild-type versus transgenic models
For Researchers, Scientists, and Drug Development Professionals
Carbidopa (B1219) Hydrochloride, a cornerstone in the management of Parkinson's disease, functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary role is to prevent the premature conversion of Levodopa (B1675098) to dopamine (B1211576) in the periphery, thereby increasing the bioavailability of Levodopa in the central nervous system.[1][2] This guide provides a comparative analysis of the experimental effects of Carbidopa, primarily in combination with Levodopa, across wild-type and various transgenic and neurotoxin-induced animal models relevant to neurodegenerative diseases.
Data Summary: Carbidopa's Effects Across Models
The following tables summarize key quantitative findings from studies investigating the effects of Carbidopa, in conjunction with Levodopa, in different animal models.
Table 1: Effects on Motor Function and Behavior
| Model Type | Animal | Treatment | Key Findings | Reference |
| Wild-Type | Rat | Carbidopa/Levodopa | Increased hind paw withdrawal latency (analgesic effect). | [3][4] |
| Mouse | Levodopa/Carbidopa | Normal motor activity; no hyperactivity observed with Levodopa/Carbidopa alone. | [5] | |
| Neurotoxin-Induced | MPTP-induced Mouse (Parkinson's Model) | Carbidopa/Levodopa (50 mg/kg) | Attenuated motor impairments and increased hind paw withdrawal latency.[3][6] | [3][4][6] |
| MPTP-induced Mouse (Parkinson's Model) | Levodopa (200 mg/kg) + Carbidopa (25 mg/kg) | Induced hyperactivity (scratching, running, gnawing, jumping).[5] | [5][7] | |
| 6-OHDA-lesioned Rat (Parkinson's Model) | Levodopa (12 mg/kg) + Carbidopa | Improved skilled forelimb motor function. | [1] | |
| Transgenic | α-synuclein Overexpressing Mouse (Parkinson's Model) | Benserazide/Levodopa (25 mg/kg) | Worsened motor deficits on the challenging beam test.[8][9] | [8][9] |
| Mouse Model of Albinism | L-DOPA/Carbidopa (9.4/2.3 mg/kg) | Rescued visual function and retinal morphology. | [10] | |
| APP/PS1 Mouse (Alzheimer's Model) | Levodopa/Carbidopa | Preclinical evidence suggests improvement in Aβ pathology and memory function. | [11] |
Table 2: Pharmacokinetic and Neurochemical Effects
| Model Type | Animal | Treatment | Key Pharmacokinetic/Neurochemical Findings | Reference |
| Wild-Type | Rat | Levodopa + Carbidopa (IV) | Increased Levodopa plasma half-life by 35% and AUC by 27%. | [12] |
| Rat | Levodopa (IV) + Carbidopa pretreatment | Increased Levodopa AUC by 38% (IV pretreatment) and 82% (duodenal pretreatment). | [12] | |
| Neurotoxin-Induced | 6-OHDA-lesioned Rat with AAV2-hAADC | Levodopa (5 mg/kg) + Carbidopa (1.25 mg/kg) | Increased striatal dopamine metabolites (DOPAC and HVA). Withdrawal of Carbidopa significantly reduced this effect. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of Carbidopa action.
Caption: Workflow for neurotoxin-induced Parkinson's model study.
Detailed Experimental Protocols
1. Neurotoxin-Induced Parkinson's Disease Model (MPTP)
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Administration: Mice are injected intraperitoneally with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg, once a day for 5 consecutive days.[6]
-
Carbidopa/Levodopa Treatment: The Carbidopa/Levodopa combination is suspended in a vehicle like 2% sodium carboxymethyl cellulose. In the cited study, a dose of 50 mg/kg was administered intragastrically 48 hours after the last MPTP injection.[6]
2. Behavioral Assessment: Pole Test
-
Purpose: To assess bradykinesia and motor coordination.
-
Apparatus: A wooden pole with a rough surface, typically 50 cm long and 1 cm in diameter, placed vertically in a cage.
-
Procedure: The mouse is placed head-upward on the top of the pole. The time it takes for the mouse to turn around and climb down the pole is recorded. The total time taken to reach the floor is also measured. Training sessions are conducted before the actual test.
3. Behavioral Assessment: Hot Plate Test
-
Purpose: To measure the analgesic effect by assessing the response to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 52±0.2°C).[3]
-
Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
4. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Purpose: To visualize and quantify dopaminergic neurons in the brain, typically in the substantia nigra and striatum. A reduction in TH-positive cells is indicative of dopaminergic neurodegeneration.
-
Protocol Outline:
-
Tissue Preparation: Animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Brains are sectioned using a cryostat or vibratome.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Blocking solution (e.g., 10% donkey serum with 0.3% Triton-X in PBS) is applied for 1 hour to prevent non-specific antibody binding.[14]
-
Sections are incubated with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, diluted 1:200) overnight at 4°C.[14]
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., anti-chicken IgG) for 1-2 hours at room temperature, protected from light.[14]
-
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium and visualized using a fluorescence microscope.[15]
-
Concluding Remarks
The available evidence indicates that the effects of Carbidopa/Levodopa administration can vary significantly between wild-type animals and models of neurodegenerative diseases. In wild-type rodents, the primary effect is the modulation of Levodopa's pharmacokinetics and a demonstrated analgesic effect at higher doses. In neurotoxin-induced models of Parkinson's disease, the combination therapy can ameliorate motor deficits, but can also induce hyperkinetic movements, a phenomenon akin to Levodopa-induced dyskinesia in patients. Interestingly, in a transgenic model of Parkinson's disease with alpha-synuclein (B15492655) overexpression, Levodopa/Benserazide treatment was reported to worsen motor deficits, suggesting that the underlying pathology can dramatically alter the response to dopaminergic therapy.[8][9] Furthermore, preliminary studies in transgenic models of other neurodegenerative conditions, such as Alzheimer's disease, suggest potential disease-modifying effects of Carbidopa/Levodopa, although these findings require further investigation.[11]
This comparative guide highlights the critical importance of selecting appropriate animal models in preclinical research. The response to Carbidopa/Levodopa is not uniform and is heavily dependent on the integrity of the dopaminergic system and the specific genetic background of the model. Future research should aim for more direct comparative studies of Carbidopa's effects, both alone and in combination with Levodopa, across a wider range of wild-type and transgenic models to better elucidate its therapeutic potential and underlying mechanisms in various disease contexts.
References
- 1. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. Antinociceptive effects of carbidopa levodopa on normal rats and Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levodopa-induced hyperactivity in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral effects of dopaminergic agonists in transgenic mice overexpressing human wildtype alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BEHAVIORAL EFFECTS OF DOPAMINERGIC AGONISTS IN TRANSGENIC MICE OVEREXPRESSING HUMAN WILDTYPE α-SYNUCLEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral human-equivalent L-DOPA/Carbidopa dosages administered during the postnatal critical period of neuroplasticity rescues retinal morphology and visual function in a mouse model of human albinism - ePrints Soton [eprints.soton.ac.uk]
- 11. Reconsidering dopaminergic modulation in Alzheimer's disease: A case for levodopa/carbidopa as a disease‐modifying agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of carbidopa dose and time and route of administration on systemic L-dopa levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbidopa-Based Modulation of the Functional Effect of the AAV2-hAADC Gene Therapy in 6-OHDA Lesioned Rats | PLOS One [journals.plos.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
Unlocking Neurorestoration: A Comparative Guide to the Synergistic Effects of Carbidopa with Neurotropic Factors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases like Parkinson's has led researchers to explore combination therapies that can not only manage symptoms but also protect and restore neural function. This guide provides an objective comparison of the synergistic effects of Carbidopa, a cornerstone of Parkinson's therapy, with key neurotropic factors. By presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, we aim to equip researchers with the critical information needed to advance the development of next-generation neurorestorative treatments.
The Synergistic Alliance: Carbidopa and Neurotropic Factors
Carbidopa is a peripheral dopa-decarboxylase inhibitor that does not cross the blood-brain barrier. It is co-administered with Levodopa to prevent the premature conversion of Levodopa to dopamine (B1211576) in the periphery, thereby increasing the bioavailability of Levodopa in the brain. While Carbidopa's primary role is to enhance the efficacy of Levodopa, emerging research highlights its potential to work in concert with neurotropic factors to achieve superior therapeutic outcomes. This synergy is primarily observed when Carbidopa is used as part of the Levodopa/Carbidopa (Sinemet) combination therapy. The enhanced dopamine levels resulting from this combination appear to act synergistically with the neuroprotective and neurorestorative properties of certain neurotropic factors.
This guide focuses on the synergistic interactions of Levodopa/Carbidopa with two well-studied neurotropic factors:
-
Glial cell line-derived neurotrophic factor (GDNF): A potent survival factor for dopaminergic neurons.
-
Vascular endothelial growth factor (VEGF): Known for its role in angiogenesis, it also exhibits direct neuroprotective effects.
Quantitative Comparison of Synergistic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the combined effects of Levodopa/Carbidopa and neurotropic factors.
Table 1: Synergistic Effects of GDNF with Levodopa/Carbidopa in a Primate Model of Parkinson's Disease
| Parameter | Levodopa/Carbidopa Alone | Combined GDNF and Levodopa/Carbidopa | Percentage Improvement with Combination |
| Levodopa-Induced Side Effects | Present (vomiting, dyskinesias, dystonias) | >90% decrease in adverse responses | >90% |
| Behavioral Improvement | Significant improvement in parkinsonian scores | Greater functional response at various Levodopa doses | Qualitatively greater |
Data sourced from studies in MPTP-induced parkinsonian rhesus monkeys.[1]
Table 2: Synergistic Neuroprotective and Behavioral Effects of Combined VEGF and GDNF in a Rat Model of Parkinson's Disease
| Parameter | Control (6-OHDA lesion) | VEGF Alone | GDNF Alone | Combined VEGF and GDNF |
| Amphetamine-Induced Rotations (turns/min) | High (indicating severe lesion) | Significant reduction | Significant reduction | Further significant reduction compared to single factors |
| Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) | Significant loss | Partial protection | Partial protection | Enhanced protection of dopaminergic neurons |
| TH Positive Fibers (Striatum) | Significant loss | Partial preservation | Partial preservation | Enhanced preservation of dopaminergic fibers |
Data sourced from studies in 6-hydroxydopamine (6-OHDA) lesioned rats.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
Primate Model of Parkinson's Disease with GDNF and Levodopa/Carbidopa Co-Administration
Objective: To evaluate the synergistic effects of Glial cell line-derived neurotrophic factor (GDNF) and Sinemet (Levodopa/Carbidopa) on motor function and drug-induced side effects in a primate model of Parkinson's disease.
Animal Model:
-
Species: Rhesus monkeys.
-
Induction of Parkinsonism: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The severity of parkinsonism is assessed using established primate rating scales.
Treatment Protocol:
-
GDNF Administration: Recombinant human GDNF is administered directly into the cerebral ventricles (intracerebroventricular injection) or via infusion.
-
Levodopa/Carbidopa (Sinemet) Administration: Oral administration of Sinemet at varying doses to assess dose-dependent responses.
-
Experimental Groups:
-
Control group (vehicle infusion and placebo).
-
GDNF alone group.
-
Levodopa/Carbidopa alone group.
-
Combined GDNF and Levodopa/Carbidopa group.
-
Outcome Measures:
-
Behavioral Assessment: Parkinsonian motor signs are rated using a validated primate parkinsonism rating scale, which typically assesses posture, gait, tremor, bradykinesia, and balance.
-
Levodopa-Induced Dyskinesias: The presence and severity of abnormal involuntary movements (dyskinesias) are quantified using a primate dyskinesia rating scale.
-
Adverse Effects Monitoring: Observation and recording of other side effects such as vomiting and dystonias.
-
Post-mortem Analysis: Histological and neurochemical analysis of brain tissue to quantify the extent of dopaminergic neuron survival and fiber density in the substantia nigra and striatum.
Rat Model of Parkinson's Disease with Combined VEGF and GDNF Therapy
Objective: To investigate the synergistic neuroprotective and neurorestorative effects of Vascular Endothelial Growth Factor (VEGF) and Glial cell line-derived neurotrophic factor (GDNF) in a rodent model of Parkinson's disease.
Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Induction of Parkinsonism: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons.
Treatment Protocol:
-
Neurotropic Factor Administration: Recombinant VEGF and GDNF, either individually or in combination, are administered via intracerebral injection or through controlled-release biodegradable nanospheres implanted into the striatum.
-
Experimental Groups:
-
Sham-operated control group.
-
6-OHDA lesion control group (vehicle treatment).
-
VEGF treatment group.
-
GDNF treatment group.
-
Combined VEGF and GDNF treatment group.
-
Outcome Measures:
-
Behavioral Assessment (Rotational Behavior): Amphetamine or apomorphine-induced rotational behavior is quantified. A reduction in net rotations towards the lesioned side indicates a therapeutic effect.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections. The number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified.
-
Biochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Workflow for Primate Parkinson's Model.
Workflow for Rodent Parkinson's Model.
Key Neurotrophic Factor Signaling Pathways.
Conclusion
The evidence from preclinical studies strongly suggests that combining Levodopa/Carbidopa therapy with neurotropic factors like GDNF and VEGF holds significant promise for not only improving motor symptoms but also for mitigating the debilitating side effects of long-term Levodopa use and potentially slowing disease progression. The synergistic effects observed in animal models, characterized by enhanced functional recovery and neuroprotection, provide a compelling rationale for further investigation and clinical development of these combination therapies. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to facilitate future research in this critical area of neurotherapeutics.
References
Safety Operating Guide
Proper Disposal of Carbidopa Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Carbidopa Hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize health risks and ensure compliance with federal, state, and local regulations. This guide provides a step-by-step operational plan for the proper management and disposal of this compound waste.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. The substance is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Use protective gloves, such as nitrile or neoprene.[1]
-
Eye Protection: Wear protective goggles or safety glasses with side shields.[1][3]
-
Lab Coat: Standard laboratory attire or normal working clothes should be worn.[1]
-
Respiratory Protection: If handling generates dust, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]
Waste Identification and Segregation
Proper segregation is the first step in the disposal process. This compound waste should be categorized as follows:
-
Bulk or Unused Product: This includes expired or surplus this compound.
-
Contaminated Materials: Items with trace amounts of the chemical, such as empty containers, weighing papers, gloves, and other disposable labware.
-
Spill Cleanup Materials: Absorbents and other materials used to clean up spills.
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidants.[1]
Step-by-Step Disposal Protocol
Step 1: Containerization
-
Place all this compound waste, including contaminated materials, into a designated, suitable, and clearly labeled waste container.[2][4][5]
-
The container must be kept closed and stored in a dry, well-ventilated area.[1][2][4]
-
Label the container clearly as "Hazardous Waste" or "Pharmaceutical Waste for Incineration" in accordance with your institution's policy and local regulations.[6]
Step 2: On-Site Storage
-
Store the sealed waste container away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 3: Final Disposal
-
The recommended method for final disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Engage a licensed professional waste disposal service to handle the transport and disposal of the material.[2]
-
Never dispose of this compound down the drain or in regular trash.[4] The substance is harmful to aquatic life with long-lasting effects, and this practice is prohibited for hazardous pharmaceutical waste.[3][7]
Step 4: Spill Management
-
In the event of a spill, immediately contain it.[8]
-
Pick up the spilled material, whether dry or collected with an absorbent, and place it into a suitable container for disposal as hazardous waste.[2]
-
Ventilate the affected area.[4]
Quantitative Data
The following table summarizes key ecotoxicity data for this compound, highlighting its potential environmental impact.
| Metric | Value | Species | Reference |
| Aquatic Toxicity (LC50, 48 hours) | 35.3 mg/L | Daphnia magna | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. fermion.fi [fermion.fi]
- 2. capotchem.cn [capotchem.cn]
- 3. organon.com [organon.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. dec.ny.gov [dec.ny.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Personal protective equipment for handling Carbidopa Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Carbidopa Hydrochloride. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on workplace exposure assessments.
| Protection Type | Required Equipment | Specific Recommendations & Conditions |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | In dusty conditions, mists, or aerosols, appropriate goggles are necessary. A faceshield or other full-face protection should be worn if there is a potential for direct facial contact.[1][2] |
| Hand Protection | Chemical-resistant gloves.[2] | Nitrile or neoprene gloves are recommended.[3] For bulk handling, rubber or PVC gloves should be used.[4] Double gloving can be considered for enhanced protection.[4] |
| Respiratory Protection | High Efficiency Dust Respirator (P2, P3).[4] | Use a respirator with a minimum protection factor of 20 for open handling.[3] If adequate local exhaust ventilation is unavailable or exposure assessments indicate a need, respiratory protection is mandatory.[2] For non-routine emergencies, a full-face mask self-contained breathing apparatus is required.[4] |
| Skin and Body Protection | Work uniform or laboratory coat.[2] | For quantities up to 500 grams, a laboratory coat may be sufficient.[4] For bulk handling, protective shoe covers and a head covering are also necessary.[4] |
Handling and Storage Protocols
Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling:
-
Handle in a well-ventilated area, preferably within a closed system or with efficient local exhaust ventilation.[3]
-
Take precautionary measures against static discharge, such as electrical grounding and bonding.[1][3]
-
Avoid breathing dust and prevent contact with eyes, skin, and clothing.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Storage:
-
Protect from sunlight and keep away from heat and sources of ignition.[3]
-
Store at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[3]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1] Fine dust dispersed in the air can be a potential dust explosion hazard.[1][2] Firefighters should wear self-contained breathing apparatus and full protective equipment.[1][2]
-
Accidental Release:
-
Evacuate the area.
-
Wear appropriate personal protective equipment as detailed above.[1]
-
Avoid generating dust.[1]
-
Sweep or vacuum the spillage and collect it in a suitable, labeled container for disposal.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Advise local authorities if a significant spillage cannot be contained.[1]
-
Disposal Plan
Dispose of this compound and its contaminated materials in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, and containers) in a designated, clearly labeled, and sealed waste container.
-
Packaging for Disposal:
-
Ensure the waste container is compatible with the chemical.
-
For unused or expired medicine, it is recommended to remove it from its original container.[5][6]
-
Mix the chemical waste with an undesirable substance like used coffee grounds, dirt, or kitty litter to make it less appealing.[5][6][7]
-
Place the mixture in a sealable bag, empty can, or another container to prevent leakage.[5][6][7]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this compound in the regular trash or down the drain unless specifically instructed to do so by your EHS office and it is permitted by local regulations.[5][7]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
